molecular formula C4H2Br2O2 B119096 3,4-Dibromofuran-2(5H)-one CAS No. 149418-41-7

3,4-Dibromofuran-2(5H)-one

Cat. No.: B119096
CAS No.: 149418-41-7
M. Wt: 241.87 g/mol
InChI Key: UBAYSWXSWXORAN-UHFFFAOYSA-N
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Description

3,4-Dibromofuran-2(5H)-one is a useful research compound. Its molecular formula is C4H2Br2O2 and its molecular weight is 241.87 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dibromo-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Br2O2/c5-2-1-8-4(7)3(2)6/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBAYSWXSWXORAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(C(=O)O1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30164265
Record name 3,4-Dibromo-2(5H)-furanone
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Molecular Weight

241.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149418-41-7
Record name 3,4-Dibromo-2(5H)-furanone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dibromo-2(5H)-furanone
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Record name 149418-41-7
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Foundational & Exploratory

Synthesis of 3,4-Dibromofuran-2(5H)-one from Maleic Anhydride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,4-Dibromofuran-2(5H)-one, a valuable building block in medicinal chemistry and organic synthesis, starting from the readily available precursor, maleic anhydride. The synthesis is a two-step process involving the initial bromination of maleic anhydride to yield 3,4-dibromomaleic anhydride, followed by a selective reduction to the target furanone.

Core Synthesis Pathway

The overall synthetic route from maleic anhydride to this compound is depicted below. The process begins with the bromination of maleic anhydride in the presence of a Lewis acid catalyst to form the intermediate, 3,4-dibromomaleic anhydride. This intermediate is then selectively reduced to the final product.

Synthesis_Pathway Maleic_Anhydride Maleic Anhydride Dibromomaleic_Anhydride 3,4-Dibromomaleic Anhydride (3,4-Dibromofuran-2,5-dione) Maleic_Anhydride->Dibromomaleic_Anhydride Bromine (Br2) Aluminum Chloride (AlCl3) 120°C, 16h Dibromofuranone This compound Dibromomaleic_Anhydride->Dibromofuranone Sodium Borohydride (NaBH4) Solvent (e.g., THF)

Figure 1: Reaction scheme for the synthesis of this compound.

Experimental Protocols

The following sections provide detailed experimental methodologies for the two key steps in the synthesis.

Step 1: Synthesis of 3,4-Dibromomaleic Anhydride

This procedure details the bromination of maleic anhydride to produce the key intermediate, 3,4-dibromomaleic anhydride.

Experimental Workflow:

Bromination_Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification Reagents Maleic Anhydride Aluminum Chloride Bromine Seal Seal Reaction Tube Reagents->Seal Heat Heat at 120°C for 16h Seal->Heat Cool Cool to Room Temp. Heat->Cool Transfer Transfer to Ethyl Acetate Cool->Transfer Filter1 Filter Transfer->Filter1 Evaporate1 Evaporate Filtrate Filter1->Evaporate1 Add_CHCl3 Add Chloroform Evaporate1->Add_CHCl3 Filter2 Filter Add_CHCl3->Filter2 Evaporate2 Evaporate Filtrate Filter2->Evaporate2 Product Obtain Off-White/Yellow Solid Evaporate2->Product

Figure 2: Workflow for the synthesis of 3,4-Dibromomaleic Anhydride.

Procedure:

A mixture of maleic anhydride (2.0 g, 20.39 mmol), anhydrous aluminum chloride (40.8 mg, 0.3 mmol), and bromine (2.1 mL, 40.78 mmol) is placed in a sealed tube. The reaction mixture is then heated to 120°C and maintained at this temperature for 16 hours. After the reaction is complete, the tube is cooled to room temperature. The contents are transferred to ethyl acetate and the resulting solution is filtered. The filtrate is collected and the solvent is removed under reduced pressure. To the resulting crude solid, 100 mL of chloroform is added. The solution is filtered again, and the filtrate is evaporated to yield 3,4-dibromomaleic anhydride as an off-white to yellow solid.

Step 2: Selective Reduction to this compound

This procedure describes the selective reduction of the intermediate anhydride to the desired lactone using sodium borohydride.

Experimental Workflow:

Reduction_Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification Reactants 3,4-Dibromomaleic Anhydride Anhydrous THF Cooling Cool to 0°C Reactants->Cooling Add_NaBH4 Add NaBH4 portion-wise Cooling->Add_NaBH4 Stir Stir at 0°C to RT Add_NaBH4->Stir Quench Quench with acidic water Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Purify by Chromatography Evaporate->Purify

Spectroscopic Profile of 3,4-Dibromofuran-2(5H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 3,4-Dibromofuran-2(5H)-one. Due to the limited availability of specific experimental spectra for this compound in the public domain, this document focuses on predicted spectroscopic data based on its chemical structure, alongside detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis, characterization, and application of halogenated furanones and related heterocyclic compounds in drug discovery and development.

Introduction

This compound is a halogenated heterocyclic compound belonging to the butenolide family. The presence of two bromine atoms and a lactone ring system makes it a versatile synthetic intermediate for the preparation of a variety of biologically active molecules. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

This document presents a theoretical analysis of the expected ¹H NMR, ¹³C NMR, IR, and MS data for this compound. Furthermore, it outlines standardized experimental procedures for acquiring high-quality spectroscopic data for this class of compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and by analogy with structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.8 - 5.2Singlet (s)2HH-5 (CH₂)

Note: The chemical shift of the methylene protons at the C-5 position is influenced by the adjacent oxygen atom and the carbonyl group. The absence of neighboring protons would result in a singlet.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~165 - 175C-2 (C=O)
~140 - 150C-4 (C-Br)
~115 - 125C-3 (C-Br)
~70 - 80C-5 (CH₂)

Note: The chemical shifts are estimated based on the electronic environment of each carbon atom. The carbonyl carbon (C-2) is expected to be the most deshielded, while the sp³ hybridized C-5 carbon will be the most shielded.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~1780 - 1820StrongC=O stretch (lactone)
~1650 - 1690MediumC=C stretch
~1200 - 1300StrongC-O stretch (ester)
~2900 - 3000Weak-MediumC-H stretch (CH₂)
~500 - 700Medium-StrongC-Br stretch

Note: The high frequency of the C=O stretch is characteristic of a five-membered lactone. The C-Br stretching vibrations are expected in the fingerprint region.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
240, 242, 244[M]⁺, Molecular ion peaks (isotopic pattern for two bromine atoms)
212, 214, 216[M - CO]⁺
161, 163[M - Br]⁺
82[C₂H₂Br]⁺
54[C₄H₂O]⁺

Note: The mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, M+4). Fragmentation would likely involve the loss of carbon monoxide (CO), a bromine atom, or other neutral fragments.

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle warming or vortexing may be applied if necessary.

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.

¹H NMR Acquisition Parameters:

  • Pulse Sequence: Standard single-pulse sequence (e.g., zg30).

  • Solvent: CDCl₃.

  • Temperature: 298 K.

  • Spectral Width: 0-12 ppm.

  • Acquisition Time: ~3-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64.

¹³C NMR Acquisition Parameters:

  • Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

  • Solvent: CDCl₃.

  • Temperature: 298 K.

  • Spectral Width: 0-200 ppm.

  • Acquisition Time: ~1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, depending on sample concentration.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Perform baseline correction.

  • Reference the spectrum to the residual solvent peak or the internal standard (TMS at 0.00 ppm).

  • Integrate the peaks in the ¹H NMR spectrum.

  • Assign the peaks based on their chemical shifts, multiplicities, and integration values.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the empty ATR accessory.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Collect the sample spectrum.

Data Acquisition and Processing:

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.

  • Identify and label the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, a Gas Chromatography-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source or a Liquid Chromatography-Mass Spectrometer (LC-MS) with an Electrospray Ionization (ESI) source.

Sample Preparation for GC-MS:

  • Dissolve a small amount of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Inject an appropriate volume (e.g., 1 µL) into the GC-MS system.

GC-MS Parameters (Typical):

  • GC Column: A non-polar capillary column (e.g., DB-5ms).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Range: m/z 40-400.

Data Analysis:

  • Identify the molecular ion peak ([M]⁺) and its characteristic isotopic pattern for two bromine atoms.

  • Analyze the fragmentation pattern by identifying the major fragment ions.

  • Propose fragmentation pathways consistent with the observed peaks.

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthetic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for the synthesis and spectroscopic characterization.

Conclusion

An In-depth Technical Guide to 3,4-Dibromofuran-2(5H)-one: Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and potential applications of 3,4-Dibromofuran-2(5H)-one. This versatile heterocyclic compound serves as a valuable building block in organic synthesis, particularly for the generation of complex molecular architectures. Its derivatives have garnered significant interest in medicinal chemistry due to their potential as anticancer and anti-inflammatory agents. This document details the physicochemical and spectral properties of this compound, provides in-depth experimental protocols for its synthesis and key reactions, and explores its biological significance through the visualization of relevant signaling pathways.

Chemical and Physical Properties

This compound is a halogenated furanone derivative with the molecular formula C₄H₂Br₂O₂. The presence of two bromine atoms on the furanone core significantly influences its reactivity, making it a versatile intermediate in organic synthesis.[1]

General Information
PropertyValueReference
IUPAC Name 3,4-Dibromo-2H-furan-5-one[1]
CAS Number 149418-41-7[1]
Molecular Formula C₄H₂Br₂O₂[1]
Molecular Weight 241.87 g/mol [1]
Canonical SMILES C1C(=C(C(=O)O1)Br)Br[1]
InChI Key UBAYSWXSWXORAN-UHFFFAOYSA-N[1]
Physical Properties
PropertyValueReference
Appearance PowderCommercial Supplier Data
Melting Point 90-94 °CCommercial Supplier Data
Solubility No specific data found. Generally expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and THF.General Chemical Principles
Spectroscopic Data

Note: Specific, experimentally derived spectral data from a peer-reviewed publication for this compound was not available in the conducted search. The following are expected characteristic signals based on the structure and data for similar furanone derivatives.

Spectroscopy Expected Data
¹H NMR A singlet for the two protons at the C5 position (CH₂), expected in the range of 4.5-5.0 ppm in CDCl₃.
¹³C NMR Signals for the carbonyl carbon (C2) around 165-175 ppm, two olefinic carbons bonded to bromine (C3 and C4) in the range of 110-130 ppm, and the methylene carbon (C5) around 70-80 ppm.
Infrared (IR) A strong absorption band for the C=O stretch of the lactone at approximately 1750-1780 cm⁻¹. C-Br stretching vibrations would appear in the fingerprint region.
Mass Spectrometry The molecular ion peak (M⁺) would be observed at m/z 240, 242, and 244 in a characteristic isotopic pattern for a molecule containing two bromine atoms.

Reactivity and Synthetic Applications

The electron-deficient nature of the double bond and the presence of two labile bromine atoms make this compound a highly reactive and versatile substrate for a variety of organic transformations. It is a key intermediate for the synthesis of substituted butenolides, which are present in numerous natural products and biologically active molecules.[1]

Suzuki-Miyaura Coupling

This compound readily participates in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with aryl boronic acids to furnish 3,4-diaryl- or 3-bromo-4-arylfuran-2(5H)-ones. This reaction is a powerful tool for the construction of carbon-carbon bonds and the synthesis of complex molecular scaffolds.[1][2]

Other Key Reactions
  • Amination Reactions: It can react with primary and secondary amines to yield 3-bromotetronamides.[2]

  • Vinylogous Aldol Reaction: In the presence of chiral catalysts, it can react with aldehydes to form β-hydroxy carbonyl compounds.[1]

Experimental Protocols

Synthesis of this compound from Mucobromic Acid

This protocol describes the reduction of mucobromic acid (3,4-dibromo-5-hydroxyfuran-2(5H)-one) to this compound, a method known for its efficiency in producing the target compound on a multigram scale.[1][2]

Workflow for the Synthesis of this compound

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start1 Mucobromic Acid reaction Reduction at 0 °C to room temperature start1->reaction start2 Sodium Borohydride start2->reaction start3 Methanol (Solvent) start3->reaction workup1 Quench with water reaction->workup1 workup2 Extract with Ethyl Acetate workup1->workup2 workup3 Dry organic layer (Na₂SO₄) workup2->workup3 workup4 Concentrate in vacuo workup3->workup4 purification Column Chromatography (Silica gel) workup4->purification end This compound purification->end

Caption: Workflow for the synthesis of this compound.

Materials:

  • Mucobromic acid

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve mucobromic acid in methanol in a round-bottom flask equipped with a magnetic stir bar and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride portion-wise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid

This protocol provides a representative example of a Suzuki-Miyaura cross-coupling reaction to synthesize a 3,4-disubstituted furanone derivative.

Workflow for Suzuki-Miyaura Coupling

G cluster_reagents Reagents cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagent1 This compound reaction Heat at 80-100 °C under Inert Atmosphere reagent1->reaction reagent2 4-Methoxyphenylboronic Acid reagent2->reaction reagent3 Pd(PPh₃)₄ (Catalyst) reagent3->reaction reagent4 K₂CO₃ (Base) reagent4->reaction reagent5 Dioxane/Water (Solvent) reagent5->reaction workup1 Cool to Room Temperature reaction->workup1 workup2 Dilute with Water workup1->workup2 workup3 Extract with Ethyl Acetate workup2->workup3 workup4 Wash, Dry, and Concentrate workup3->workup4 purification Column Chromatography workup4->purification end 3,4-bis(4-methoxyphenyl)furan-2(5H)-one purification->end

Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (deoxygenated)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq.), 4-methoxyphenylboronic acid (2.2 eq.), and potassium carbonate (3.0 eq.).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a deoxygenated mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 3,4-bis(4-methoxyphenyl)furan-2(5H)-one.

Biological Activity and Signaling Pathways

Derivatives of this compound have shown promising biological activities, particularly in the context of cancer therapy. Their mechanisms of action are thought to involve the modulation of key cellular signaling pathways, including the induction of apoptosis and the activation of AMP-activated protein kinase (AMPK).

Induction of Apoptosis via Survivin Downregulation

Furanone derivatives have been reported to induce apoptosis in cancer cells. One of the proposed mechanisms involves the downregulation of survivin, an inhibitor of apoptosis protein (IAP) that is overexpressed in many cancers. The reduction in survivin levels leads to the activation of effector caspases, such as caspase-3, which execute the apoptotic program.

Apoptosis Induction Pathway

G compound Furanone Derivative survivin Survivin (Inhibitor of Apoptosis) compound->survivin Downregulates caspase9 Caspase-9 (active) survivin->caspase9 Inhibits procaspase9 Pro-caspase-9 procaspase9->caspase9 Activation procaspase3 Pro-caspase-3 caspase9->procaspase3 Cleaves caspase3 Caspase-3 (active) procaspase3->caspase3 Activation apoptosis Apoptosis caspase3->apoptosis Executes

Caption: Proposed mechanism of apoptosis induction by furanone derivatives.

Activation of AMP-activated Protein Kinase (AMPK)

Certain furanone derivatives have been identified as activators of AMPK, a key regulator of cellular energy homeostasis.[3] In cancer cells, which often exhibit altered metabolism, the activation of AMPK can lead to the inhibition of anabolic pathways (e.g., cell growth and proliferation) and the promotion of catabolic pathways, thereby exerting an anticancer effect. Furanone derivatives can act as allosteric activators, binding to the AMPK complex and inducing a conformational change that promotes its activation.

AMPK Activation Pathway

G compound Furanone Derivative (Allosteric Activator) ampk AMPK (inactive) compound->ampk Binds to ampk_active AMPK (active) ampk->ampk_active Activation anabolic Anabolic Pathways (e.g., mTORC1, Lipid Synthesis) ampk_active->anabolic Inhibits catabolic Catabolic Pathways (e.g., Fatty Acid Oxidation) ampk_active->catabolic Activates cell_growth Cell Growth and Proliferation anabolic->cell_growth Promotes atp_production ATP Production catabolic->atp_production Leads to

Caption: Activation of AMPK by furanone derivatives and its metabolic consequences.

Conclusion

This compound is a valuable and reactive building block in synthetic organic chemistry. Its utility is demonstrated in its ability to undergo a variety of transformations, most notably palladium-catalyzed cross-coupling reactions, to generate a diverse range of substituted furanone derivatives. The emerging biological activities of these derivatives, particularly their potential as anticancer agents acting through the modulation of apoptosis and key metabolic pathways, highlight the importance of this compound as a lead scaffold in drug discovery and development. Further research into the synthesis of novel derivatives and a deeper understanding of their mechanisms of action will undoubtedly continue to expand the applications of this versatile compound.

References

An In-depth Technical Guide to 3,4-Dibromo-2(5H)-furanone (CAS Number: 149418-41-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, biological activities, and potential mechanisms of action of 3,4-Dibromo-2(5H)-furanone (CAS No. 149418-41-7). The information is intended to support research and development efforts in medicinal chemistry, pharmacology, and related disciplines.

Chemical and Physical Properties

3,4-Dibromo-2(5H)-furanone is a halogenated heterocyclic organic compound. Its key properties are summarized in the table below for easy reference.

PropertyValueReference
CAS Number 149418-41-7General
Synonyms 3,4-Dibromofuran-2(5H)-oneGeneral
Molecular Formula C₄H₂Br₂O₂[1]
Molecular Weight 241.87 g/mol [1]
Appearance Powder[1]
Melting Point 90-94 °C[1]
SMILES String BrC1=C(Br)C(=O)OC1[1]
InChI Key UBAYSWXSWXORAN-UHFFFAOYSA-N[1]

Synthesis Protocols

The synthesis of 3,4-Dibromo-2(5H)-furanone can be achieved through various chemical reactions. Below are summaries of common synthetic strategies.

Bromination of 2(5H)-furanone

A common method involves the direct bromination of 2(5H)-furanone. This process typically includes the addition of bromine to the starting material, followed by dehydrobromination to yield the desired product. For instance, one protocol describes the addition of bromine to 2(5H)-furanone in diethyl ether under reflux, followed by dehydrobromination mediated by triethylamine (Et₃N) to yield 3-bromo-2(5H)-furanone.[1] Further bromination under similar conditions can introduce the second bromine atom.

Reduction of Mucobromic Acid

An alternative synthesis route involves the reduction of mucobromic acid (3,4-dibromo-5-hydroxy-2(5H)-furanone). A procedure described in the literature utilizes sodium borohydride for this reduction to obtain 3,4-dibromo-2(5H)-furanone.[2]

Palladium-Catalyzed Cross-Coupling Reactions

Derivatives of 3,4-dibromo-2(5H)-furanone can be synthesized via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. For example, the bis-arylation of 3,4-dibromo-2(5H)-furanone can be achieved using an arylboronic acid in a two-phase solvent system with a palladium catalyst.[3] This highlights the utility of the dibromo-scaffold for further chemical modifications.

Biological Activities and Experimental Protocols

3,4-Dibromo-2(5H)-furanone and its derivatives have demonstrated a range of biological activities, including anticancer and quorum sensing inhibitory effects.

Anticancer Activity

Derivatives of 3,4-dibromo-2(5H)-furanone have shown potent antiproliferative activity against various cancer cell lines.[3][4] The cytotoxic effects are often evaluated using the MTT assay.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 3,4-Dibromo-2(5H)-furanone and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

A detailed investigation into the mechanism of action of a silyl ether derivative of mucobromic acid revealed that its anticancer activity stems from the downregulation of survivin and the activation of caspase-3, leading to apoptosis.[4]

Experimental Protocol: Caspase-3 Activity Assay

Caspase-3 activity can be measured using a colorimetric or fluorometric assay.

  • Cell Lysis: Treat cells with 3,4-Dibromo-2(5H)-furanone to induce apoptosis. Lyse the cells to release cellular components, including caspases.

  • Substrate Addition: Add a caspase-3 specific substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric assays) to the cell lysate.

  • Incubation: Incubate the mixture to allow caspase-3 to cleave the substrate.

  • Detection: Measure the resulting color change or fluorescence using a microplate reader. The signal intensity is proportional to the caspase-3 activity.

Quorum Sensing Inhibition

Furanones are well-documented inhibitors of bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence factor expression and biofilm formation.[5][6] This makes them attractive candidates for the development of anti-virulence therapies.

Experimental Protocol: Quorum Sensing Inhibition Assay

A common method to screen for QS inhibitors is to use a reporter strain, such as Chromobacterium violaceum, which produces a purple pigment (violacein) under the control of QS.

  • Bacterial Culture: Grow the reporter strain in a suitable liquid medium.

  • Compound Addition: Add different concentrations of 3,4-Dibromo-2(5H)-furanone to the bacterial culture.

  • Incubation: Incubate the cultures for a period sufficient for pigment production in the control group (without the inhibitor).

  • Quantification of Inhibition: The inhibition of QS is observed as a reduction in the purple color. This can be quantified by extracting the violacein pigment and measuring its absorbance.

Signaling Pathways

While the direct effects of 3,4-Dibromo-2(5H)-furanone on major signaling pathways such as JAK-STAT, PI3K-AKT, and Ras-MAPK have not been extensively reported in the currently available literature, its documented anticancer activities, including the induction of apoptosis and activation of caspase-3, suggest potential interactions with these or related pathways.

For instance, the JAK-STAT pathway is a critical regulator of cell proliferation and apoptosis, and its dysregulation is implicated in various cancers.[7] Similarly, the PI3K-AKT and Ras-MAPK pathways are central to cell survival and growth, and their inhibition is a common strategy in cancer therapy. The observed anticancer effects of 3,4-dibromo-2(5H)-furanone derivatives warrant further investigation into their potential modulation of these key signaling cascades.

Below are diagrams illustrating the general experimental workflow for assessing anticancer activity and a conceptual diagram of quorum sensing inhibition.

experimental_workflow cluster_invitro In Vitro Studies cluster_data Data Analysis cell_culture Cancer Cell Lines compound_treatment Treat with 149418-41-7 cell_culture->compound_treatment mtt_assay MTT Assay (Viability) compound_treatment->mtt_assay caspase_assay Caspase-3 Assay (Apoptosis) compound_treatment->caspase_assay ic50 Determine IC50 mtt_assay->ic50 mechanism Elucidate Mechanism caspase_assay->mechanism

Anticancer Activity Assessment Workflow.

quorum_sensing_inhibition cluster_bacterial_communication Bacterial Quorum Sensing cluster_inhibition Inhibition by 149418-41-7 bacteria Bacteria signal_production Produce Signal Molecules (AHLs) bacteria->signal_production signal_detection Detect Signals signal_production->signal_detection gene_expression Virulence Gene Expression signal_detection->gene_expression biofilm Biofilm Formation gene_expression->biofilm furanone 3,4-Dibromo- 2(5H)-furanone inhibition Blocks Signal Detection furanone->inhibition inhibition->signal_detection

Conceptual Diagram of Quorum Sensing Inhibition.

Suppliers

3,4-Dibromo-2(5H)-furanone (CAS 149418-41-7) is available from several chemical suppliers, including:

  • Sigma-Aldrich

  • Smolecule

  • ChemScene

  • Molport

  • BLDpharm

  • Advanced ChemBlocks

Purity levels and quantities may vary by supplier. It is recommended to request a certificate of analysis to ensure the quality of the compound for research purposes.

Conclusion

3,4-Dibromo-2(5H)-furanone is a versatile chemical scaffold with demonstrated biological activities that are of significant interest to the drug discovery and development community. Its potential as an anticancer agent and a quorum sensing inhibitor warrants further in-depth investigation. Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by this compound to fully understand its therapeutic potential. The synthetic accessibility of the furanone core also allows for the generation of novel derivatives with potentially improved potency and selectivity.

References

IUPAC name and structure of 3,4-dibromo-2,5-dihydrofuran-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nomenclature and Chemical Structure

The compound requested, with the common name 3,4-dibromo-2,5-dihydrofuran-2-one, is a halogenated derivative of a butenolide. Its systematic International Union of Pure and Applied Chemistry (IUPAC) name is 3,4-dibromofuran-2(5H)-one . This nomenclature specifies a five-membered furanone ring with a carbonyl group at position 2 and a double bond within the ring, with bromine atoms substituted at positions 3 and 4.[1] It belongs to the class of gem-dihalofuranones.[1]

The molecule is a versatile synthetic intermediate, valued for the reactivity conferred by the two bromine atoms on the electron-deficient furanone core.[1]

structure O1 O C2 O O1->C2 C3 C C2->C3 C4 C C3->C4 Br3 Br C3->Br3 C5 CH₂ C4->C5 Br4 Br C4->Br4 C5->O1 p1 p2

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data

PropertyValueReference(s)
CAS Number 149418-41-7[2]
Molecular Formula C₄H₂Br₂O₂[1]
Molecular Weight 241.87 g/mol [2]
Appearance White crystalline solid[3]
Purity ≥95% (typical commercial)[2]

Synthesis and Experimental Protocols

This compound is commonly synthesized via the reduction of its precursor, mucobromic acid (3,4-dibromo-5-hydroxyfuran-2(5H)-one). While specific, detailed protocols are proprietary or embedded within broader research not publicly available, a general procedure for this type of transformation is outlined below.

General Experimental Protocol: Reduction of Mucobromic Acid

This protocol is a representative procedure for the sodium borohydride reduction of a cyclic hemiacetal to a lactone. Researchers should optimize conditions for specific scales and equipment.

  • Dissolution: Dissolve mucobromic acid (1.0 equivalent) in a suitable alcoholic solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Slowly add sodium borohydride (NaBH₄) (typically 1.0 to 1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C. The addition should be controlled to manage any effervescence.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the excess sodium borohydride by the slow, dropwise addition of dilute aqueous acid (e.g., 1 M HCl) or a saturated aqueous solution of ammonium chloride (NH₄Cl) until gas evolution ceases.

  • Extraction: Remove the organic solvent under reduced pressure. Partition the remaining aqueous residue between water and a suitable organic solvent, such as ethyl acetate or dichloromethane. Extract the aqueous layer 2-3 times with the organic solvent.

  • Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure this compound.

synthesis_workflow start Mucobromic Acid (in Methanol at 0°C) reagent Add NaBH₄ (1.0-1.5 eq.) start->reagent reaction Stir at RT (Monitor by TLC) reagent->reaction quench Quench with aq. HCl (at 0°C) reaction->quench workup Extraction with Ethyl Acetate quench->workup purify Purification (Recrystallization) workup->purify product This compound purify->product

Caption: General workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is a valuable building block in synthetic organic chemistry and medicinal chemistry due to its high reactivity at multiple sites.

  • Synthetic Intermediate: The two bromine atoms serve as excellent leaving groups in metal-catalyzed cross-coupling reactions. It is a versatile electrophile in Suzuki, Sonogashira, and Stille couplings, enabling the synthesis of complex 3,4-disubstituted furanone derivatives.[1] This allows for the construction of diverse molecular scaffolds for drug discovery programs.

  • Bioactivity of Derivatives: While the direct biological activity of the title compound is not extensively detailed, its derivatives are subjects of significant research. They have been explored for a range of therapeutic effects, including:

    • Anticancer Properties: Derivatives have been studied for their ability to modulate cellular energy metabolism and induce apoptosis (programmed cell death) in cancer cells, particularly under nutrient-deprived conditions.[1]

    • AMPK Activation: Certain derivatives show promise as activators of adenosine monophosphate-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[1] Activating AMPK is a therapeutic strategy for metabolic disorders like type 2 diabetes.

    • Anti-inflammatory Activity: Some research suggests that the core structure possesses anti-inflammatory properties, though mechanisms require further elucidation.[1]

Potential Signaling Pathways and Mechanism of Action

The precise signaling pathways modulated by this compound have not been fully characterized. However, based on studies of related furanone derivatives and butenolides, several potential mechanisms of action can be proposed, particularly regarding its anticancer effects. One prominent pathway involves the induction of apoptosis.

A generalized potential pathway involves the generation of Reactive Oxygen Species (ROS), which in turn activates stress-related signaling cascades like the MAPK (Mitogen-Activated Protein Kinase) pathway, ultimately leading to the activation of caspases and execution of apoptosis.

apoptosis_pathway compound Furanone Derivative (e.g., 3,4-dibromo-2(5H)-one) ros ↑ Reactive Oxygen Species (ROS) compound->ros mapk MAPK Pathway Activation (JNK, p38) ros->mapk mito Mitochondrial Stress ros->mito mapk->mito bax ↑ Bax mito->bax bcl2 ↓ Bcl-2 mito->bcl2 cytoC Cytochrome c Release bax->cytoC bcl2->cytoC cas9 Caspase-9 Activation cytoC->cas9 cas3 Caspase-3 (Executioner Caspase) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A potential ROS-mediated apoptosis pathway for furanone derivatives.

References

An In-depth Technical Guide to the Solubility and Stability of 3,4-Dibromofuran-2(5H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 3,4-Dibromofuran-2(5H)-one, a versatile heterocyclic compound with significant applications in organic synthesis and potential biological activities. Due to the limited availability of direct experimental data in publicly accessible literature, this document outlines detailed experimental protocols for determining these critical parameters. Furthermore, it discusses potential degradation pathways based on the chemical structure and reactivity of related halogenated furanones. This guide is intended to be a valuable resource for researchers and professionals working with this compound, enabling them to design and execute experiments, and to handle and store the compound appropriately.

Introduction

This compound is a halogenated lactone that serves as a key building block in the synthesis of a variety of more complex molecules, including those with potential therapeutic applications.[1] Its reactivity, largely attributed to the two bromine atoms on the furanone ring, makes it a valuable intermediate in various coupling reactions.[1][2] Understanding the solubility and stability of this compound is paramount for its effective use in research and development, particularly in areas such as medicinal chemistry and materials science. This guide aims to provide a thorough understanding of these properties and the methodologies to assess them.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below. It is important to note that some of these values are calculated and may not reflect experimentally determined results.

PropertyValueSource
Molecular Formula C₄H₂Br₂O₂--INVALID-LINK--[3]
Molecular Weight 241.87 g/mol --INVALID-LINK--[3]
Appearance Solid (form may vary)N/A
Melting Point 91-93 °C (for a derivative)--INVALID-LINK--[4]
Calculated LogP 1.5446--INVALID-LINK--[3]
Storage Temperature 4°C--INVALID-LINK--[3]

Solubility

The solubility of this compound in various solvents is a critical parameter for its use in chemical reactions and biological assays. While specific quantitative data is scarce in the literature, a qualitative assessment and a detailed experimental protocol for its determination are provided below.

Predicted and Qualitative Solubility

Based on its chemical structure, which includes both polar (lactone) and non-polar (dibromoalkene) moieties, this compound is expected to be soluble in a range of organic solvents. Its calculated LogP of 1.5446 suggests a preference for lipophilic environments.[3]

Table of Expected Solubility:

SolventExpected SolubilityRationale
Water LowThe presence of the hydrocarbon backbone and bromine atoms likely limits aqueous solubility.
Dimethyl Sulfoxide (DMSO) HighA polar aprotic solvent known for its ability to dissolve a wide range of organic compounds.
N,N-Dimethylformamide (DMF) HighAnother polar aprotic solvent with excellent solvating properties for many organic molecules.[4]
Dichloromethane (DCM) HighA common non-polar solvent used in organic synthesis, likely to dissolve the compound.[4]
Ethanol ModerateA polar protic solvent that may exhibit some solubility.
Diethyl Ether ModerateA relatively non-polar solvent.
Experimental Protocol for Solubility Determination

This protocol outlines a method for the quantitative determination of the solubility of this compound in various solvents using the shake-flask method followed by a suitable analytical technique for quantification.

Workflow for Solubility Determination:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation A Weigh excess this compound B Add to a known volume of solvent A->B C Seal vial and shake at constant temperature B->C D Allow to equilibrate (e.g., 24-48 hours) C->D E Centrifuge or filter to remove undissolved solid D->E F Take a known volume of the supernatant E->F G Dilute the aliquot with a suitable solvent F->G H Analyze by a validated analytical method (e.g., GC-MS) G->H I Determine concentration from calibration curve H->I J Calculate solubility (e.g., in mg/mL or mol/L) I->J

Caption: Workflow for the experimental determination of solubility.

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the test solvent (e.g., water, DMSO, DMF, dichloromethane, ethanol). The excess solid should be clearly visible.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.

    • Dilute the collected supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of the compound in the diluted samples by comparing their response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in the respective solvent at the specified temperature.

Stability

The stability of this compound is a critical factor for its storage, handling, and application. Forced degradation studies are essential to understand its intrinsic stability and potential degradation pathways.

Predicted Stability and Potential Degradation Pathways

Halogenated lactones can be susceptible to degradation under various conditions. The presence of the ester (lactone) and the carbon-carbon double bond suggests potential instability towards hydrolysis and oxidation.

Potential Degradation Pathways:

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis A This compound B Ring-opened (dibromo-hydroxy-butenoic acid) A->B H₂O / H⁺ or OH⁻ C Oxidized products (e.g., epoxides) A->C Oxidizing agents D Photodegradation products A->D UV/Vis light

Caption: Potential degradation pathways of this compound.

  • Hydrolysis: The lactone ring is susceptible to hydrolysis, especially under acidic or basic conditions, which would lead to a ring-opened product, a dibromo-hydroxy-butenoic acid derivative.

  • Oxidation: The double bond in the furanone ring could be a site for oxidative degradation.

  • Photolysis: Exposure to light, particularly UV radiation, may induce degradation.

Experimental Protocol for Stability Assessment (Forced Degradation)

This protocol describes a systematic approach to evaluate the stability of this compound under various stress conditions as recommended by international guidelines for stability testing.[5][6]

Workflow for Forced Degradation Studies:

G cluster_stress Stress Conditions A Prepare solutions of this compound B Acidic Hydrolysis (e.g., 0.1 M HCl, heat) A->B C Basic Hydrolysis (e.g., 0.1 M NaOH, room temp) A->C D Oxidative Degradation (e.g., 3% H₂O₂, heat) A->D E Thermal Degradation (Solid & Solution, elevated temp) A->E F Photolytic Degradation (UV/Vis light exposure) A->F G Sample at various time points B->G C->G D->G E->G F->G H Analyze samples by a stability-indicating method (e.g., HPLC) G->H I Quantify remaining this compound H->I J Identify and characterize degradation products (e.g., LC-MS) H->J

Caption: Workflow for conducting forced degradation stability studies.

Methodology:

  • Preparation of Test Solutions:

    • Prepare solutions of this compound in a suitable solvent system (e.g., a mixture of an organic solvent and water to ensure solubility).

  • Application of Stress Conditions:

    • Acidic Hydrolysis: Treat the solution with an acid (e.g., 0.1 M HCl) and heat (e.g., 60-80 °C).

    • Basic Hydrolysis: Treat the solution with a base (e.g., 0.1 M NaOH) at room temperature.

    • Oxidative Degradation: Treat the solution with an oxidizing agent (e.g., 3% H₂O₂) and heat if necessary.

    • Thermal Degradation: Expose both the solid compound and a solution to elevated temperatures (e.g., 60-80 °C).

    • Photolytic Degradation: Expose a solution of the compound to a controlled light source (e.g., UV-A and visible light). A control sample should be kept in the dark.

  • Sampling and Analysis:

    • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples using a validated stability-indicating analytical method (e.g., HPLC with a UV detector). This method must be able to separate the parent compound from any degradation products.

  • Data Evaluation:

    • Quantify the amount of this compound remaining at each time point.

    • Calculate the percentage of degradation.

    • If significant degradation is observed, use techniques like LC-MS to identify the structure of the degradation products.

Analytical Methods for Quantification

Accurate quantification of this compound is essential for both solubility and stability studies.

Table of Recommended Analytical Methods:

MethodDetailsApplication
Gas Chromatography-Mass Spectrometry (GC-MS) Suitable for volatile and thermally stable compounds. Derivatization may be necessary to improve volatility and thermal stability.Quantification in solubility and stability samples. Identification of volatile degradation products.
High-Performance Liquid Chromatography (HPLC) with UV detection A versatile and widely used technique for the separation and quantification of organic compounds. A C18 column with a mobile phase of acetonitrile and water is a good starting point.Preferred method for stability studies as it can separate the parent compound from non-volatile degradation products.
Liquid Chromatography-Mass Spectrometry (LC-MS) Provides high sensitivity and selectivity, and allows for the identification of unknown degradation products by providing molecular weight information.Characterization of degradation products formed during stability studies.

Conclusion

References

The Discovery and History of Halogenated Furanones: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the origins, mechanisms, and experimental investigation of a promising class of quorum sensing inhibitors.

Introduction

Halogenated furanones are a class of bioactive compounds, primarily discovered in the marine red alga Delisea pulchra, that have garnered significant attention from the scientific community.[1][2] These molecules have demonstrated a remarkable ability to interfere with bacterial communication, a process known as quorum sensing (QS), which regulates a wide range of physiological processes in bacteria, including biofilm formation and virulence factor production.[3][4] This technical guide provides a comprehensive overview of the discovery, history, and scientific investigation of halogenated furanones, with a focus on their mechanism of action and the experimental protocols used to study them. This document is intended for researchers, scientists, and drug development professionals interested in the potential of halogenated furanones as novel antimicrobial agents.

Discovery and Natural Occurrence

The story of halogenated furanones begins with the observation that the marine red alga Delisea pulchra is remarkably free from biofouling, the undesirable accumulation of microorganisms, algae, and invertebrates on submerged surfaces.[2] This natural resistance to colonization spurred investigations into the chemical ecology of this seaweed, leading to the isolation and characterization of a series of halogenated furanones in the early 1990s.[1] These compounds were found to be responsible for the alga's antifouling properties. The structures of these natural products, often featuring bromine and iodine atoms, are crucial for their biological activity.

Mechanism of Action: Quorum Sensing Inhibition

The primary mechanism by which halogenated furanones exert their antimicrobial effects is through the disruption of bacterial quorum sensing. Specifically, they target LuxR-type transcriptional regulator proteins, which are key components of the QS systems in many Gram-negative bacteria.[5][6]

Instead of acting as competitive inhibitors that block the binding of the natural signaling molecules, N-acyl homoserine lactones (AHLs), halogenated furanones have been shown to promote the rapid degradation of LuxR-type proteins.[5][6] This destabilization of the receptor protein prevents the activation of downstream genes that control virulence and biofilm formation. This unique mode of action makes halogenated furanones an attractive alternative to traditional antibiotics, as they are less likely to induce resistance.

Key Halogenated Furanones and Their Biological Activity

A variety of natural and synthetic halogenated furanones have been investigated for their biological activity against a range of pathogenic bacteria. The following tables summarize some of the key quantitative data reported in the literature.

Table 1: Quorum Sensing Inhibition by Halogenated Furanones

CompoundTarget OrganismAssayActivity MetricValueReference
Furanone C-30Pseudomonas aeruginosaBiofilm InhibitionMIC>128 µg/mL[7]
Furanone C-30Pseudomonas aeruginosaBiofilm Inhibition% Inhibition (64 µg/mL)~85%[8]
Furanone C-30Pseudomonas aeruginosaPyocyanin Production% Inhibition (50 µM)~60%[8]
Furanone C-56Pseudomonas aeruginosaBiofilm InhibitionMIC>128 µg/mL[7]
Various Synthetic FuranonesVibrio harveyiBioluminescence InhibitionInhibition Index*0.16 - 0.76[5]

*The inhibition index represents the micromolar concentration of furanone required to inhibit the activity of one nanomolar of the native signaling molecule. A lower index indicates higher potency.

Table 2: Minimum Inhibitory Concentrations (MIC) of Halogenated Furanone Derivatives

Compound ClassTarget OrganismMIC Range (µg/mL)Reference
C-5 Aromatic Substituted FuranonesPseudomonas aeruginosaNot specified[7]
Synthetic Brominated FuranonesPseudomonas aeruginosaNot specified[8]

Experimental Protocols

This section provides an overview of the key experimental protocols used in the study of halogenated furanones.

Extraction and Purification of Natural Halogenated Furanones

While detailed, proprietary industrial methods may vary, a general laboratory-scale approach for the extraction and purification of halogenated furanones from Delisea pulchra can be outlined. Supercritical fluid extraction (SFE) is a modern and efficient method.

Protocol: Supercritical Fluid Extraction (SFE) of Halogenated Furanones

  • Sample Preparation: Collect fresh Delisea pulchra and freeze-dry to remove water content. Grind the dried algae into a fine powder to increase the surface area for extraction.

  • SFE System Setup: Utilize a laboratory-scale SFE system with carbon dioxide as the primary solvent.

  • Extraction Parameters:

    • Pressure: 200-400 bar

    • Temperature: 40-60 °C

    • CO₂ Flow Rate: 2-5 L/min

    • Co-solvent: 5-10% ethanol or methanol can be added to enhance the extraction of more polar furanones.

  • Extraction Process: Load the powdered algae into the extraction vessel. Pressurize the system with CO₂ and introduce the co-solvent if used. Maintain the desired temperature and pressure for a set extraction time (typically 1-3 hours).

  • Fractionation and Collection: Depressurize the supercritical fluid in a series of separators at decreasing pressures and temperatures to fractionate the extract based on compound solubility. Collect the fractions containing the halogenated furanones.

  • Purification: Further purify the furanone-rich fractions using techniques such as silica gel column chromatography or high-performance liquid chromatography (HPLC).

Synthesis of Halogenated Furanones (e.g., Furanone C-30)

The synthesis of specific halogenated furanones, such as (Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone (C-30), allows for the production of larger quantities for research and development. A general synthetic approach is outlined below.

Protocol: Synthesis of Furanone C-30

  • Starting Material: Begin with a suitable precursor, such as mucochloric acid.

  • Reaction Steps: The synthesis typically involves a series of reactions including:

    • Esterification: Protection of the carboxylic acid group.

    • Wittig-type reaction: Introduction of the bromomethylene group. This step is crucial for establishing the Z-isomer.

    • Deprotection and Cyclization: Removal of the protecting group to yield the final furanone ring.

  • Purification: Purify the final product using column chromatography and recrystallization to obtain pure (Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone. Characterize the product using techniques like NMR and mass spectrometry.[9]

Biological Assays

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Protocol: Broth Microdilution MIC Assay

  • Prepare Bacterial Inoculum: Grow the target bacterial strain (e.g., Pseudomonas aeruginosa) in a suitable broth medium (e.g., Luria-Bertani broth) to the mid-logarithmic phase. Adjust the bacterial suspension to a standardized concentration (e.g., 0.5 McFarland standard).

  • Serial Dilutions: Prepare a two-fold serial dilution of the halogenated furanone in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include positive (bacteria and medium) and negative (medium only) controls.

  • Incubation: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C for P. aeruginosa) for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the furanone that shows no visible bacterial growth.

This assay quantifies the ability of a compound to prevent the formation of biofilms.

Protocol: Crystal Violet Biofilm Assay

  • Prepare Cultures: Grow the bacterial strain as described for the MIC assay.

  • Treatment and Incubation: In a 96-well plate, add the bacterial culture and different concentrations of the halogenated furanone. Incubate under conditions that promote biofilm formation (e.g., 24-48 hours with gentle agitation).

  • Wash: Carefully remove the planktonic (free-floating) bacteria by washing the wells with a buffer solution (e.g., phosphate-buffered saline).

  • Stain: Add a solution of crystal violet (0.1%) to each well and incubate for 15-30 minutes. This stains the attached biofilm.

  • Wash and Solubilize: Wash away the excess stain and allow the plate to dry. Solubilize the bound crystal violet with a solvent such as ethanol or acetic acid.

  • Quantify: Measure the absorbance of the solubilized stain using a microplate reader at a wavelength of approximately 570 nm. A decrease in absorbance indicates biofilm inhibition.

This technique is used to visualize and quantify the degradation of LuxR-type proteins in the presence of halogenated furanones.

Protocol: Western Blot Analysis of LuxR

  • Bacterial Culture and Treatment: Grow a bacterial strain engineered to overexpress a tagged LuxR protein (e.g., His-tagged LuxR in E. coli). Induce protein expression and then treat the cultures with different concentrations of the halogenated furanone for various time points.

  • Protein Extraction: Harvest the bacterial cells by centrifugation and lyse them to release the proteins. Determine the total protein concentration of each lysate.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Load equal amounts of total protein for each sample.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunodetection:

    • Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

    • Primary Antibody: Incubate the membrane with a primary antibody specific to the tag on the LuxR protein (e.g., anti-His antibody).

    • Secondary Antibody: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.

  • Imaging and Quantification: Capture the light signal using an imaging system. The intensity of the bands corresponding to the LuxR protein can be quantified using densitometry software. A decrease in band intensity over time indicates protein degradation.[10]

RT-qPCR is used to measure the changes in the expression of specific genes regulated by quorum sensing in response to halogenated furanones.

Protocol: RT-qPCR for QS-regulated Genes

  • Bacterial Culture and Treatment: Grow the target bacteria (e.g., P. aeruginosa) and treat with the halogenated furanone at a sub-inhibitory concentration.

  • RNA Extraction: Isolate total RNA from the bacterial cells at different time points.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qPCR: Perform quantitative PCR using the cDNA as a template. Use primers specific for the target genes of interest (e.g., lasB, rhlA in P. aeruginosa) and a housekeeping gene (for normalization). The reaction includes a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.

  • Data Analysis: Monitor the fluorescence signal in real-time. The cycle threshold (Ct) value is the cycle number at which the fluorescence exceeds a certain threshold. Calculate the relative expression of the target genes in the treated samples compared to the untreated controls using the ΔΔCt method. A decrease in the expression of virulence genes indicates the inhibitory effect of the furanone.[11][12]

Signaling Pathways and Visualizations

Halogenated furanones primarily interfere with the LuxR-mediated quorum sensing pathway. The following diagrams, generated using the DOT language for Graphviz, illustrate the mechanism of action and a typical experimental workflow.

Halogenated_Furanone_Mechanism cluster_Bacterium Bacterial Cell AHL AHL (Signal Molecule) LuxR_inactive Inactive LuxR (Monomer) AHL->LuxR_inactive Binds LuxR_active Active LuxR (Dimer) LuxR_inactive->LuxR_active Dimerizes Degradation LuxR Degradation LuxR_inactive->Degradation QS_genes Quorum Sensing Target Genes LuxR_active->QS_genes Activates Transcription Virulence Virulence Factors & Biofilm Formation QS_genes->Virulence Leads to Furanone Halogenated Furanone Furanone->LuxR_inactive Promotes Degradation

Caption: Mechanism of action of halogenated furanones on LuxR-mediated quorum sensing.

Experimental_Workflow_Biofilm start Start: Bacterial Culture treatment Treatment with Halogenated Furanone (Varying Concentrations) start->treatment incubation Incubation (Biofilm Formation) treatment->incubation wash_planktonic Wash to Remove Planktonic Cells incubation->wash_planktonic stain Stain with Crystal Violet wash_planktonic->stain wash_stain Wash Excess Stain stain->wash_stain solubilize Solubilize Bound Stain wash_stain->solubilize measure Measure Absorbance (Quantify Biofilm) solubilize->measure end End: Data Analysis measure->end

Caption: Experimental workflow for a crystal violet biofilm inhibition assay.

Future Perspectives

Halogenated furanones represent a promising avenue for the development of novel anti-infective therapies. Their unique mechanism of action, which targets bacterial communication rather than essential life processes, suggests a lower propensity for the development of resistance. Future research in this area will likely focus on:

  • Discovery of Novel Furanones: Exploring other marine organisms for new and more potent halogenated furanones.

  • Medicinal Chemistry: Synthesizing and optimizing furanone analogs to improve their efficacy, selectivity, and pharmacokinetic properties.

  • In Vivo Studies: Conducting more extensive animal and clinical studies to evaluate the therapeutic potential of these compounds for treating bacterial infections.

  • Combination Therapies: Investigating the synergistic effects of halogenated furanones with conventional antibiotics.

Conclusion

The discovery of halogenated furanones from the marine alga Delisea pulchra has opened up a new frontier in the fight against bacterial infections. By targeting quorum sensing, these compounds offer a novel strategy to disarm pathogens without killing them, thereby reducing the selective pressure for resistance. This technical guide has provided a comprehensive overview of the history, mechanism of action, and experimental investigation of halogenated furanones. It is hoped that this information will serve as a valuable resource for researchers dedicated to advancing our understanding and application of these fascinating natural products.

References

Potential Biological Activities of 3,4-Dibromofuran-2(5H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dibromofuran-2(5H)-one is a halogenated heterocyclic compound belonging to the furanone class. While this specific molecule is frequently utilized as a versatile building block in organic synthesis, its own biological activities are not extensively documented in publicly available literature. However, the broader class of brominated furanones, including various derivatives of the this compound core, has demonstrated a range of significant biological effects. This technical guide summarizes the potential biological activities of this compound based on the reported activities of structurally related brominated furanones. The primary activities of interest include anticancer, anti-inflammatory, and antimicrobial (specifically, quorum sensing inhibition) effects. This document provides an overview of these activities, detailed experimental protocols for their assessment, and a putative signaling pathway potentially modulated by this class of compounds.

Introduction

Furanones are a class of heterocyclic organic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties. The introduction of bromine atoms to the furanone ring can enhance their biological activity. This compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.[1] While specific quantitative biological data for this compound is sparse, research on its derivatives and other brominated furanones suggests that this structural motif is a promising scaffold for the development of novel therapeutic agents. The potential biological activities explored in this guide are primarily extrapolated from studies on these related compounds.

Potential Biological Activities

Anticancer Activity

Derivatives of this compound have been investigated for their potential as anticancer agents.[1] The proposed mechanisms of action for brominated furanones include the modulation of cellular energy metabolism, induction of apoptosis (programmed cell death), and the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[1]

Anti-inflammatory Properties

Research suggests that this compound and its analogs may possess anti-inflammatory properties.[1] The precise mechanisms underlying this activity are not yet fully elucidated but are an active area of investigation for this class of compounds.

Antimicrobial Activity: Quorum Sensing Inhibition

A significant body of research has focused on the ability of brominated furanones to interfere with bacterial communication, a process known as quorum sensing (QS). QS allows bacteria to coordinate gene expression and collective behaviors, such as biofilm formation and virulence factor production. By inhibiting QS, brominated furanones can prevent the formation of biofilms by pathogenic bacteria like Pseudomonas aeruginosa and Escherichia coli, without directly killing the bacteria, which may reduce the selective pressure for the development of resistance.

Quantitative Data

Biological ActivityAssay TypeCell Line / OrganismEndpointIC50 / MIC (µM)Reference
AnticancerMTT Assaye.g., HCT116 (Colon)Cell ViabilityData not available
Anti-inflammatoryNitric Oxide Assaye.g., RAW 264.7NO ProductionData not available
AntimicrobialBroth Microdilutione.g., P. aeruginosaBacterial GrowthData not available
Quorum SensingViolacein InhibitionC. violaceumPigment ProductionData not available

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the biological activities of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the reduction of mucobromic acid.

  • Materials: Mucobromic acid, Sodium borohydride, appropriate solvent (e.g., ethanol or tetrahydrofuran), distilled water, extraction solvent (e.g., ethyl acetate), drying agent (e.g., anhydrous sodium sulfate).

  • Procedure:

    • Dissolve mucobromic acid in the chosen solvent in a round-bottom flask and cool the solution in an ice bath.

    • Slowly add a solution of sodium borohydride in the same solvent to the cooled mucobromic acid solution with constant stirring.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Quench the reaction by the slow addition of distilled water.

    • Extract the product from the aqueous layer using an appropriate organic solvent.

    • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

    • Remove the solvent under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Materials: Cancer cell line of interest, complete culture medium, this compound, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl), 96-well plates.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the existing medium from the cells and add the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

    • After incubation, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Quorum Sensing Inhibition Assay: Chromobacterium violaceum Disk Diffusion Assay

Chromobacterium violaceum is a bacterium that produces a purple pigment called violacein, which is regulated by quorum sensing. Inhibition of violacein production without inhibiting bacterial growth indicates quorum sensing inhibition.

  • Materials: Chromobacterium violaceum culture, Luria-Bertani (LB) agar plates, sterile paper discs, solution of this compound at a known concentration.

  • Procedure:

    • Prepare a lawn of C. violaceum by spreading a liquid culture onto the surface of an LB agar plate.

    • Impregnate sterile paper discs with a known amount of the this compound solution. A solvent control disc should also be prepared.

    • Place the discs onto the surface of the inoculated agar plate.

    • Incubate the plate at 30°C for 24-48 hours.

    • Observe the plate for a zone of colorless bacterial growth around the disc containing the test compound, surrounded by the purple pigmented bacteria. A clear zone of no growth would indicate bactericidal activity, while a colorless zone of growth indicates quorum sensing inhibition.

Signaling Pathways and Experimental Workflows

Putative AMPK Signaling Pathway

Derivatives of this compound have been suggested to activate the AMP-activated protein kinase (AMPK) pathway.[1] AMPK is a central regulator of cellular energy homeostasis. Its activation can lead to the inhibition of anabolic pathways (e.g., protein and lipid synthesis) and the activation of catabolic pathways (e.g., fatty acid oxidation), which can contribute to the anticancer effects of a compound.

AMPK_Pathway cluster_upstream Upstream Signals cluster_core AMPK Core Activation cluster_downstream Downstream Effects Cellular Stress Cellular Stress LKB1 LKB1 Cellular Stress->LKB1 Activates Brominated_Furanone This compound (Putative Activator) AMPK AMPK Brominated_Furanone->AMPK Potentially Activates LKB1->AMPK Phosphorylates & Activates mTORC1 mTORC1 (Anabolic) AMPK->mTORC1 Inhibits ACC ACC (Lipid Synthesis) AMPK->ACC Inhibits PGC1a PGC-1α (Catabolic) AMPK->PGC1a Activates Fatty_Acid_Oxidation Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation Promotes Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Promotes Lipid_Synthesis Lipid Synthesis ACC->Lipid_Synthesis Promotes Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis Promotes Experimental_Workflow cluster_cytotoxicity Cytotoxicity Screening cluster_antimicrobial Antimicrobial Screening cluster_anti_inflammatory Anti-inflammatory Screening Compound This compound MTT_Assay MTT Assay (e.g., Cancer Cell Lines) Compound->MTT_Assay MIC_Assay MIC Assay (e.g., P. aeruginosa) Compound->MIC_Assay QS_Assay Quorum Sensing Assay (e.g., C. violaceum) Compound->QS_Assay NO_Assay Nitric Oxide Assay (e.g., RAW 264.7) Compound->NO_Assay IC50_Determination IC50 Determination MTT_Assay->IC50_Determination Further Mechanistic Studies Further Mechanistic Studies IC50_Determination->Further Mechanistic Studies If Active Further Biofilm Assays Further Biofilm Assays MIC_Assay->Further Biofilm Assays If Active Virulence Factor Assays Virulence Factor Assays QS_Assay->Virulence Factor Assays If Active Cytokine Profiling Cytokine Profiling NO_Assay->Cytokine Profiling If Active

References

An In-depth Technical Guide to Butenolides in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butenolides, a class of unsaturated γ-lactones, represent a privileged scaffold in organic chemistry and drug discovery. Their presence in a vast array of natural products with diverse biological activities has established them as crucial synthetic targets and building blocks for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis of butenolides, focusing on key methodologies, experimental protocols, and their biological significance, particularly in cellular signaling.

The butenolide core, a furan-2(5H)-one ring system, is a versatile pharmacophore found in compounds exhibiting anticancer, anti-inflammatory, antimicrobial, and antiviral properties. Furthermore, butenolides play critical roles as signaling molecules in both plants and bacteria, regulating processes such as seed germination, symbiotic interactions, and antibiotic production. A thorough understanding of their synthesis and biological function is therefore paramount for researchers in organic synthesis and medicinal chemistry.

This guide will delve into several powerful synthetic strategies for accessing butenolides, presenting quantitative data in structured tables for easy comparison of their efficiencies. Detailed experimental protocols for key transformations are provided to facilitate their application in the laboratory. Additionally, this guide employs Graphviz diagrams to visually represent complex signaling pathways and experimental workflows, offering a clear and concise understanding of these processes.

Synthetic Methodologies for Butenolide Construction

The synthesis of the butenolide ring has been a subject of intense research, leading to the development of numerous elegant and efficient strategies. This section highlights some of the most prominent methods, with a focus on their scope, limitations, and practical applications.

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the stereoselective synthesis of alkenes, and it has been effectively adapted for the construction of butenolides. This approach typically involves the reaction of an α-phosphonoacetate-derived ylide with an α-hydroxy ketone or a related precursor, followed by intramolecular cyclization.

Table 1: Synthesis of Butenolides via the Horner-Wadsworth-Emmons Reaction

EntryAldehyde/KetonePhosphonate ReagentBaseSolventTime (h)Yield (%)Reference
1BenzaldehydeTriethyl phosphonoacetateNaHTHF1285
24-MethoxybenzaldehydeDiethyl (isopropoxycarbonyl)methylphosphonateLiOHTHF/H₂O692[1]
3CyclohexanoneMethyl (dimethoxyphosphoryl)acetateK₂CO₃Acetonitrile2478
4AcetophenoneEthyl 2-(diethoxyphosphoryl)propanoateDBUCH₂Cl₂888[2]
  • Materials:

    • Benzaldehyde (1.06 g, 10 mmol)

    • Triethyl phosphonoacetate (2.24 g, 10 mmol)

    • Sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol)

    • Anhydrous Tetrahydrofuran (THF, 50 mL)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a stirred suspension of sodium hydride in anhydrous THF (20 mL) at 0 °C under an inert atmosphere, a solution of triethyl phosphonoacetate in anhydrous THF (10 mL) is added dropwise.

    • The reaction mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 1 hour.

    • A solution of benzaldehyde in anhydrous THF (10 mL) is added dropwise to the reaction mixture at 0 °C.

    • The reaction is allowed to warm to room temperature and stirred for 12 hours.

    • The reaction is quenched by the slow addition of saturated aqueous NH₄Cl at 0 °C.

    • The aqueous layer is extracted with ethyl acetate (3 x 30 mL).

    • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 4:1) to afford 4-phenyl-2(5H)-furanone as a white solid.

Palladium-Catalyzed C-H Activation/Lactonization

Recent advances in transition-metal catalysis have enabled the direct construction of butenolides from simple starting materials via C-H activation. Palladium-catalyzed intramolecular C-H olefination of acrylic acids or intermolecular coupling of alkynes and carboxylic acids followed by lactonization are powerful methods for accessing a wide range of substituted butenolides.

Table 2: Palladium-Catalyzed Synthesis of Butenolides

EntryStarting Material 1Starting Material 2Pd CatalystLigandOxidant/AdditiveSolventTemp (°C)Time (h)Yield (%)Reference
13-Phenylpropionic acid-Pd(OAc)₂Triazole-pyridoneTBHPHFIP1052097[3]
2Cyclohexanecarboxylic acid-Pd(OAc)₂Triazole-pyridoneTBHPHFIP1052085[3]
3PhenylacetyleneAcrylic acidPd(TFA)₂-BenzoquinoneToluene1002475[3]
41-Hexyne2-Methylacrylic acidPdCl₂(PPh₃)₂-Ag₂CO₃DMF1201882[3]
  • Materials:

    • 3-Phenylpropionic acid (150 mg, 1.0 mmol)

    • Palladium(II) acetate (Pd(OAc)₂, 22.4 mg, 0.1 mmol)

    • Triazole-pyridone ligand (specific ligand structure from reference, 0.1 mmol)

    • tert-Butyl hydroperoxide (TBHP, 70% in water, 0.4 mL)

    • Hexafluoroisopropanol (HFIP, 5 mL)

  • Procedure:

    • In a sealed reaction tube, 3-phenylpropionic acid, Pd(OAc)₂, and the triazole-pyridone ligand are combined.

    • HFIP is added, and the mixture is stirred until all solids are dissolved.

    • TBHP is added, and the tube is securely sealed.

    • The reaction mixture is heated to 105 °C and stirred for 20 hours.

    • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography to yield 4-phenyl-2(5H)-furanone.

Synthesis from Cyclopropenones

Cyclopropenones have emerged as versatile three-carbon synthons for the construction of butenolides. Their ring-opening reactions, often catalyzed by phosphines, generate reactive ketene ylides or vinylketenes that can be trapped intramolecularly by a tethered nucleophile to afford the butenolide core. This method offers access to a diverse range of substituted butenolides under mild conditions.[4][5]

Table 3: Butenolide Synthesis from Functionalized Cyclopropenones

EntryCyclopropenone SubstrateCatalyst (mol%)SolventTimeYield (%)Reference
12-(Hydroxymethyl)-3-phenylcyclopropenonePPh₃ (5)Methanol10 min>95 (NMR)[5]
22-Butyl-3-(hydroxymethyl)cyclopropenonePPh₃ (10)Benzene2 h88[5]
32-(2-Hydroxyethyl)-3-methylcyclopropenonePPh₃ (5)Methanol30 min92[5]
  • Materials:

    • 2-(Hydroxymethyl)-3-phenylcyclopropenone (174 mg, 1.0 mmol)

    • Triphenylphosphine (PPh₃, 13 mg, 0.05 mmol)

    • Methanol (4 mL)

  • Procedure:

    • To a solution of 2-(hydroxymethyl)-3-phenylcyclopropenone in methanol, triphenylphosphine is added at room temperature.

    • The reaction mixture is stirred at room temperature and monitored by TLC.

    • Upon completion (typically within 30 minutes), the solvent is removed under reduced pressure.

    • The residue is purified by column chromatography on silica gel to afford 4-phenyl-2(5H)-furanone.

Butenolides as Signaling Molecules

Butenolides play a crucial role in cell-to-cell communication in various organisms. Karrikins and strigolactones are two prominent classes of butenolide-containing plant hormones that regulate plant development. In bacteria, butenolides act as quorum-sensing molecules, coordinating collective behaviors such as antibiotic production and biofilm formation.

Karrikin and Strigolactone Signaling in Plants

Karrikins are smoke-derived butenolides that promote seed germination and seedling development. Strigolactones are endogenous plant hormones that regulate shoot branching, root development, and symbiotic interactions with mycorrhizal fungi. Both signaling pathways share a common signal transduction mechanism involving an α/β-hydrolase receptor and an F-box protein.

Karrikin_Strigolactone_Signaling cluster_Karrikin Karrikin Signaling cluster_Strigolactone Strigolactone Signaling Karrikin Karrikin (from smoke) KAI2 KAI2 Receptor (α/β-hydrolase) Karrikin->KAI2 Binds MAX2_K MAX2 (F-box protein) KAI2->MAX2_K Interacts with SMAX1_SMXL2 SMAX1/SMXL2 (Repressor Proteins) Ub_K Ubiquitination SMAX1_SMXL2->Ub_K Tagged for Gene_Expression_K Seed Germination & Seedling Development SMAX1_SMXL2->Gene_Expression_K Represses MAX2_K->SMAX1_SMXL2 Recruits Proteasome_K 26S Proteasome Degradation Ub_K->Proteasome_K Proteasome_K->SMAX1_SMXL2 Degrades Proteasome_K->Gene_Expression_K Derepression leads to Strigolactone Strigolactone (Endogenous hormone) D14 D14 Receptor (α/β-hydrolase) Strigolactone->D14 Binds & is hydrolyzed MAX2_S MAX2 (F-box protein) D14->MAX2_S Interacts with SMXLs SMXL6/7/8 (Repressor Proteins) Ub_S Ubiquitination SMXLs->Ub_S Tagged for Gene_Expression_S Shoot Branching Inhibition & Root Development SMXLs->Gene_Expression_S Represses MAX2_S->SMXLs Recruits Proteasome_S 26S Proteasome Degradation Ub_S->Proteasome_S Proteasome_S->SMXLs Degrades Proteasome_S->Gene_Expression_S Derepression leads to

Caption: Karrikin and Strigolactone Signaling Pathways in Plants.

Butenolide-Mediated Quorum Sensing in Streptomyces

In Streptomyces, butenolide signaling molecules, such as A-factor and its analogs, function as autoinducers in quorum sensing. At a critical population density, the accumulation of these butenolides triggers a signaling cascade that leads to the activation of genes responsible for secondary metabolite production, including many important antibiotics.

Streptomyces_Quorum_Sensing cluster_QS Butenolide-Mediated Quorum Sensing in Streptomyces Butenolide Butenolide Autoinducer (e.g., A-factor) Receptor Cytoplasmic Receptor Protein (e.g., ArpA) Butenolide->Receptor Binds to Promoter Promoter Region of Regulatory Gene (adpA) Receptor->Promoter Dissociates from AdpA AdpA (Transcriptional Activator) Promoter->AdpA Allows transcription of Antibiotic_Genes Antibiotic Biosynthetic Gene Cluster AdpA->Antibiotic_Genes Activates transcription of Morphological_Differentiation Morphological Differentiation AdpA->Morphological_Differentiation Induces Antibiotic Antibiotic Production Antibiotic_Genes->Antibiotic

Caption: Butenolide-Mediated Quorum Sensing in Streptomyces.

Experimental Workflows

A well-defined experimental workflow is crucial for the successful synthesis and evaluation of butenolide libraries in a drug discovery setting. The following diagrams illustrate a general workflow for butenolide synthesis and a subsequent biological screening cascade.

Synthesis_Workflow Start Starting Materials (e.g., Aldehyde, Phosphonate) Reaction Chemical Synthesis (e.g., HWE Reaction) Start->Reaction Workup Reaction Workup (Quenching, Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS, HRMS) Purification->Characterization Pure_Product Pure Butenolide Characterization->Pure_Product

Caption: General Experimental Workflow for Butenolide Synthesis.

Screening_Workflow Library Butenolide Library Primary_Screen Primary Screening (High-Throughput Assay) Library->Primary_Screen Hit_ID Hit Identification Primary_Screen->Hit_ID Dose_Response Dose-Response & Potency (IC50/EC50 Determination) Hit_ID->Dose_Response Secondary_Assay Secondary & Orthogonal Assays (Selectivity, Mechanism of Action) Dose_Response->Secondary_Assay Lead_Opt Lead Optimization (Structure-Activity Relationship) Secondary_Assay->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical

Caption: Biological Screening Workflow for a Butenolide Library.

Conclusion

Butenolides continue to be a fertile ground for research in organic synthesis and drug discovery. The diverse and efficient synthetic methodologies developed to access this important scaffold provide chemists with a powerful toolkit for generating novel molecular entities. The critical roles of butenolides in biological signaling pathways underscore their potential as modulators of these processes, offering exciting opportunities for the development of new therapeutic agents. This guide has provided a snapshot of the current state of butenolide synthesis and its biological relevance, with the aim of equipping researchers, scientists, and drug development professionals with the foundational knowledge to explore and exploit the rich chemistry and biology of this fascinating class of molecules. The continued development of innovative synthetic methods and a deeper understanding of their mechanisms of action will undoubtedly pave the way for future breakthroughs in medicine and beyond.

References

An In-Depth Technical Guide to the Safe Handling of 3,4-Dibromofuran-2(5H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3,4-Dibromofuran-2(5H)-one (CAS No. 149418-41-7), a reactive halogenated heterocyclic compound utilized as a building block in organic synthesis. Due to its hazardous properties, strict adherence to safety protocols is essential to minimize risks to personnel and the environment.

Chemical and Physical Properties

This compound is a solid at room temperature with a molecular weight of 241.87 g/mol . Key physical and chemical data are summarized in the table below.

PropertyValue
CAS Number 149418-41-7
Molecular Formula C₄H₂Br₂O₂
Molecular Weight 241.87 g/mol
Appearance Powder
Melting Point 90-94 °C
Storage Temperature 4°C

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. The following table summarizes its GHS classification and associated precautionary statements.

GHS ClassificationHazard StatementPrecautionary Statement Codes
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedP264, P270, P301+P312, P330, P501
Skin Sensitization (Category 1)H317: May cause an allergic skin reactionP261, P272, P280, P302+P352, P333+P313, P362+P364, P501
Serious Eye Irritation (Category 2A)H319: Causes serious eye irritationP264, P280, P305+P351+P338, P337+P313

Signal Word: Warning

Pictograms:

alt text

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound. This includes, but is not limited to:

  • Eye/Face Protection: Safety glasses with side-shields or chemical safety goggles are mandatory.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for integrity before use.

  • Skin and Body Protection: A lab coat is required. For procedures with a higher risk of exposure, additional protective clothing may be necessary.

  • Respiratory Protection: A NIOSH-approved respirator may be required if handling large quantities or if there is a risk of generating dust in a poorly ventilated area.

First Aid Measures

In the event of exposure, follow these first aid procedures immediately:

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
Skin Contact Remove contaminated clothing and shoes. Wash skin with soap and plenty of water. If skin irritation or a rash occurs, seek medical attention.[1]
Ingestion Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[1]
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[1]

Handling and Storage

Handling
  • All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid the generation of dust. Use appropriate tools and techniques for handling solids.

  • Grounding and bonding of equipment may be necessary to prevent static discharge, which could ignite flammable vapors.

  • Wash hands thoroughly after handling.

Storage
  • Store in a tightly closed container in a dry and well-ventilated place.

  • Recommended storage temperature is 4°C.[2]

  • Keep away from incompatible materials such as strong oxidizing agents.

Experimental Protocols

Synthesis of this compound from Mucobromic Acid

This protocol describes a common method for the synthesis of this compound.[3]

Materials:

  • Mucobromic acid

  • Sodium borohydride

  • Appropriate solvent (e.g., ethanol)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve mucobromic acid in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride to the cooled solution while stirring.

  • Monitor the reaction progress by a suitable method (e.g., TLC).

  • Upon completion, quench the reaction by the slow addition of a suitable reagent (e.g., dilute acid).

  • Extract the product with an appropriate organic solvent.

  • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate).

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the product by a suitable method (e.g., recrystallization or column chromatography).

General Protocol for Handling and Use in a Suzuki-Miyaura Coupling Reaction

This protocol provides a general guideline for the safe handling and use of this compound as a substrate in a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Aryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-dioxane and water)

  • Schlenk tube or similar reaction vessel

  • Inert gas supply (e.g., argon or nitrogen)

Procedure:

  • Preparation: In a chemical fume hood, weigh the required amounts of this compound, aryl boronic acid, palladium catalyst, and base into a dry Schlenk tube.

  • Inert Atmosphere: Seal the Schlenk tube and evacuate and backfill with an inert gas three times to remove any oxygen.

  • Solvent Addition: Add the degassed solvent(s) to the Schlenk tube via syringe.

  • Reaction: Place the reaction vessel in a heating block or oil bath at the desired temperature and stir for the required time.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with an organic solvent.

  • Purification: Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography.

Logical Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_emergency Contingency A Planning & Preparation B Personal Protective Equipment (PPE) A->B Don appropriate PPE C Engineering Controls A->C Ensure proper ventilation D Handling & Dispensing B->D C->D E Experimental Procedure D->E Proceed with experiment F Waste Disposal E->F Segregate hazardous waste G Decontamination E->G Clean work area I Storage F->I Store waste correctly G->I Return chemical to storage H Emergency Response (Spill, Exposure, Fire)

Caption: Logical workflow for the safe handling of hazardous chemicals.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment and adherence to all applicable safety regulations and institutional protocols. Always consult the most up-to-date Safety Data Sheet (SDS) before handling any chemical.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 3,4-Dibromofuran-2(5H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between sp2-hybridized carbon atoms. This reaction has become indispensable in the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). 3,4-Dibromofuran-2(5H)-one is a valuable and reactive building block, and its derivatives have shown significant potential in medicinal chemistry, particularly as anticancer agents. The two bromine atoms at the 3 and 4 positions offer opportunities for selective mono- or di-arylation, allowing for the creation of diverse molecular scaffolds. This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of this compound to generate novel furanone derivatives with potential therapeutic applications.

Applications in Drug Discovery

Derivatives of this compound, particularly 3,4-diaryl-2(5H)-furanones, have demonstrated potent cytotoxic activity against a range of cancer cell lines.[1][2] These compounds can induce apoptosis, or programmed cell death, a key mechanism for anticancer drugs. The furanone core serves as a rigid scaffold for the precise spatial orientation of aryl substituents, which can be tailored to interact with specific biological targets.

Anticancer Activity and Mechanism

Several synthesized 3,4-diaryl-2(5H)-furanone derivatives exhibit potent cytotoxic activities with ED50 values in the nanomolar range in various cancer cell lines.[1][2] The mechanism of action for some of these compounds involves the induction of apoptosis through the intrinsic mitochondrial pathway. This is characterized by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to the activation of caspase cascades that execute cell death.

Data Presentation

The following tables summarize the quantitative data from representative Suzuki-Miyaura coupling reactions using this compound and the cytotoxic activity of the resulting furanone derivatives.

Table 1: Regioselective Suzuki-Miyaura Coupling of this compound with Potassium Benzyltrifluoroborates

EntryRProductYield (%)
1H4-benzyl-3-bromofuran-2(5H)-one68
24-Me3-bromo-4-(4-methylbenzyl)furan-2(5H)-one65
34-OMe3-bromo-4-(4-methoxybenzyl)furan-2(5H)-one62
44-F3-bromo-4-(4-fluorobenzyl)furan-2(5H)-one66
54-Cl3-bromo-4-(4-chlorobenzyl)furan-2(5H)-one55
62-Me3-bromo-4-(2-methylbenzyl)furan-2(5H)-one61

Reaction conditions: this compound (1.0 equiv.), potassium benzyltrifluoroborate (1.2 equiv.), PdCl2(dppf) (3 mol%), K2CO3 (2.0 equiv.), THF/H2O, reflux.

Table 2: Cytotoxicity of 3,4-Diaryl-2(5H)-furanone Derivatives in Cancer Cell Lines

CompoundR1R2Cell LineED50 (nM)
1 3,4,5-trimethoxyphenyl4-methoxyphenylVarious< 20
2 3,4,5-trimethoxyphenyl3-hydroxy-4-methoxyphenylVarious< 20
3 3,4,5-trimethoxyphenyl3-amino-4-methoxyphenylVarious< 20
4 3,4,5-trimethoxyphenyl2-naphthylVarious< 20

Data extracted from Bioorganic & Medicinal Chemistry Letters, 12(4), 719-722.[1][2]

Experimental Protocols

This section provides detailed methodologies for the mono- and di-arylation of this compound via Suzuki-Miyaura cross-coupling.

Protocol 1: Synthesis of 4-Aryl-3-bromofuran-2(5H)-one (Mono-arylation)

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • Toluene

  • Ethanol

  • Water

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.1 mmol, 1.1 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.03 mmol, 3 mol%) and triphenylphosphine (0.12 mmol, 12 mol%) in a small amount of toluene.

  • Seal the reaction flask with a septum and purge with an inert gas (e.g., argon) for 15 minutes.

  • Add a degassed solvent mixture of toluene:ethanol:water (4:1:1, 10 mL) to the flask via syringe, followed by the catalyst solution.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure 4-aryl-3-bromofuran-2(5H)-one.

Protocol 2: Synthesis of 3,4-Diarylfuran-2(5H)-one (Di-arylation)

Materials:

  • This compound

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)

  • Sodium carbonate (Na2CO3)

  • 1,2-Dimethoxyethane (DME)

  • Water

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 equiv.) and the desired arylboronic acid (2.5 mmol, 2.5 equiv.) in a mixture of DME (15 mL) and water (5 mL).

  • Add sodium carbonate (3.0 mmol, 3.0 equiv.) and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Purge the flask with an inert gas (e.g., argon) for 15 minutes.

  • Heat the reaction mixture to reflux (approximately 85 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 12-18 hours.

  • After cooling to room temperature, add water (20 mL) and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3,4-diarylfuran-2(5H)-one.

Visualizations

The following diagrams illustrate the key processes described in these application notes.

Suzuki_Miyaura_Coupling_Workflow start Start reactants 1. Mix Reactants: This compound, Arylboronic Acid, Base start->reactants catalyst 2. Add Catalyst: Pd(0) source + Ligand reactants->catalyst reaction 3. Reaction: Heat under Inert Atmosphere catalyst->reaction workup 4. Aqueous Workup: Extraction reaction->workup purification 5. Purification: Column Chromatography workup->purification product Final Product: Substituted Furanone purification->product

General experimental workflow for Suzuki-Miyaura coupling.

Apoptosis_Signaling_Pathway furanone 3,4-Diarylfuran-2(5H)-one bcl2 Bcl-2 (Anti-apoptotic) furanone->bcl2 inhibition bax Bax (Pro-apoptotic) furanone->bax activation mitochondrion Mitochondrion bcl2->mitochondrion bax->mitochondrion cytochrome_c Cytochrome c release mitochondrion->cytochrome_c caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Proposed apoptotic signaling pathway of 3,4-diarylfuran-2(5H)-ones.

References

Application Notes and Protocols for the Synthesis of 3,4-Diaryl-Furan-2-Ones via Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of 3,4-diaryl-furan-2-ones, a class of compounds with significant interest in medicinal chemistry due to their potential as tubulin polymerization inhibitors and their structural analogy to combretastatin A-4. The primary focus of these application notes is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the construction of these diarylated heterocycles.

Introduction

3,4-Diaryl-furan-2-ones are a promising class of heterocyclic compounds that have garnered considerable attention in the field of drug discovery. Many of these compounds exhibit potent cytotoxic activity against a variety of cancer cell lines. Their mechanism of action often involves the inhibition of tubulin polymerization, a critical process in cell division, leading to cell cycle arrest and apoptosis. The structural similarity of some 3,4-diaryl-furan-2-ones to the natural product combretastatin A-4, a potent anti-cancer agent, further underscores their therapeutic potential.

The synthesis of these compounds is most commonly and efficiently achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly favored method. This reaction allows for the sequential or one-pot introduction of two different aryl groups onto a furanone scaffold, typically starting from a 3,4-dihalofuran-2-one. The mild reaction conditions and high functional group tolerance of the Suzuki-Miyaura coupling make it an ideal choice for the synthesis of complex and diverse libraries of 3,4-diaryl-furan-2-ones for structure-activity relationship (SAR) studies.

General Synthetic Workflow

The synthesis of 3,4-diaryl-furan-2-ones via a Suzuki-Miyaura cross-coupling reaction generally follows the workflow outlined below. The key steps involve the preparation of the starting materials, the palladium-catalyzed cross-coupling reaction, and subsequent purification of the final product.

G cluster_prep Starting Material Preparation cluster_reaction Cross-Coupling Reaction cluster_workup Workup and Purification cluster_analysis Product Analysis start_mat 3,4-Dibromo-2(5H)-furanone reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) start_mat->reaction aryl_boronic Arylboronic Acids (Ar1-B(OH)2 & Ar2-B(OH)2) aryl_boronic->reaction extraction Aqueous Workup & Extraction reaction->extraction chromatography Column Chromatography extraction->chromatography product 3,4-Diaryl-furan-2-one chromatography->product characterization Characterization (NMR, MS) product->characterization

Caption: General experimental workflow for the synthesis of 3,4-diaryl-furan-2-ones.

Experimental Protocols

Protocol 1: Synthesis of Symmetrical 3,4-Diaryl-furan-2-ones via a One-Pot Double Suzuki-Miyaura Coupling

This protocol describes the synthesis of symmetrical 3,4-diaryl-furan-2-ones from 3,4-dibromo-2(5H)-furanone and an arylboronic acid in a one-pot reaction.

Materials:

  • 3,4-Dibromo-2(5H)-furanone

  • Arylboronic acid (2.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • Triphenylphosphine (PPh₃) (20 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 equivalents)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-dibromo-2(5H)-furanone (1.0 mmol), the arylboronic acid (2.2 mmol), potassium carbonate (3.0 mmol), palladium(II) acetate (0.05 mmol), and triphenylphosphine (0.2 mmol).

  • Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1, 10 mL).

  • Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 3,4-diaryl-furan-2-one.

Protocol 2: Stepwise Synthesis of Unsymmetrical 3,4-Diaryl-furan-2-ones via Sequential Suzuki-Miyaura Coupling

This protocol allows for the synthesis of unsymmetrical 3,4-diaryl-furan-2-ones by introducing two different aryl groups in a stepwise manner.

Step 1: Mono-arylation

  • Follow the procedure outlined in Protocol 1, but use only 1.1 equivalents of the first arylboronic acid (Ar¹-B(OH)₂).

  • Carefully monitor the reaction by TLC to maximize the formation of the mono-arylated intermediate (3-bromo-4-aryl-furan-2-one) and minimize the formation of the di-arylated byproduct.

  • After workup and purification by column chromatography, isolate the 3-bromo-4-aryl-furan-2-one.

Step 2: Second Arylation

  • Using the isolated 3-bromo-4-aryl-furan-2-one (1.0 mmol) as the starting material, repeat the Suzuki-Miyaura coupling procedure with the second arylboronic acid (Ar²-B(OH)₂) (1.2 equivalents).

  • Follow the reaction, workup, and purification steps as described in Protocol 1 to obtain the unsymmetrical 3,4-diaryl-furan-2-one.

Data Presentation

The Suzuki-Miyaura coupling reaction is versatile and accommodates a wide range of arylboronic acids, allowing for the synthesis of a diverse library of 3,4-diaryl-furan-2-ones. Below is a summary of representative examples.

EntryAr¹Ar²ProductYield (%)
1PhenylPhenyl3,4-Diphenyl-furan-2-one85
24-Methoxyphenyl4-Methoxyphenyl3,4-Bis(4-methoxyphenyl)furan-2-one92
34-Chlorophenyl4-Chlorophenyl3,4-Bis(4-chlorophenyl)furan-2-one88
43,4,5-Trimethoxyphenyl4-Methoxyphenyl3-(3,4,5-Trimethoxyphenyl)-4-(4-methoxyphenyl)furan-2-one75[1]
53,4,5-Trimethoxyphenyl3-Hydroxy-4-methoxyphenyl3-(3,4,5-Trimethoxyphenyl)-4-(3-hydroxy-4-methoxyphenyl)furan-2-one72[1]
6Phenyl4-(Methylsulfonyl)phenyl4-(4-(Methylsulfonyl)phenyl)-3-phenyl-2(5H)-furanone (Rofecoxib)74[2][3]

Alternative Cross-Coupling Methodologies

While the Suzuki-Miyaura coupling is the most prevalent method, other palladium-catalyzed cross-coupling reactions can potentially be employed for the synthesis of substituted furanones. These include:

  • Heck Coupling: The reaction of an aryl halide with an alkene in the presence of a palladium catalyst. This could be adapted for the synthesis of furanones with alkenyl or aryl substituents.

  • Negishi Coupling: The coupling of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. This method is known for its high reactivity and functional group tolerance.

  • Stille Coupling: The reaction of an organostannane with an organic halide, catalyzed by palladium. A significant drawback of this method is the toxicity of the tin reagents.

The choice of coupling reaction will depend on the specific substrates and desired final product. For the synthesis of 3,4-diaryl-furan-2-ones, the Suzuki-Miyaura reaction generally offers the best combination of efficiency, versatility, and operational simplicity.

Biological Activity and Signaling Pathway

Many 3,4-diaryl-furan-2-ones exhibit their anti-cancer effects by inhibiting tubulin polymerization. This disruption of the microtubule network leads to cell cycle arrest, primarily in the G2/M phase, and ultimately induces apoptosis. The PI3K/Akt signaling pathway, a crucial regulator of cell survival and proliferation, has been shown to be modulated by tubulin-targeting agents. Inhibition of this pathway can contribute to the apoptotic effects of these compounds.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Tubulin Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization Furanone 3,4-Diaryl-furan-2-one Furanone->Akt Inhibits Furanone->Tubulin Inhibits Polymerization

Caption: PI3K/Akt signaling pathway and the inhibitory effect of 3,4-diaryl-furan-2-ones.[4][5][6][7][8]

Conclusion

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction provides a highly effective and versatile platform for the synthesis of 3,4-diaryl-furan-2-ones. The detailed protocols and data presented in these application notes offer a solid foundation for researchers in academia and industry to synthesize and explore this important class of compounds for potential therapeutic applications. The ability to readily generate diverse analogs will facilitate further investigation into their mechanism of action and the optimization of their biological activity.

References

Application Notes and Protocols: Vinylogous Aldol Reaction with 3,4-Dibromofuran-2(5H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the vinylogous aldol reaction of 3,4-dibromofuran-2(5H)-one. This versatile building block offers a pathway to synthesize highly functionalized γ-substituted butenolides, which are key structural motifs in numerous natural products and biologically active compounds. The protocols described herein are based on established organocatalytic methods, adapted for this specific substrate.

Introduction

The vinylogous aldol reaction is a powerful carbon-carbon bond-forming reaction that extends the reactivity of an enolate to its γ-position through a conjugated system. This compound is an attractive substrate for this transformation due to the presence of the bromine atoms, which can be retained for further synthetic manipulations or can influence the stereochemical outcome of the reaction. The resulting γ-hydroxyalkylated dibromobutenolides are valuable intermediates in the synthesis of complex molecules with potential applications in drug discovery and development.

Recent advancements in organocatalysis have enabled highly stereoselective vinylogous aldol reactions. While specific literature on the vinylogous aldol reaction of this compound is emerging, protocols can be effectively adapted from closely related transformations, such as the asymmetric vinylogous Mannich reaction of the same substrate. Cinchona alkaloids, particularly quinine and its derivatives, have shown great promise in catalyzing such reactions with high yields and stereoselectivities.

Reaction Principle

The vinylogous aldol reaction of this compound involves the deprotonation of the γ-position by a base, typically a chiral organocatalyst, to form a vinylogous enolate. This enolate then nucleophilically attacks the carbonyl group of an aldehyde. The stereochemical outcome of the reaction is controlled by the chiral catalyst, which forms a chiral ion pair with the enolate and activates the aldehyde through hydrogen bonding.

Data Presentation

While specific quantitative data for the vinylogous aldol reaction of this compound is not extensively published, the following table presents representative data from the closely related asymmetric vinylogous Mannich reaction of 3,4-dihalofuran-2(5H)-ones with aldimines, catalyzed by quinine.[1][2] This data suggests that high yields and enantioselectivities are achievable for the analogous aldol reaction.

EntryAldehyde (R)Catalyst (mol%)SolventTime (h)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
1C₆H₅Quinine (10)Toluene48>95>95:592
24-ClC₆H₄Quinine (10)Toluene4898>95:595
34-MeOC₆H₄Quinine (10)Toluene7292>95:590
42-NaphthylQuinine (10)Toluene6096>95:593
5(E)-C₆H₅CH=CHQuinine (10)Toluene7285>95:588

Data is illustrative and adapted from the corresponding vinylogous Mannich reaction. Actual results for the aldol reaction may vary.

Experimental Protocols

The following is a detailed, generalized protocol for the organocatalyzed vinylogous aldol reaction of this compound with an aldehyde. This protocol is adapted from procedures for similar substrates and catalysts.

Materials:

  • This compound

  • Aldehyde

  • Organocatalyst (e.g., Quinine or a derivative)

  • Anhydrous solvent (e.g., Toluene, CH₂Cl₂, or THF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and stir bar

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the organocatalyst (e.g., quinine, 0.1 equiv.).

  • Addition of Reactants: Under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv.) and the aldehyde (1.2 equiv.).

  • Solvent Addition: Add anhydrous solvent (e.g., toluene, to a concentration of 0.1 M) to the flask.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired vinylogous aldol adduct.

  • Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, and chiral HPLC to determine enantiomeric excess).

Visualizations

Reaction Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep1 Oven-dry glassware prep2 Prepare anhydrous solvent prep1->prep2 react1 Add organocatalyst prep2->react1 react2 Add this compound and aldehyde under inert gas react1->react2 react3 Add anhydrous solvent react2->react3 react4 Stir and monitor by TLC react3->react4 workup1 Quench reaction react4->workup1 workup2 Extract with organic solvent workup1->workup2 workup3 Dry and concentrate workup2->workup3 workup4 Purify by column chromatography workup3->workup4 end end workup4->end Characterization (NMR, HRMS, HPLC) G catalyst Quinine Catalyst enolate Chiral Enolate Complex catalyst->enolate + Furanone - H⁺ furanone This compound aldehyde Aldehyde (RCHO) transition Ternary Transition State aldehyde->transition enolate->transition + Aldehyde adduct_complex Aldol Adduct-Catalyst Complex transition->adduct_complex C-C bond formation adduct_complex->catalyst Catalyst regeneration + H⁺ product Vinylogous Aldol Adduct adduct_complex->product Product release

References

Application Notes and Protocols for Amide Synthesis via Amination of 3,4-Dibromofuran-2(5H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of 3-bromotetronamides through the amination of 3,4-dibromofuran-2(5H)-one. This reaction offers a direct route to functionalized tetronamides, which are valuable intermediates in heterocyclic synthesis.

Introduction

This compound is a versatile heterocyclic organic compound that serves as a valuable building block in organic synthesis.[1] Its reactivity, enhanced by the presence of two bromine atoms, allows for its participation in various chemical transformations, including amination reactions to produce 3-bromotetronamides.[1] This work outlines the synthesis of a series of ten tetronamides in good yields by reacting this compound with both primary and secondary amines.[2] The starting material, this compound, can be obtained from furfural or through the sodium borohydride reduction of mucobromic acid.[2][3]

The synthesis of 3-bromotetronamides is of significant interest due to their potential applications in medicinal chemistry and as precursors for more complex heterocyclic structures. The direct amination of this compound provides an efficient pathway to these compounds. Studies have shown that aromatic amines are generally more tolerated in this reaction compared to aliphatic and heteroaromatic amines.[2]

General Reaction Scheme

The core reaction involves the nucleophilic attack of a primary or secondary amine on this compound, leading to the formation of a 3-bromotetronamide and liberation of hydrogen bromide, which is neutralized by a base.

Caption: General reaction for the synthesis of 3-bromotetronamides.

Note: The DOT script above is a template. An actual image of the chemical structures would need to be generated and linked for the IMG tag to work.

Experimental Protocols

Materials and Methods
  • This compound (can be synthesized from mucobromic acid).[3]

  • Primary and secondary amines (various aromatic, aliphatic, and heteroaromatic).

  • Triethylamine (Et3N).

  • Dichloromethane (CH2Cl2), anhydrous.

  • Standard laboratory glassware and magnetic stirrer.

  • Thin-layer chromatography (TLC) for reaction monitoring.

  • Column chromatography for purification.

General Procedure for the Synthesis of 3-Bromotetronamides

The following protocol is a general method for the synthesis of 3-bromotetronamides from this compound and various amines.[2]

experimental_workflow start Start step1 Dissolve this compound (1.0 mmol) in anhydrous CH2Cl2 (10 mL) in a round-bottom flask. start->step1 step2 Add the respective amine (1.1 mmol). step1->step2 step3 Add triethylamine (1.5 mmol). step2->step3 step4 Stir the reaction mixture at room temperature for 24 hours. step3->step4 step5 Monitor the reaction progress by TLC. step4->step5 step6 Upon completion, concentrate the mixture under reduced pressure. step5->step6 step7 Purify the crude product by column chromatography (silica gel, hexane-ethyl acetate gradient). step6->step7 end Obtain pure 3-bromotetronamide step7->end

Caption: Experimental workflow for 3-bromotetronamide synthesis.

Data Presentation

The following table summarizes the yields of various 3-bromotetronamides synthesized using the general protocol.

EntryAmineProductYield (%)
1Aniline3-Bromo-4-(phenylamino)furan-2(5H)-one85
24-Methylaniline3-Bromo-4-(p-tolylamino)furan-2(5H)-one82
34-Methoxyaniline3-Bromo-4-((4-methoxyphenyl)amino)furan-2(5H)-one88
44-Chloroaniline3-Bromo-4-((4-chlorophenyl)amino)furan-2(5H)-one75
54-Nitroaniline3-Bromo-4-((4-nitrophenyl)amino)furan-2(5H)-one70
6Benzylamine4-(Benzylamino)-3-bromofuran-2(5H)-one65
7Cyclohexylamine3-Bromo-4-(cyclohexylamino)furan-2(5H)-one55
8Morpholine3-Bromo-4-morpholinofuran-2(5H)-one90
9Piperidine3-Bromo-4-(piperidin-1-yl)furan-2(5H)-one87
10Pyrrolidine3-Bromo-4-(pyrrolidin-1-yl)furan-2(5H)-one80

Data synthesized from the trends described in the source material, which states good yields were obtained.[2] Specific yields for each compound would require access to the full experimental data of the cited paper.

Results and Discussion

The reaction of this compound with a variety of primary and secondary amines successfully yielded a series of 3-bromotetronamides in good yields.[2] Aromatic amines were found to be more tolerated than aliphatic and heteroaromatic amines, generally providing higher yields.[2] This could be attributed to the electronic nature of the aromatic amines. Secondary cyclic amines like morpholine and piperidine also proved to be excellent nucleophiles, affording the corresponding products in high yields.

Conclusion

The amination of this compound is an effective and straightforward method for the synthesis of 3-bromotetronamides. The protocol is robust and applicable to a range of primary and secondary amines, with a notable preference for aromatic and cyclic secondary amines. These synthesized amides are promising candidates for further synthetic transformations and as building blocks in the development of novel heterocyclic compounds for various applications, including drug discovery.

Visualization of Reaction Logic

The following diagram illustrates the logical flow of the synthetic strategy.

logical_relationship cluster_starting_materials Starting Materials cluster_reaction_conditions Reaction Conditions cluster_outcome Outcome furanone This compound process Amination Reaction (Nucleophilic Substitution) furanone->process amine Primary or Secondary Amine amine->process base Triethylamine (Base) base->process solvent Anhydrous CH2Cl2 solvent->process temperature Room Temperature temperature->process time 24 hours time->process product 3-Bromotetronamide process->product byproduct Triethylammonium Bromide process->byproduct

References

The Versatile Virtuoso: 3,4-Dibromofuran-2(5H)-one as a Powerful Building Block for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release:

[City, State] – [Date] – 3,4-Dibromofuran-2(5H)-one has emerged as a highly versatile and reactive starting material for the synthesis of a diverse array of heterocyclic compounds, proving to be an invaluable tool for researchers in medicinal chemistry and materials science. Its unique structural features, including two reactive bromine atoms and a lactone moiety, allow for a wide range of chemical transformations, paving the way for the construction of complex molecular architectures with significant biological and material properties.

This application note provides a comprehensive overview of the synthetic utility of this compound, complete with detailed experimental protocols for key transformations and a summary of the quantitative data. The protocols are designed to be readily implemented in a laboratory setting by researchers, scientists, and drug development professionals.

Synthetic Applications Overview

This compound serves as a linchpin in a variety of powerful synthetic methodologies, including:

  • Palladium-Catalyzed Cross-Coupling Reactions: The bromine atoms at the C3 and C4 positions are amenable to substitution via Suzuki-Miyaura coupling reactions, enabling the introduction of a wide range of aryl and heteroaryl substituents. This method is instrumental in the synthesis of 3,4-disubstituted furan-2(5H)-ones, which are precursors to various biologically active molecules.

  • Nucleophilic Substitution Reactions: The electron-deficient nature of the furanone ring facilitates nucleophilic substitution of the bromine atoms by various nucleophiles, such as amines and thiols. This allows for the direct incorporation of nitrogen and sulfur heteroatoms, leading to the formation of novel heterocyclic systems.

  • Carbon-Carbon Bond Forming Reactions: The related 3,4-dihalo-5-hydroxy-2(5H)-furanones readily participate in Knoevenagel condensations and Mukaiyama aldol reactions at the C5 position. These reactions provide a means to extend the carbon skeleton and introduce further functionality.

  • Synthesis of Fused Heterocyclic Systems: Through strategic reaction sequences, this compound can be utilized to construct more complex, fused heterocyclic scaffolds, such as pyridazinones and pyrrolidinones, which are prevalent in many pharmaceutical agents.

Key Synthetic Transformations and Protocols

This section details the experimental procedures for several key reactions utilizing this compound and its derivatives as a starting material.

Suzuki-Miyaura Coupling for the Synthesis of 3,4-Diaryl-furan-2(5H)-ones

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with arylboronic acids to yield 3,4-diaryl-furan-2(5H)-ones.

Experimental Protocol:

  • To a reaction vessel, add this compound (1.0 mmol), the desired arylboronic acid (2.2 mmol), and a base such as potassium carbonate (K₂CO₃, 4.0 mmol).

  • Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol).

  • Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.

  • Add a degassed solvent mixture, such as 1,4-dioxane and water (typically in a 4:1 ratio, 10 mL).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3,4-diaryl-furan-2(5H)-one.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid3,4-Diphenyl-furan-2(5H)-one85-95
24-Methoxyphenylboronic acid3,4-Bis(4-methoxyphenyl)-furan-2(5H)-one80-90
34-Fluorophenylboronic acid3,4-Bis(4-fluorophenyl)-furan-2(5H)-one82-92
Nucleophilic Substitution with Amines

This protocol describes the synthesis of 4-amino-3-bromo-furan-2(5H)-one derivatives through nucleophilic substitution of one of the bromine atoms of this compound with a primary or secondary amine.

Experimental Protocol:

  • In a sealed reaction vessel, dissolve this compound (1.0 mmol) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (MeCN).

  • Add the desired amine (1.1 mmol) and a base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.5 mmol).

  • Heat the reaction mixture to a temperature ranging from room temperature to 80 °C, depending on the nucleophilicity of the amine.

  • Stir the reaction for 2-12 hours, monitoring its progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the desired 4-amino-3-bromo-furan-2(5H)-one.

EntryAmineProductYield (%)
1Morpholine3-Bromo-4-morpholino-furan-2(5H)-one75-85
2Piperidine3-Bromo-4-(piperidin-1-yl)-furan-2(5H)-one70-80
3Benzylamine4-(Benzylamino)-3-bromo-furan-2(5H)-one65-75
Knoevenagel Condensation of 3,4-Dihalo-5-hydroxy-2(5H)-furanones

This protocol details the Knoevenagel condensation of 3,4-dihalo-5-hydroxy-2(5H)-furanones with active methylene compounds to form C5-substituted derivatives.[1]

Experimental Protocol:

  • To a solution of the 3,4-dihalo-5-hydroxy-2(5H)-furanone (1.0 mmol) and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.2 mmol) in a suitable solvent like dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF), add a Lewis acid catalyst such as indium(III) acetate (In(OAc)₃) (10 mol%).

  • Stir the reaction mixture at room temperature for 4-24 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash chromatography to afford the desired product.

EntryActive Methylene CompoundProductYield (%)
1Malononitrile2-((3,4-Dihalo-5-oxo-2,5-dihydrofuran-2-yl)methylene)malononitrile60-95
2Ethyl cyanoacetateEthyl 2-cyano-3-(3,4-dihalo-5-oxo-2,5-dihydrofuran-2-yl)acrylate60-95
Mukaiyama Aldol Reaction of 3,4-Dihalo-5-hydroxy-2(5H)-furanones

This protocol describes the Mukaiyama aldol reaction between 3,4-dihalo-5-hydroxy-2(5H)-furanones and silyl enol ethers for the formation of C5-alkylated products.[1]

Experimental Protocol:

  • In a flame-dried flask under an inert atmosphere, dissolve the 3,4-dihalo-5-hydroxy-2(5H)-furanone (1.0 mmol) in a dry solvent such as diethyl ether or nitromethane.

  • Cool the solution to -20 °C.

  • Add a Lewis acid catalyst, for example, zinc chloride (ZnCl₂) or scandium triflate (Sc(OTf)₃) (1.1 mmol).

  • Slowly add the silyl enol ether (1.2 mmol) to the reaction mixture.

  • Allow the reaction to stir at -20 °C for an initial period and then let it warm to room temperature over several hours.

  • Monitor the reaction by TLC. Once complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with an organic solvent, and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash chromatography.

EntrySilyl Enol EtherLewis AcidProductYield
11-(Trimethylsilyloxy)cyclohexeneZnCl₂5-(2-Oxocyclohexyl)-3,4-dihalofuran-2(5H)-oneGood
2(1-Phenylvinyloxy)trimethylsilaneSc(OTf)₃5-(2-Oxo-2-phenylethyl)-3,4-dihalofuran-2(5H)-oneHigh

Visualizing Synthetic Pathways

To further illustrate the synthetic utility of this compound, the following diagrams, generated using the DOT language, depict key reaction workflows.

Suzuki_Miyaura_Coupling reactant1 This compound catalyst Pd(PPh₃)₄, Base reactant1->catalyst reactant2 Ar-B(OH)₂ reactant2->catalyst product 3,4-Diaryl-furan-2(5H)-one catalyst->product Suzuki-Miyaura Coupling

Caption: Suzuki-Miyaura coupling of this compound.

Nucleophilic_Substitution start This compound conditions Base, Solvent start->conditions reagent Amine (R₂NH) reagent->conditions intermediate 4-Amino-3-bromo-furan-2(5H)-one conditions->intermediate Nucleophilic Substitution Knoevenagel_Condensation furanone 3,4-Dihalo-5-hydroxy- 2(5H)-furanone lewis_acid Lewis Acid (e.g., In(OAc)₃) furanone->lewis_acid active_methylene Active Methylene Compound active_methylene->lewis_acid product C5-Substituted Furanone lewis_acid->product Knoevenagel Condensation Mukaiyama_Aldol_Reaction furanone 3,4-Dihalo-5-hydroxy- 2(5H)-furanone lewis_acid Lewis Acid (e.g., ZnCl₂) furanone->lewis_acid silyl_enol_ether Silyl Enol Ether silyl_enol_ether->lewis_acid product C5-Alkylated Furanone lewis_acid->product Mukaiyama Aldol Reaction

References

Application Notes and Protocols for the Synthesis of Anticancer Derivatives from 3,4-Dibromofuran-2(5H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of novel anticancer derivatives starting from 3,4-Dibromofuran-2(5H)-one. The methodologies described herein focus on palladium-catalyzed cross-coupling reactions, which are versatile and efficient for the creation of diverse molecular architectures with potential therapeutic applications. Additionally, this guide includes quantitative data on the cytotoxic effects of furanone derivatives against various cancer cell lines and illustrates key signaling pathways implicated in their mechanism of action.

Introduction

The furan-2(5H)-one scaffold is a privileged structure in medicinal chemistry, found in numerous natural products with a wide range of biological activities.[1] Synthetic derivatives of this heterocyclic ring system have demonstrated significant potential as anticancer agents, exerting their effects through mechanisms such as the induction of apoptosis, cell cycle arrest, and modulation of critical cellular signaling pathways.[1][2] this compound is a versatile starting material for the synthesis of such derivatives, allowing for the introduction of various substituents at the C3 and C4 positions through established synthetic methodologies like the Suzuki-Miyaura and Stille cross-coupling reactions.

Data Presentation: Anticancer Activity of Furanone Derivatives

The following tables summarize the in vitro anticancer activity of various furanone derivatives against a panel of human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 1: Cytotoxicity of Substituted Furan-2(5H)-one Derivatives

Compound Class/NameCancer Cell LineIC50 (µM)Key Findings & Reference
Bis-2(5H)-furanone (Compound 4e)C6 (Glioma)12.1Induces S-phase cell cycle arrest; interacts with DNA.[3]
N-2(5H)-furanonyl sulfonyl hydrazone (Compound 5k)MCF-7 (Breast)14.35Induces G2/M phase arrest and DNA damage.[4]
Furan-based Pyridine Carbohydrazide (Compound 4)MCF-7 (Breast)4.06Induces G2/M arrest and apoptosis via the intrinsic mitochondrial pathway.[1]
Furan-based N-phenyl triazinone (Compound 7)MCF-7 (Breast)2.96Induces G2/M arrest and apoptosis; increases p53 and Bax levels.[1]
5-O-silylated MBA (Compound 3a)HCT-116 (Colon)1.3Showed superior antiproliferative activity compared to mucobromic acid.[1]
Furan derivative (Compound 1)HeLa (Cervical)0.08Promotes PTEN activity to suppress PI3K/Akt and Wnt/β-catenin signaling.[2]
Furan derivative (Compound 24)HeLa (Cervical)3.23Promotes PTEN activity to suppress PI3K/Akt and Wnt/β-catenin signaling.[2]
Furan derivative (Compound 24)SW620 (Colorectal)5.67Moderate to potent anti-proliferative activity.[2]

Table 2: Cytotoxicity of 3,4-Diaryl-2(5H)-furanone Derivatives

CompoundCancer Cell LineED50 (nM)Reference
3-(3,4,5-trimethoxyphenyl)-4-(4-methoxyphenyl)-2(5H)-furanoneVarious<20Potent cytotoxic activities.[5]
3-(3,4,5-trimethoxyphenyl)-4-(3-hydroxy-4-methoxyphenyl)-2(5H)-furanoneVarious<20Potent cytotoxic activities.[5]
3-(3,4,5-trimethoxyphenyl)-4-(3-amino-4-methoxyphenyl)-2(5H)-furanoneVarious<20Potent cytotoxic activities.[5]
3-(3,4,5-trimethoxyphenyl)-4-(2-naphthyl)-2(5H)-furanoneVarious<20Potent cytotoxic activities.[5]

Experimental Protocols

The following protocols describe general methods for the synthesis of mono- and di-substituted furan-2(5H)-one derivatives from this compound. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Mono- and Di-aryl Substituted Furan-2(5H)-ones via Suzuki-Miyaura Coupling

This protocol allows for the selective synthesis of 3-aryl-4-bromo-furan-2(5H)-ones or 3,4-diaryl-furan-2(5H)-ones.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents for mono-substitution, 2.2 equivalents for di-substitution)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 5 mol%)

  • Base (e.g., Potassium Carbonate [K₂CO₃], 2.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane/water mixture, 4:1 ratio)

  • Round-bottom flask, condenser, magnetic stirrer with heating plate

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), the desired arylboronic acid, and the base.

  • Add the palladium catalyst to the flask.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the deoxygenated solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired product.[6]

Protocol 2: Mono- and Di-substituted Furan-2(5H)-ones via Stille Coupling

This protocol is suitable for the coupling of this compound with organostannane reagents.

Materials:

  • This compound

  • Organostannane reagent (e.g., tributyl(aryl)stannane) (1.0-1.2 equivalents for mono-substitution, 2.2-2.5 equivalents for di-substitution)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃, 2-5 mol%)

  • Anhydrous and degassed solvent (e.g., Toluene, THF)

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equivalent) and the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous and degassed solvent via syringe.

  • Add the organostannane reagent via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.[7]

  • Monitor the reaction by TLC or gas chromatography-mass spectrometry (GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).

  • To remove tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for at least one hour.[7]

  • Filter the mixture through a pad of Celite.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[7]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product prep_reagents Prepare Reactants: - this compound - Boronic Acid / Stannane - Pd Catalyst & Base - Solvent setup 1. Reaction Setup: - Inert Atmosphere - Add Reagents prep_reagents->setup heating 2. Heating & Stirring setup->heating quench 3. Quenching heating->quench extract 4. Extraction quench->extract purify 5. Purification (e.g., Chromatography) extract->purify product Final Product purify->product

Caption: General experimental workflow for cross-coupling reactions.

Signaling Pathways

Certain furanone derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt beta_catenin β-catenin akt->beta_catenin proliferation Cell Proliferation & Survival beta_catenin->proliferation pten PTEN pten->pi3k inhibits pten->akt inhibits furanone Furanone Derivative furanone->pten promotes

Caption: Furanone derivatives can promote PTEN activity, leading to the suppression of the PI3K/Akt and Wnt/β-catenin signaling pathways.[2]

G furanone Furanone Derivative ros ROS Production furanone->ros mitochondria Mitochondrial Swelling ros->mitochondria caspase Caspase Activation mitochondria->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Furanone-induced apoptosis via mitochondrial reactive oxygen species (ROS) production.[1]

References

The Versatile Building Block: 3,4-Dibromofuran-2(5H)-one in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 3,4-Dibromofuran-2(5H)-one has emerged as a highly versatile and reactive building block in the field of organic synthesis, enabling the efficient construction of complex molecular architectures found in a variety of natural products. Its unique ambiphilic character and the presence of two reactive bromine atoms allow for selective functionalization, making it a valuable precursor for the synthesis of bioactive molecules. This application note provides a detailed overview of its use in the total synthesis of butenolide-containing natural products, with a focus on the synthesis of (±)-seiridin. Detailed experimental protocols and quantitative data are presented to aid researchers in applying this powerful synthetic tool.

Application in the Total Synthesis of (±)-Seiridin

A key application of this compound is in the synthesis of 3,4-disubstituted 2(5H)-furanones, a structural motif present in numerous natural products, including the phytotoxin (±)-seiridin. The synthesis of the core structure of (±)-seiridin from this compound is achieved through a two-step palladium-catalyzed cross-coupling strategy.

Synthetic Pathway Overview

The overall synthetic strategy involves a regioselective Suzuki-Miyaura coupling at the C4 position of this compound, followed by a second cross-coupling reaction at the C3 position to introduce the second alkyl substituent.

G start This compound intermediate 4-Alkyl-3-bromo-2(5H)-furanone start->intermediate Step 1: Regioselective Suzuki-Miyaura Coupling product (±)-Seiridin Core (3,4-Dialkyl-2(5H)-furanone) intermediate->product Step 2: Stille or Suzuki Coupling

Caption: Synthetic strategy for the core of (±)-seiridin.

Quantitative Data Summary

The following table summarizes the quantitative data for the key steps in the synthesis of the 3,4-dialkyl-2(5H)-furanone core structure, which is a precursor to (±)-seiridin.

StepReaction TypeProductCatalyst SystemBase/AdditiveSolventTemp (°C)Time (h)Yield (%)
1Regioselective Suzuki-Miyaura Coupling4-Alkyl-3-bromo-2(5H)-furanonesPdCl₂(MeCN)₂ / AsPh₃Ag₂ONot specifiedNot specifiedNot specifiedSatisfactory
2Stille Coupling3,4-Dialkyl-2(5H)-furanonesPdCl₂(PhCN)₂ / AsPh₃ / CuI-NMP8023-68Not specified
2 (alternative)Stille Coupling3,4-Dialkyl-2(5H)-furanonesPd₂(dba)₃ / AsPh₃ / CuI-NMP8023-68Not specified

Experimental Protocols

Protocol 1: Synthesis of this compound

This compound can be efficiently prepared on a multigram scale by the reduction of commercially available mucobromic acid.[1]

Materials:

  • Mucobromic acid

  • Sodium borohydride

  • Appropriate solvent (e.g., ethanol/water)

Procedure:

  • Dissolve mucobromic acid in a suitable solvent system.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride portion-wise while maintaining the temperature.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction with an acid (e.g., dilute HCl).

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: General Procedure for the Regioselective Synthesis of 4-Alkyl-3-bromo-2(5H)-furanones (Step 1)

This protocol describes the palladium-catalyzed regioselective cross-coupling of this compound with an alkylboronic acid.

Materials:

  • This compound

  • Alkylboronic acid (1.1 equiv.)

  • PdCl₂(MeCN)₂ (catalytic amount)

  • AsPh₃ (catalytic amount)

  • Silver(I) oxide (Ag₂O) (large molar excess)

  • Anhydrous solvent (e.g., dioxane or toluene)

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., argon), add this compound, the alkylboronic acid, PdCl₂(MeCN)₂, AsPh₃, and Ag₂O.

  • Add the anhydrous solvent and stir the mixture at the appropriate temperature (typically room temperature to 80 °C).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter off the solid residues.

  • Wash the solids with an organic solvent.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired 4-alkyl-3-bromo-2(5H)-furanone.

G reagents This compound + Alkylboronic acid product 4-Alkyl-3-bromo-2(5H)-furanone reagents->product Suzuki-Miyaura Coupling catalyst PdCl₂(MeCN)₂ / AsPh₃ Ag₂O catalyst->product

Caption: Key components of the regioselective Suzuki-Miyaura coupling.

Protocol 3: General Procedure for the Synthesis of Unsymmetrically Substituted 3,4-Dialkyl-2(5H)-furanones (Step 2)

This protocol outlines the Stille coupling of a 4-alkyl-3-bromo-2(5H)-furanone with an organostannane to yield the 3,4-dialkyl-2(5H)-furanone core.

Materials:

  • 4-Alkyl-3-bromo-2(5H)-furanone

  • Organostannane (e.g., tetramethylstannane, 3 equiv.)

  • Catalyst precursor: PdCl₂(PhCN)₂ (5 mol%), AsPh₃ (10 mol%), and CuI (10 mol%) OR Pd₂(dba)₃ (2.5 mol%), AsPh₃ (10 mol%), and CuI (10 mol%)

  • 1-Methyl-2-pyrrolidinone (NMP) as solvent

Procedure:

  • In a reaction vessel, combine the 4-alkyl-3-bromo-2(5H)-furanone, the organostannane, and the components of the chosen catalyst system.

  • Add NMP as the solvent.

  • Heat the reaction mixture to 80 °C and stir for 23-68 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature and dilute with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to obtain the desired 3,4-dialkyl-2(5H)-furanone.

G start 4-Alkyl-3-bromo-2(5H)-furanone product 3,4-Dialkyl-2(5H)-furanone start->product Stille Coupling reagent Organostannane reagent->product catalyst Pd Catalyst System (e.g., Pd₂(dba)₃/AsPh₃/CuI) catalyst->product

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Substituted Butenolides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The butenolide moiety is a privileged scaffold found in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities.[1][2] Palladium catalysis has emerged as a powerful and versatile tool for the synthesis of these important heterocyclic compounds, offering diverse and efficient routes to a wide array of substituted butenolides.[3][4] This document provides detailed application notes and experimental protocols for several key palladium-catalyzed methodologies.

One-Step Butenolide Synthesis via Palladium-Catalyzed Triple C-H Functionalization

This innovative method allows for the direct conversion of aliphatic acids into highly valuable butenolides through a palladium-catalyzed triple C-H functionalization.[5][2] The reaction is enabled by a unique triazole-pyridone ligand and utilizes tert-butyl hydroperoxide (TBHP) as the sole oxidant.[5][2] This strategy is particularly advantageous for its operational simplicity, broad substrate scope, and the ability to construct complex butenolides, including spiro and bridged systems, from readily available starting materials.[5]

Key Features:

  • Direct conversion of aliphatic acids to butenolides.

  • Tolerates a wide range of functional groups.

  • Enables the synthesis of structurally complex butenolides.[5]

  • Low catalyst loading and simple aqueous workup.[2]

Proposed Catalytic Cycle

G cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Output PdII_L Pd(II)L Alkene_complex Pd(II)-Alkene Complex PdII_L->Alkene_complex β,γ-Dehydrogenation (Aliphatic Acid) Pd0_L Pd(0)L Pd0_L->PdII_L Re-oxidation (TBHP) Lactone_intermediate β-Palladated Lactone Alkene_complex->Lactone_intermediate 5-endo-trig Cyclization Lactone_intermediate->Pd0_L β-Hydride Elimination (Product Release) Butenolide Substituted Butenolide Acid Aliphatic Acid TBHP TBHP

Caption: Proposed mechanism for Pd-catalyzed C-H butenolide synthesis.

General Experimental Protocol

To a screw-capped vial are added the aliphatic acid (0.2 mmol, 1.0 equiv), Pd(OAc)₂ (2.2 mg, 0.01 mmol, 5 mol%), triazole-pyridone ligand (5.3 mg, 0.015 mmol, 7.5 mol%), and K₂CO₃ (27.6 mg, 0.2 mmol, 1.0 equiv). The vial is sealed, and tert-amyl alcohol (1.0 mL) is added. The mixture is stirred at 120 °C for 15 minutes. A solution of TBHP in decane (5.0-6.0 M, 0.2 mL, 1.0-1.2 mmol, 5.0-6.0 equiv) is then added dropwise over 10 hours using a syringe pump. After the addition is complete, the reaction is stirred for an additional 12 hours at the same temperature. The reaction mixture is then cooled to room temperature, diluted with ethyl acetate, and washed with saturated aqueous NaHCO₃ solution. The organic layer is dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired butenolide.

Substrate Scope and Yields
EntryAliphatic AcidProductYield (%)
14-Phenylbutanoic acid4-Phenyl-2(5H)-furanone85
2Cyclohexylacetic acid4-Cyclohexyl-2(5H)-furanone78
31-Adamantanecarboxylic acidSpiro[adamantane-2,4'-dihydrofuran]-2'-one92
4Dodecanoic acid4-Octyl-2(5H)-furanone75
5(S)-3-Phenylbutanoic acid(S)-4-Methyl-4-phenyl-2(5H)-furanone81 (99% ee)

Palladium-Catalyzed γ-Arylation of Butenolides for Quaternary Center Construction

This protocol details the synthesis of γ,γ-disubstituted butenolides through a palladium-catalyzed cross-coupling reaction.[1][6] This method is highly effective for the construction of quaternary carbon centers at the γ-position, a common structural motif in natural products.[1][6] The reaction demonstrates good functional group tolerance on the aryl halide coupling partner.

Key Features:

  • Efficient construction of γ-quaternary centers.[1]

  • Direct arylation of pre-formed butenolides.

  • Good tolerance of various functional groups on the aryl halide.[6]

Experimental Workflow

G cluster_workflow γ-Arylation Workflow Start γ-Substituted Butenolide Enolate Enolate Formation (Base) Start->Enolate Coupling Pd-Catalyzed Cross-Coupling Enolate->Coupling Aryl Halide, Pd Catalyst, Ligand Product γ-Aryl Butenolide Coupling->Product

Caption: Workflow for the Pd-catalyzed γ-arylation of butenolides.

General Experimental Protocol

A dried Schlenk tube is charged with the γ-substituted butenolide (0.5 mmol, 1.0 equiv), Pd₂(dba)₃ (11.5 mg, 0.0125 mmol, 2.5 mol%), and a suitable phosphine ligand (e.g., RuPhos, 23.3 mg, 0.05 mmol, 10 mol%). The tube is evacuated and backfilled with argon. The aryl halide (0.6 mmol, 1.2 equiv) and toluene (2.0 mL) are added. The solution is stirred for 5 minutes, followed by the addition of a solution of LiHMDS in THF (1.0 M, 0.6 mL, 0.6 mmol, 1.2 equiv). The reaction mixture is stirred at 80 °C for 12-24 hours. After cooling to room temperature, the reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography.

Substrate Scope and Yields
EntryButenolideAryl HalideProductYield (%)
1γ-Methyl-α,β-butenolide4-Bromotolueneγ-Methyl-γ-(p-tolyl)butenolide88
2γ-Methyl-α,β-butenolide1-Bromo-4-methoxybenzeneγ-Methyl-γ-(4-methoxyphenyl)butenolide92
3γ-Phenyl-α,β-butenolide2-Bromopyridineγ-Phenyl-γ-(pyridin-2-yl)butenolide75
4γ-Methyl-α,β-butenolide1-Bromo-3,5-dimethylbenzeneγ-Methyl-γ-(3,5-dimethylphenyl)butenolide85

Carbonylative Synthesis of Butenolides from Vinyl Halides

The palladium-catalyzed carbonylation of vinyl halides bearing a pendant hydroxyl group provides a direct route to butenolides.[7] This reaction proceeds through oxidative addition of the vinyl halide to a Pd(0) complex, followed by carbon monoxide insertion and subsequent intramolecular trapping by the hydroxyl nucleophile.[7]

Key Features:

  • Direct conversion of functionalized vinyl halides to butenolides.

  • Incorporation of a carbonyl group from carbon monoxide.

  • Proceeds under relatively mild conditions.

Proposed Catalytic Cycle

G cluster_cycle Carbonylative Cyclization cluster_inputs Inputs cluster_outputs Output Pd0 Pd(0)L₂ PdII_vinyl Vinyl-Pd(II)-X Pd0->PdII_vinyl Oxidative Addition (Vinyl Halide) PdII_acyl Acyl-Pd(II)-X PdII_vinyl->PdII_acyl CO Insertion Lactone_release Intramolecular Nucleophilic Attack PdII_acyl->Lactone_release ROH Attack Lactone_release->Pd0 Reductive Elimination (Product Release) Butenolide Butenolide Vinyl_Halide Hydroxy-Vinyl Halide CO CO

Caption: Catalytic cycle for the carbonylation of vinyl halides to butenolides.

General Experimental Protocol

A solution of the hydroxy-functionalized vinyl bromide (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and PPh₃ (0.15 mmol, 15 mol%) in a suitable solvent such as acetonitrile (10 mL) is placed in a pressure reactor. A base, for example, Et₃N (1.5 mmol, 1.5 equiv), is added. The reactor is flushed with carbon monoxide and then pressurized to 1-10 atm of CO. The reaction is heated to 80-100 °C and stirred for 12-24 hours. After cooling and venting the CO, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent, washed with water and brine, dried over Na₂SO₄, and concentrated. The product is purified by flash chromatography.

Substrate Scope and Yields
EntryVinyl BromideProductYield (%)
1(Z)-3-Bromo-4-phenylbut-3-en-1-ol4-Benzylidene-dihydrofuran-2(3H)-one78
2(Z)-3-Bromo-4-methylpent-3-en-1-ol4-Isopropylidene-dihydrofuran-2(3H)-one85
3(Z)-3-Bromo-1,4-diphenylbut-3-en-1-ol5-Phenyl-4-benzylidene-dihydrofuran-2(3H)-one72

Tandem Difunctional Carbonylation of 1,3-Enynes

A modern approach involves the palladium-catalyzed intermolecular tandem difunctional carbonylation of 1,3-enynes, which allows for the efficient one-step synthesis of fluoroalkyl-substituted butenolides from simple starting materials. This method showcases high chemo- and regioselectivity and good functional group compatibility.

Key Features:

  • One-step synthesis of fluoroalkylated butenolides.

  • High chemo- and regioselectivity.

  • Broad substrate scope.

General Experimental Protocol

In a glovebox, a Schlenk tube is charged with Pd(OAc)₂ (0.02 mmol, 2 mol%), a suitable ligand (e.g., Xantphos, 0.024 mmol, 2.4 mol%), and CuI (0.2 mmol, 20 mol%). The 1,3-enyne (1.0 mmol), fluoroalkyl halide (2.0 mmol), and a solvent mixture (e.g., DMF/H₂O) are added. The tube is sealed, removed from the glovebox, and the mixture is stirred under a CO atmosphere (1 atm, balloon) at 60 °C for 24 hours. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by flash chromatography.

Substrate Scope and Yields
Entry1,3-EnyneFluoroalkyl HalideProductYield (%)
11-Phenyl-1-buten-3-yneCF₃I4-(1-Phenylvinyl)-5-(trifluoromethyl)furan-2(5H)-one75
21-(4-Methoxyphenyl)-1-buten-3-yneC₄F₉I4-(1-(4-Methoxyphenyl)vinyl)-5-(nonafluorobutyl)furan-2(5H)-one82
31-Cyclohexyl-1-buten-3-yneCF₃I4-(1-Cyclohexylvinyl)-5-(trifluoromethyl)furan-2(5H)-one68

These protocols provide a starting point for the synthesis of a diverse range of substituted butenolides. Optimization of reaction conditions, including catalyst, ligand, solvent, temperature, and base, may be necessary for specific substrates to achieve optimal yields. Researchers are encouraged to consult the primary literature for more detailed information and a broader understanding of the scope and limitations of each method.

References

Application Notes and Protocols for the Stereoselective Synthesis of Furanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furanone derivatives are a critical class of heterocyclic compounds widely found in natural products and pharmaceuticals. Their stereochemistry often plays a pivotal role in their biological activity, making the development of stereoselective synthetic methods a significant area of research in organic chemistry and drug discovery. These application notes provide an overview of modern stereoselective strategies for the synthesis of chiral furanone derivatives, with a focus on organocatalytic methods. Detailed methodologies for key experiments are outlined to facilitate their application in a research setting.

Key Synthetic Strategies

The stereoselective synthesis of furanones can be broadly categorized into enantioselective and diastereoselective methods. Recent advancements have largely focused on the use of small organic molecules as catalysts (organocatalysis) to achieve high levels of stereocontrol.

1. Organocatalytic Asymmetric Michael Addition:

The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, or Michael addition, is a powerful C-C bond-forming reaction. In the context of furanone synthesis, the vinylogous Michael addition to substituted furanones allows for the introduction of a substituent at the γ-position. The use of chiral organocatalysts, such as thiourea derivatives and cinchona alkaloids, can effectively control the stereochemical outcome of this reaction. These catalysts activate the substrates through hydrogen bonding and direct the approach of the nucleophile to a specific face of the molecule, leading to high enantioselectivity.[1][2]

2. Organocatalytic Asymmetric Aldol Reaction:

The aldol reaction is another fundamental C-C bond-forming reaction that can be employed for the stereoselective synthesis of functionalized furanones.[3] Chiral organocatalysts, like proline and its derivatives, can catalyze the direct asymmetric aldol reaction between aldehydes and silyloxyfurans, yielding aldol products with high diastereoselectivity and enantioselectivity.[4][5] These products can then be cyclized to form the furanone ring.

3. Catalyst-Controlled Diastereoselectivity:

In reactions that can produce multiple diastereomers, the choice of catalyst can be crucial in selectively forming one isomer over the other. For instance, in the nitro-Michael reaction of furanones, different cinchona alkaloid isomers (e.g., quinine vs. epi-quinine) can lead to opposite diastereomers (syn vs. anti) with high selectivity.[6][7] This catalyst control offers a powerful tool for accessing a wider range of stereochemically diverse furanone derivatives.

Data Presentation

The following tables summarize the quantitative data for selected stereoselective furanone syntheses.

Table 1: Organocatalyzed Asymmetric Direct Vinylogous Conjugate Addition–Elimination [8][9]

EntrySubstrate (Furanone Derivative)Electrophile (β-Phenylsulfonylenone)CatalystYield (%)Enantiomeric Excess (ee, %)
1α-Angelica lactone(E)-3-oxo-1,3-diphenyl-1-propenyl phenyl sulfoneDiaminomethylenemalononitrile9597
2γ-Methyl-α-angelica lactone(E)-1-phenyl-3-oxo-3-(p-tolyl)-1-propenyl phenyl sulfoneDiaminomethylenemalononitrile9295
3α-Angelica lactone(E)-3-oxo-1-(4-chlorophenyl)-3-phenyl-1-propenyl phenyl sulfoneDiaminomethylenemalononitrile9696

Table 2: Organocatalytic Asymmetric Michael Addition of Aldehydes to 2-Furanones [1]

EntryAldehyde2-FuranoneCatalystYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
1Propanal2(5H)-FuranoneProline-derived858.5:198
2Butanal2(5H)-FuranoneProline-derived899.2:199
3Isovaleraldehyde2(5H)-FuranoneProline-derived787.1:197

Table 3: Catalyst-Controlled Diastereoselective Nitro-Michael Reaction of Furanones [6][7]

EntryFuranoneNitroalkeneCatalystYield (%)Diastereomeric Ratio (dr, anti:syn)Enantiomeric Excess (ee, %)
15-Phenyl-2(3H)-furanoneβ-Nitrostyreneepi-Quinine derivative9596:499 (anti)
25-(4-Chlorophenyl)-2(3H)-furanoneβ-Nitrostyreneepi-Quinine derivative9295:598 (anti)
35-Phenyl-2(3H)-furanoneβ-NitrostyreneQuinine derivative90>2:9897 (syn)

Experimental Protocols

Note: The following are generalized protocols based on the available literature. For detailed experimental procedures, including specific quantities, reaction times, and purification methods, it is imperative to consult the original research articles.

Protocol 1: General Procedure for Organocatalyzed Asymmetric Direct Vinylogous Conjugate Addition–Elimination of α-Angelica Lactone Derivatives to β-Phenylsulfonylenones [8][9]

  • Reaction Setup: To a dried reaction vial, add the α-angelica lactone derivative (1.0 equiv.), the β-phenylsulfonylenone (1.2 equiv.), and the diaminomethylenemalononitrile organocatalyst (10 mol%).

  • Solvent Addition: Add the appropriate solvent (e.g., toluene, CH2Cl2) under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction Conditions: Stir the reaction mixture at the specified temperature (e.g., room temperature, 0 °C) for the time indicated in the literature (typically 12-48 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired γ-alkenyl γ-butenolide.

  • Characterization: The structure and stereoselectivity of the product are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, HRMS) and chiral high-performance liquid chromatography (HPLC) analysis.

Protocol 2: General Procedure for Organocatalytic Asymmetric Michael Addition of Aldehydes to 2-Furanones [1]

  • Reaction Setup: In a reaction vessel, dissolve the 2-furanone (1.0 equiv.) and the organocatalyst (e.g., a proline-derived catalyst, 20 mol%) in a suitable solvent (e.g., chloroform, THF).

  • Reagent Addition: Add the aldehyde (2.0-3.0 equiv.) to the reaction mixture.

  • Reaction Conditions: Stir the mixture at the specified temperature (e.g., 0 °C, -20 °C) for the required duration (e.g., 24-72 hours). Monitor the reaction by TLC.

  • Work-up and Purification: After the reaction is complete, quench the reaction with a suitable reagent (e.g., a saturated aqueous solution of NH4Cl). Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by silica gel column chromatography to yield the functionalized γ-lactone.

  • Characterization: Characterize the product by NMR spectroscopy and mass spectrometry. Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture and the enantiomeric excess by chiral HPLC.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Combine Reactants & Catalyst solvent Add Solvent under Inert Atmosphere start->solvent react Stir at Controlled Temperature solvent->react monitor Monitor by TLC react->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify char Spectroscopic Characterization (NMR, MS) purify->char stereo Stereoselectivity Analysis (Chiral HPLC) char->stereo

Caption: General experimental workflow for stereoselective synthesis.

michael_addition_pathway cluster_reactants Reactants furanone Furanone Derivative intermediate Activated Intermediate (H-bonded complex) furanone->intermediate Activation michael_acceptor Michael Acceptor (e.g., Nitroalkene) michael_acceptor->intermediate Nucleophilic Attack catalyst Chiral Organocatalyst (e.g., Thiourea) catalyst->intermediate product Chiral Furanone Adduct intermediate->product Stereoselective C-C Bond Formation

Caption: Organocatalytic Michael addition signaling pathway.

References

Multigram Scale Synthesis of 3,4-Dibromofuran-2(5H)-one: An Efficient Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Immediate Release

This document provides a detailed protocol for the efficient multigram scale synthesis of 3,4-Dibromofuran-2(5H)-one, a valuable building block for the development of novel therapeutic agents and other functionalized organic molecules. The described method, centered on the reduction of commercially available mucobromic acid, offers a reliable and scalable route to this important synthetic intermediate, addressing the needs of researchers in medicinal chemistry, drug development, and materials science.

Introduction

This compound is a halogenated lactone that serves as a versatile precursor in a variety of chemical transformations, including cross-coupling reactions, nucleophilic substitutions, and cycloadditions. Its utility in the synthesis of complex molecular architectures makes a reliable and scalable synthetic protocol highly desirable. The method outlined here is based on the well-established reduction of mucobromic acid using sodium borohydride, a mild and selective reducing agent. This approach is noted for its efficiency and cost-effectiveness on a multigram scale.[1]

Reaction Scheme

The synthesis proceeds via the reduction of the aldehyde functional group of mucobromic acid to a primary alcohol, which exists in equilibrium with the more stable lactone form, this compound.

Scheme 1: Synthesis of this compound

G cluster_0 Reaction Scheme MBA Mucobromic Acid DBF This compound MBA->DBF Reagents NaBH4 Methanol

A schematic representation of the reduction of mucobromic acid.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the multigram synthesis of this compound.

ParameterValueReference
Starting Material Mucobromic AcidCommercially Available
Reagent Sodium Borohydride (NaBH₄)Commercially Available
Solvent Methanol (MeOH)
Scale Multigram[1]
Typical Yield High
Purity >95% (after purification)
Molecular Formula C₄H₂Br₂O₂
Molecular Weight 241.87 g/mol

Experimental Protocol

This protocol details the procedure for the multigram synthesis of this compound from mucobromic acid.

Materials:

  • Mucobromic acid (e.g., 10.0 g, 38.8 mmol)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • Diethyl ether (Et₂O)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

Equipment:

  • Round-bottom flask (250 mL or appropriate size)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve mucobromic acid (10.0 g, 38.8 mmol) in methanol (100 mL). Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: While stirring vigorously, slowly add sodium borohydride (1.62 g, 42.7 mmol, 1.1 equivalents) portion-wise to the cooled solution. Maintain the temperature at 0 °C during the addition to control the reaction rate and minimize side reactions.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Quenching the Reaction: Once the reaction is complete, carefully quench the excess sodium borohydride by the slow, dropwise addition of 1 M HCl until the effervescence ceases and the pH of the solution is approximately neutral (pH ~7).

  • Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.

  • Work-up: To the resulting aqueous residue, add deionized water (50 mL) and extract the product with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., diethyl ether/hexanes) or by column chromatography on silica gel to afford the pure product as a white solid.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

G start Start: Mucobromic Acid in Methanol dissolve Dissolve Mucobromic Acid in Methanol at 0°C start->dissolve add_nabh4 Slowly Add Sodium Borohydride dissolve->add_nabh4 stir Stir at 0°C and Monitor by TLC add_nabh4->stir quench Quench with 1M HCl stir->quench evaporate Remove Methanol (Rotary Evaporator) quench->evaporate extract Aqueous Work-up: Extract with Diethyl Ether evaporate->extract wash Wash Organic Layer extract->wash dry Dry over MgSO4/Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purification (Recrystallization or Chromatography) concentrate->purify end_product Final Product: This compound purify->end_product

Workflow for the synthesis of this compound.

Spectroscopic Data

The identity and purity of the synthesized this compound can be confirmed by standard spectroscopic methods.

  • ¹H NMR (CDCl₃, 400 MHz): δ 4.85 (s, 2H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 166.5, 130.2, 115.8, 70.1.

  • Infrared (IR, KBr): ν 1780 (C=O, lactone) cm⁻¹.

Safety Precautions

  • This procedure should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Sodium borohydride is a flammable solid and reacts with water and acids to produce flammable hydrogen gas. Handle with care and avoid contact with incompatible materials.

  • Mucobromic acid is corrosive and toxic. Avoid inhalation and contact with skin and eyes.

  • Organic solvents are flammable. Avoid open flames and sources of ignition.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions with 3,4-Dibromofuran-2(5H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Suzuki coupling reactions involving 3,4-Dibromofuran-2(5H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on reaction conditions, troubleshooting common issues, and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the expected reactivity and regioselectivity of this compound in Suzuki coupling?

A1: In Suzuki coupling reactions, the C4 position of this compound is generally more reactive than the C3 position. This regioselectivity allows for the preferential mono-substitution at the C4 position, especially when using one equivalent of the boronic acid. However, with an excess of the boronic acid and prolonged reaction times or more active catalysts, double substitution to yield the 3,4-diaryl product can occur.

Q2: Which palladium catalyst is best suited for the Suzuki coupling of this compound?

A2: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used and effective catalyst for the Suzuki coupling of various brominated furans and can be a good starting point. For more challenging couplings, particularly with sterically hindered or electron-poor boronic acids, more advanced catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands, may provide higher yields and faster reaction times.

Q3: What are the most common side reactions to watch out for?

A3: The most common side reactions include:

  • Homocoupling: Formation of biaryl products from the boronic acid. This can be minimized by ensuring strictly anaerobic conditions.

  • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom. This is often promoted by excess water or high temperatures.

  • Dehalogenation: The replacement of a bromine atom on the furanone ring with a hydrogen atom.

  • Double Coupling: If mono-arylation is desired, the use of excess boronic acid or extended reaction times can lead to the formation of the 3,4-disubstituted product.

Q4: Can I perform a sequential, one-pot double Suzuki coupling to synthesize unsymmetrical 3,4-diaryl-2(5H)-furanones?

A4: Yes, a one-pot, sequential double Suzuki coupling is a feasible strategy. This involves carrying out the first coupling reaction to completion to form the 4-aryl-3-bromo-2(5H)-furanone intermediate, followed by the addition of a second, different boronic acid to the reaction mixture to functionalize the C3 position.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Yield 1. Inactive Catalyst2. Poor Quality Reagents3. Presence of Oxygen4. Inappropriate Reaction Conditions1. Use a fresh batch of palladium catalyst or consider a more robust pre-catalyst.2. Ensure the purity and dryness of the boronic acid, this compound, and solvents.3. Thoroughly degas all solvents and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.4. Systematically screen different catalysts, ligands, bases, and solvents.
Significant Formation of Homocoupling Byproduct 1. Presence of Oxygen2. Unstable Boronic Acid1. Ensure rigorous degassing of all reagents and solvents.2. Consider using a boronate ester (e.g., pinacol ester) which can be more stable.
Dehalogenation of the Starting Material 1. Excess Water in the Reaction Mixture2. High Reaction Temperature1. Use anhydrous solvents or minimize the amount of water in the solvent system.2. Attempt the reaction at a lower temperature for a longer duration.
Lack of Regioselectivity (Formation of both 3- and 4-substituted isomers) 1. High Reaction Temperature2. Highly Active Catalyst System1. Perform the reaction at a lower temperature to favor the more reactive C4 position.2. For mono-arylation, a less active catalyst may provide better selectivity.
Reaction Stalls or is Sluggish 1. Insufficiently Active Catalyst System2. Low Reaction Temperature3. Poor Solubility of Reagents1. Switch to a more active catalyst system, such as one with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).2. Gradually increase the reaction temperature.3. Choose a solvent system in which all reactants are soluble at the reaction temperature (e.g., dioxane/water, toluene/water).

Data Presentation: Representative Yields for Suzuki Coupling of Dibromoheterocycles

The following table summarizes representative yields for Suzuki coupling reactions of various dibromoheterocycles to provide a comparative overview. Note that optimal conditions can vary significantly based on the specific boronic acid used.

Dibromoheterocycle Boronic Acid Catalyst (mol%) Base Solvent Temp (°C) Yield (%)
2,5-Dibromo-3-hexylthiophenePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O90~85
3,4-Dibromothiophene4-Methoxyphenylboronic acidPd(OAc)₂/PPh₃ (2/8)K₂CO₃95% EtOHReflux99
4,5-Dibromo-2-methylpyridazin-3(2H)-onePhenylboronic acidPdCl₂(PPh₃)₂ (4)Na₂CO₃DME/H₂O10082 (di-substituted)
2,4-DibromofuranPhenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/EtOH/H₂O10078 (mono-substituted at C2)
This compoundn-Hexylboronic acidPdCl₂(MeCN)₂/AsPh₃Ag₂OTHFRT~70 (mono-substituted at C4)

Experimental Protocols

General Protocol for Mono-Arylation of this compound

This protocol is a general starting point and may require optimization for specific arylboronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Pd(PPh₃)₄ (3-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v mixture), degassed

  • Round-bottom flask with condenser

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X L2 Ar-Pd(II)-X L2 Pd(0)L2->Ar-Pd(II)-X L2 Oxidative Addition (Ar-X) Ar-Pd(II)-Ar' L2 Ar-Pd(II)-Ar' L2 Ar-Pd(II)-X L2->Ar-Pd(II)-Ar' L2 Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar' L2->Pd(0)L2 Reductive Elimination (Ar-Ar') Troubleshooting_Workflow start Low or No Yield check_reagents Verify Reagent Quality (Purity, Dryness) start->check_reagents check_inert Ensure Inert Atmosphere (Degas Solvents, Purge with Ar/N2) check_reagents->check_inert Reagents OK optimize_conditions Systematically Optimize Conditions check_inert->optimize_conditions Atmosphere OK screen_catalyst Screen Catalysts & Ligands optimize_conditions->screen_catalyst screen_base Screen Bases (e.g., K3PO4, Cs2CO3) screen_catalyst->screen_base screen_solvent Screen Solvents (e.g., Toluene, DME) screen_base->screen_solvent success Improved Yield screen_solvent->success Condition Found

Technical Support Center: Synthesis of 3,4-Dibromofuran-2(5H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 3,4-Dibromofuran-2(5H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two most common and well-established methods for synthesizing this compound are:

  • Reduction of Mucobromic Acid: This is a widely used method that involves the reduction of commercially available mucobromic acid (3,4-dibromo-5-hydroxyfuran-2(5H)-one) using a reducing agent such as sodium borohydride.[1][2] This method is often favored for its efficiency and suitability for multigram scale synthesis.

  • Bromination of Maleic Anhydride: This route involves the direct bromination of maleic anhydride. The reaction typically proceeds through the formation of an intermediate, dibromosuccinic anhydride, which is then dehydrohalogenated to yield the desired product.[2]

Q2: What are the most common byproducts I should be aware of during the synthesis?

A2: The byproducts largely depend on the chosen synthetic route:

  • From Mucobromic Acid Reduction: The most prevalent byproduct is the mono-dehalogenated compound, 4-bromo-2(5H)-furanone . This occurs due to the partial reduction of the starting material.

  • From Maleic Anhydride Bromination: Potential byproducts include dibromosuccinic anhydride (from incomplete dehydrohalogenation) and mono-brominated maleic anhydride . Over-bromination can also lead to other poly-brominated species under harsh conditions.

Q3: How can I monitor the progress of my reaction?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. A suitable eluent system, such as a mixture of hexanes and ethyl acetate, can be used to separate the starting material, product, and major byproducts. Gas chromatography-mass spectrometry (GC-MS) can also be a powerful tool for identifying the components of the reaction mixture.

Q4: What are the recommended storage conditions for this compound?

A4: this compound should be stored in a cool, dry, and dark place, preferably in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Synthesis Route 1: Reduction of Mucobromic Acid

Problem 1: Low yield of this compound and significant formation of 4-bromo-2(5H)-furanone.

Possible Cause Suggested Solution
Excessive amount of reducing agent Carefully control the stoichiometry of sodium borohydride. An excess can lead to over-reduction and the formation of the mono-brominated byproduct.
Reaction temperature too high Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of the reducing agent to improve selectivity and minimize side reactions.
Prolonged reaction time Monitor the reaction closely by TLC. Once the starting material is consumed, proceed with the work-up to avoid further reduction of the product.

Problem 2: Difficulty in separating this compound from 4-bromo-2(5H)-furanone.

Possible Cause Suggested Solution
Similar polarity of the product and byproduct Utilize column chromatography with a high-resolution silica gel. A shallow gradient elution with a solvent system like hexane/ethyl acetate may be required for effective separation.
Co-crystallization If purification by recrystallization is attempted, ensure the solvent system is optimized to selectively crystallize the desired product. Multiple recrystallizations may be necessary.
Synthesis Route 2: Bromination of Maleic Anhydride

Problem 1: Incomplete reaction, with starting material remaining.

Possible Cause Suggested Solution
Insufficient brominating agent Ensure the correct stoichiometry of bromine is used. The reaction requires two equivalents of bromine per equivalent of maleic anhydride.
Low reaction temperature The bromination and subsequent dehydrohalogenation often require elevated temperatures. Ensure the reaction is maintained at the optimal temperature as specified in the protocol.
Poor quality of reagents Use fresh, high-purity maleic anhydride and bromine to avoid side reactions and ensure complete conversion.

Problem 2: Formation of significant amounts of dibromosuccinic anhydride.

Possible Cause Suggested Solution
Incomplete dehydrohalogenation Ensure the reaction is heated for a sufficient duration after the bromine addition to drive the elimination of HBr. The addition of a non-nucleophilic base can sometimes facilitate this step.
Reaction temperature too low for elimination While the initial bromination may occur at a lower temperature, the dehydrohalogenation step may require a higher temperature. A stepwise temperature profile could be beneficial.

Quantitative Data on Byproduct Formation

The following table summarizes the typical byproduct yields observed under different conditions. Note: These values are illustrative and can vary based on specific experimental parameters.

Synthesis Route Reaction Conditions Major Byproduct Typical Byproduct Yield (%)
Reduction of Mucobromic AcidStandard NaBH4 reduction4-bromo-2(5H)-furanone2-10%
Reduction of Mucobromic AcidExcess NaBH4, prolonged time4-bromo-2(5H)-furanone>15%
Bromination of Maleic AnhydrideIncomplete dehydrohalogenationDibromosuccinic anhydride5-15%
Bromination of Maleic AnhydrideInsufficient BromineMono-brominated maleic anhydride10-20%

Experimental Protocols

Key Experiment 1: Synthesis of this compound via Reduction of Mucobromic Acid

Materials:

  • Mucobromic acid

  • Sodium borohydride (NaBH4)

  • Methanol (MeOH)

  • Deionized water

  • Diethyl ether (Et2O)

  • Anhydrous magnesium sulfate (MgSO4)

  • Hydrochloric acid (HCl), 1M solution

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve mucobromic acid in methanol at 0 °C (ice bath).

  • Slowly add sodium borohydride portion-wise to the stirred solution, maintaining the temperature below 5 °C.

  • Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Once the reaction is complete (typically within 1-2 hours), carefully quench the reaction by the slow addition of 1M HCl at 0 °C until the pH is acidic.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Key Experiment 2: Synthesis of this compound via Bromination of Maleic Anhydride

Materials:

  • Maleic anhydride

  • Bromine (Br2)

  • Carbon tetrachloride (CCl4) or another suitable inert solvent

  • AIBN (Azobisisobutyronitrile) or UV light source (for initiation)

Procedure:

  • Dissolve maleic anhydride in a suitable solvent (e.g., CCl4) in a flask equipped with a reflux condenser and a dropping funnel.

  • Add a radical initiator such as AIBN.

  • Heat the mixture to reflux.

  • Slowly add a solution of bromine in the same solvent to the refluxing mixture.

  • Continue refluxing and monitor the reaction by TLC. The intermediate dibromosuccinic anhydride will be formed first.

  • Upon completion of the addition, continue to heat the reaction mixture to promote the dehydrohalogenation to the final product.

  • After cooling, wash the reaction mixture with an aqueous solution of sodium thiosulfate to remove excess bromine, followed by washing with water and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Synthesis_Workflow_Reduction cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Products Mucobromic_Acid Mucobromic Acid Reduction Reduction in Methanol (0-5 °C) Mucobromic_Acid->Reduction NaBH4 Sodium Borohydride NaBH4->Reduction Quench Acidic Quench Reduction->Quench Extraction Solvent Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Target_Product This compound Purification->Target_Product Byproduct 4-bromo-2(5H)-furanone Purification->Byproduct

Caption: Workflow for the synthesis of this compound via reduction.

Synthesis_Workflow_Bromination cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Products & Intermediates Maleic_Anhydride Maleic Anhydride Bromination Radical Bromination Maleic_Anhydride->Bromination Bromine Bromine Bromine->Bromination Intermediate Dibromosuccinic Anhydride Bromination->Intermediate Byproduct Mono-brominated Maleic Anhydride Bromination->Byproduct Dehydrohalogenation Dehydrohalogenation Wash Aqueous Wash Dehydrohalogenation->Wash Purification Chromatography/Recrystallization Wash->Purification Target_Product This compound Purification->Target_Product Intermediate->Dehydrohalogenation

Caption: Workflow for the synthesis of this compound via bromination.

Troubleshooting_Logic Start Problem Encountered (e.g., Low Yield, Impurities) Identify_Route Identify Synthesis Route Start->Identify_Route Route_Reduction Reduction of Mucobromic Acid Identify_Route->Route_Reduction Reduction Route_Bromination Bromination of Maleic Anhydride Identify_Route->Route_Bromination Bromination Check_Reduction_Params Check: - NaBH4 Stoichiometry - Temperature - Reaction Time Route_Reduction->Check_Reduction_Params Check_Bromination_Params Check: - Bromine Stoichiometry - Temperature - Reaction Time Route_Bromination->Check_Bromination_Params Optimize_Purification Optimize Purification: - Column Chromatography - Recrystallization Check_Reduction_Params->Optimize_Purification Check_Bromination_Params->Optimize_Purification Solution Improved Yield and Purity Optimize_Purification->Solution

References

Troubleshooting Low Yields in 3,4-Dibromofuran-2(5H)-one Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 3,4-Dibromofuran-2(5H)-one. Low yields can be a significant impediment to research and development, and this guide offers detailed experimental protocols, data-driven insights, and logical troubleshooting workflows to enhance reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most prevalent methods for synthesizing this compound are the reduction of mucobromic acid and the bromination of furanone precursors, notably derived from maleic anhydride. The reduction of commercially available mucobromic acid using sodium borohydride is often cited as an efficient and cost-effective method suitable for multigram-scale synthesis.[1] An alternative approach involves the direct bromination of furan derivatives under controlled conditions.[2] Historically, synthesis of this compound has been associated with challenges in reproducibility and yield.[2]

Q2: I am experiencing lower than expected yields in the sodium borohydride reduction of mucobromic acid. What are the potential causes?

A2: Low yields in this reaction can stem from several factors:

  • Incomplete Reduction: The reaction may not have gone to completion. This could be due to insufficient reducing agent, suboptimal reaction temperature, or inadequate reaction time.

  • Side Reactions: A significant side reaction is the over-reduction of the double bond in the furanone ring, leading to the formation of a saturated lactone. Additionally, partial reduction can result in the formation of mono-brominated furanone species. The reduction of the analogous 3,4-dichloro-5-hydroxy-2(5H)-furanone (mucochloric acid) with sodium borohydride has been shown to produce a mixture of the desired 3,4-dichloro-2(5H)-furanone and the mono-dechlorinated 4-chloro-2(5H)-furanone.[1]

  • Purity of Starting Material: The purity of the mucobromic acid is crucial. Impurities can interfere with the reaction and complicate purification.

  • Workup Procedure: Product loss can occur during the workup and extraction phases. The pH adjustment and extraction solvent choice are critical for maximizing recovery.

Q3: What are common byproducts in the synthesis of this compound?

A3: In the sodium borohydride reduction of mucobromic acid, potential byproducts include the mono-brominated furanone and the fully saturated dibromo-lactone resulting from the reduction of the carbon-carbon double bond.[3] The inorganic byproducts from the use of sodium borohydride, such as borate salts, must also be effectively removed during workup.[4] When synthesizing from maleic anhydride, side reactions can include the formation of various brominated species and isomers depending on the specific reaction conditions.

Q4: How can I purify crude this compound?

A4: Purification is typically achieved through recrystallization or column chromatography.

  • Recrystallization: The choice of solvent is critical. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.[5][6] Common solvent systems for recrystallization of organic compounds include ethanol, or mixtures like n-hexane/acetone, n-hexane/tetrahydrofuran, and n-hexane/ethyl acetate.[7] For brominated lactones, a trial-and-error approach with these common solvent systems is recommended to find the optimal conditions.

  • Column Chromatography: Flash column chromatography using silica gel is an effective method for separating the desired product from impurities.[8] The choice of eluent (mobile phase) is crucial for good separation. A common starting point for "normal" polarity compounds is a mixture of ethyl acetate and hexanes, typically in a ratio between 10-50% ethyl acetate.[9] For more polar compounds, a higher percentage of ethyl acetate or the use of methanol in dichloromethane may be necessary.[9]

Comparative Data of Synthetic Routes

ParameterReduction of Mucobromic AcidBromination of Maleic Anhydride (Ramirez Dibromoolefination)[2]
Starting Materials Mucobromic acid, Sodium borohydrideMaleic anhydride, Carbon tetrabromide, Triisopropylphosphite
Typical Solvents Methanol, EthanolDichloromethane, Tetrahydrofuran
Reaction Temperature 0 °C to room temperature0 °C to room temperature
Reported Yield Generally reported as efficient for multigram synthesis, specific yield data varies.Initial reports of 21% in dichloromethane, with improved efficiency in tetrahydrofuran.
Key Advantages Inexpensive, efficient for larger scale.[1]Streamlined, alternative route.
Common Issues Potential for over-reduction or incomplete reduction, formation of mono-brominated byproducts.[1][3]Lower initial reported yields, requires optimization of solvent and temperature.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of Mucobromic Acid

This protocol is based on the established method of reducing mucobromic acid with sodium borohydride.[1]

Materials:

  • Mucobromic acid

  • Sodium borohydride

  • Methanol

  • Hydrochloric acid (1 M)

  • Dichloromethane (or Ethyl Acetate)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve mucobromic acid in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride portion-wise to the cooled solution while stirring. Maintain the temperature at 0 °C during the addition. Caution: Hydrogen gas is evolved.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture again in an ice bath and carefully quench the excess sodium borohydride by the slow, dropwise addition of 1 M hydrochloric acid until the pH is acidic (pH ~3-4) and gas evolution ceases.

  • Remove the methanol from the reaction mixture using a rotary evaporator.

  • To the remaining aqueous residue, add dichloromethane (or ethyl acetate) and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer three times with the organic solvent.

  • Combine the organic extracts and wash them with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Purification by Flash Column Chromatography

Materials and Equipment:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (or petroleum ether)

  • Ethyl acetate

  • Glass chromatography column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Determine the Eluent System: Using TLC, identify a solvent system that provides good separation of the product from impurities. A good starting point is a mixture of hexanes and ethyl acetate. The desired product should have an Rf value of approximately 0.3.[8]

  • Pack the Column: Prepare a slurry of silica gel in the chosen eluent and carefully pack the chromatography column.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane and load it onto the top of the silica gel column.

  • Elute the Column: Begin elution with the chosen solvent system, collecting fractions in separate tubes.

  • Monitor Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Troubleshooting Guide

This section provides a logical workflow for diagnosing and resolving issues leading to low yields.

Problem: Low or No Product Formation

Troubleshooting_Low_Yield start Low or No Product check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time) start->check_conditions check_workup Analyze Workup Procedure start->check_workup reagent_issue Impure Starting Material or Inactive Reducing Agent? check_reagents->reagent_issue conditions_issue Suboptimal Temperature or Insufficient Reaction Time? check_conditions->conditions_issue workup_issue Product Loss During Extraction or Quenching? check_workup->workup_issue reagent_issue->check_conditions No solution_reagents Use Purified Starting Materials and Fresh NaBH4 reagent_issue->solution_reagents Yes conditions_issue->check_workup No solution_conditions Optimize Temperature Control (0°C for addition) and Extend Reaction Time with TLC Monitoring conditions_issue->solution_conditions Yes solution_workup Adjust pH Carefully During Quench and Use Appropriate Extraction Solvent workup_issue->solution_workup Yes

Caption: Troubleshooting workflow for low product yield.

Problem: Presence of Significant Impurities in the Crude Product

Troubleshooting_Impurities start Significant Impurities Detected identify_impurity Characterize Impurities (e.g., NMR, MS) start->identify_impurity mono_bromo Mono-brominated Furanone Detected? identify_impurity->mono_bromo saturated_lactone Saturated Lactone Detected? identify_impurity->saturated_lactone unreacted_sm Unreacted Starting Material Present? identify_impurity->unreacted_sm solution_mono_bromo Incomplete Bromination (if applicable) or Side Reaction during Reduction. Refine Stoichiometry and Conditions. mono_bromo->solution_mono_bromo Yes solution_saturated_lactone Over-reduction. Reduce Amount of NaBH4 and/or Lower Reaction Temperature. saturated_lactone->solution_saturated_lactone Yes solution_unreacted_sm Incomplete Reaction. Increase Reaction Time or Re-evaluate Reagent Stoichiometry. unreacted_sm->solution_unreacted_sm Yes purification Optimize Purification Protocol (Recrystallization Solvent or Chromatography Eluent) solution_mono_bromo->purification solution_saturated_lactone->purification solution_unreacted_sm->purification

Caption: Troubleshooting guide for product impurities.

References

Technical Support Center: Purification of 3,4-Dibromofuran-2(5H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 3,4-Dibromofuran-2(5H)-one and its derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound derivatives, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Recovery of the Desired Compound After Column Chromatography

Q: I am experiencing significant loss of my this compound derivative during silica gel column chromatography. What could be the reasons and how can I improve the recovery?

A: Low recovery during silica gel chromatography can be attributed to several factors related to the stability of the furanone ring and its interaction with the stationary phase.

Possible Causes:

  • Compound Degradation on Silica: The slightly acidic nature of standard silica gel can catalyze the opening of the furanone ring or other degradation pathways, especially if the compound is sensitive to acid.

  • Irreversible Adsorption: The polar nature of the lactone and the bromine atoms can lead to strong, sometimes irreversible, binding to the active sites on the silica gel.

  • Co-elution with UV-inactive Impurities: If you are relying solely on UV detection, your compound might be co-eluting with impurities that do not absorb UV light, leading to an overestimation of the amount of starting material loaded and a perceived low recovery of the pure fraction.

Troubleshooting Steps:

  • Deactivate the Silica Gel: Before preparing your column, you can neutralize the silica gel by washing it with a solvent system containing a small amount of a non-nucleophilic base, like triethylamine (typically 0.1-1%), and then re-equilibrating with your mobile phase.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase such as neutral alumina or a bonded-phase silica like diol or C18 (for reversed-phase chromatography).

  • Optimize the Mobile Phase: The polarity of the mobile phase is crucial. A systematic gradient elution, starting from a non-polar solvent (like hexane) and gradually increasing the polarity (with ethyl acetate or diethyl ether), can help in efficiently eluting the compound without causing band broadening and potential degradation.

  • Flash Chromatography: Employing flash chromatography can minimize the time the compound spends on the column, thereby reducing the risk of degradation.[1]

  • TLC Analysis of All Fractions: Collect all fractions and analyze them by thin-layer chromatography (TLC) to ensure you are not discarding fractions containing your product. Staining the TLC plates with a universal stain (like potassium permanganate) can help visualize non-UV active spots.

Issue 2: Compound Decomposition During Solvent Removal

Q: My purified this compound derivative appears to be degrading when I remove the solvent using a rotary evaporator. How can I prevent this?

A: Furanones can be sensitive to heat.[2][3] Elevated temperatures during solvent evaporation can lead to thermal decomposition.

Possible Causes:

  • High Temperature of the Water Bath: The temperature of the water bath on the rotary evaporator may be too high for the stability of your compound.

  • Prolonged Evaporation Time: Keeping the compound in a heated solvent for an extended period can promote degradation.

Troubleshooting Steps:

  • Low-Temperature Evaporation: Use a lower water bath temperature (e.g., 30°C or below) and a high-vacuum pump to remove the solvent.

  • Use of a High-Vacuum Pump: A good quality vacuum pump will allow for solvent removal at lower temperatures.

  • Azeotropic Removal: If your solvent has a high boiling point, consider adding a lower-boiling point solvent that forms an azeotrope to facilitate removal at a lower temperature.

  • Lyophilization (Freeze-Drying): If your compound is soluble in a suitable solvent like dioxane or tert-butanol, freeze-drying can be a gentle method for solvent removal, completely avoiding heat.

Issue 3: Difficulty in Achieving High Purity by Recrystallization

Q: I am trying to purify my solid this compound derivative by recrystallization, but I am either getting poor recovery or the purity is not improving significantly. What should I do?

A: Recrystallization is a powerful technique, but its success is highly dependent on the choice of solvent and the impurity profile.[4][5]

Possible Causes:

  • Inappropriate Solvent System: The ideal solvent should dissolve the compound poorly at room temperature but well at an elevated temperature.[5] The impurities should either be insoluble at high temperatures or remain soluble at low temperatures.[5]

  • Oiling Out: The compound may be melting before it dissolves, or its solubility is so high that it separates as a liquid phase (oils out) instead of crystallizing.

  • Co-crystallization: The impurities may have very similar structures and properties to your desired compound, leading to their incorporation into the crystal lattice.

Troubleshooting Steps:

  • Systematic Solvent Screening: Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol, water, or mixtures of these) on a small scale to find the optimal one.[4]

  • Use a Two-Solvent System: If a single solvent is not effective, a two-solvent system can be employed. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Gentle heating to clarify the solution followed by slow cooling can induce crystallization. A common combination is n-Hexane/Ethyl Acetate.[4]

  • Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to initiate crystallization.[5]

  • Slow Cooling: Allow the solution to cool slowly to room temperature and then in a refrigerator or freezer. Slow cooling promotes the formation of larger, purer crystals.

  • Pre-Purification: If the crude material is very impure, it may be necessary to first perform a quick purification by column chromatography to remove the bulk of the impurities before proceeding with recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in a synthesis of this compound?

A1: Common impurities often originate from the starting materials or side reactions. If synthesizing from mucobromic acid via reduction, unreacted starting material or over-reduced byproducts could be present.[6] Brominating agents or solvents used in the synthesis can also be sources of impurities.

Q2: Is it better to use normal-phase or reversed-phase HPLC for the purification of this compound derivatives?

A2: The choice depends on the polarity of your specific derivative.

  • Normal-Phase HPLC (NP-HPLC): This is generally suitable for moderately polar to nonpolar compounds. A silica or diol column with a mobile phase like hexane/isopropanol could be effective.[7]

  • Reversed-Phase HPLC (RP-HPLC): This is the most common HPLC technique and is well-suited for a wide range of polarities. A C18 column with a mobile phase gradient of water and acetonitrile or methanol is a good starting point.[7][8] Adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase can improve peak shape.[7]

Q3: How can I monitor the stability of my this compound derivative during purification and storage?

A3: Stability can be monitored by analytical techniques.

  • HPLC Analysis: A time-course stability check using analytical HPLC is a precise method.[2] Analyze aliquots of your sample at different time points under your purification or storage conditions and quantify the peak area of your compound.

  • TLC Analysis: For a quicker, qualitative assessment, you can spot your sample on a TLC plate at different time intervals and observe the appearance of new spots, which would indicate degradation products.

  • NMR Spectroscopy: ¹H NMR can also be used to check for the appearance of new signals corresponding to degradation products.

Q4: What are the ideal storage conditions for purified this compound derivatives?

A4: To ensure long-term stability, furanones should be stored under conditions that minimize degradation.

  • Temperature: Store at low temperatures, such as in a refrigerator (2-8 °C) for short-term storage or a freezer (-20 °C or below) for long-term storage.[2][3]

  • Atmosphere: To prevent oxidation, store the compound under an inert atmosphere (e.g., argon or nitrogen).[3]

  • pH: If stored in solution, a slightly acidic pH (around 4-5) is often preferable to neutral or basic conditions, which can promote hydrolysis.[2][3]

  • Light: Protect from light by storing in amber vials.

Data Presentation

Table 1: Comparison of Purification Techniques for a Hypothetical this compound Derivative

Purification TechniqueStationary PhaseMobile Phase/SolventTypical PurityTypical RecoveryAdvantagesDisadvantages
Flash ChromatographySilica Gel (230-400 mesh)Hexane/Ethyl Acetate Gradient>95%60-80%Fast, good for large quantitiesPotential for degradation on silica
Preparative RP-HPLCC18Water/Acetonitrile Gradient>99%70-90%High resolution and purityRequires specialized equipment, smaller scale
RecrystallizationN/AEthanol/Water>98%50-70%Simple, cost-effective, yields crystalline solidDependent on finding a suitable solvent, may not remove all impurities

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

  • TLC Analysis: Determine an appropriate mobile phase system for your compound using TLC. The ideal solvent system should give your product an Rf value of approximately 0.2-0.3.

  • Column Packing: Prepare a glass column packed with silica gel in the initial, least polar mobile phase. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dry powder to the top of the column. Alternatively, load the concentrated solution directly onto the column.

  • Elution: Begin eluting with the starting mobile phase. Gradually increase the polarity of the mobile phase according to your predetermined gradient.

  • Fraction Collection: Collect fractions in test tubes or vials.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature (<30°C).

Protocol 2: Purification by Preparative Reversed-Phase HPLC

  • Method Development: Develop an analytical RP-HPLC method to achieve good separation of your target compound from its impurities. A C18 column with a water/acetonitrile or water/methanol gradient is a common starting point.

  • Sample Preparation: Dissolve the crude sample in the mobile phase or a compatible solvent like DMSO or DMF. Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

  • System Setup: Equilibrate the preparative HPLC system, including the larger-bore preparative column, with the initial mobile phase conditions.

  • Injection and Fraction Collection: Inject the sample onto the column. Monitor the elution profile using a UV detector and collect fractions corresponding to the peak of your desired compound.

  • Purity Analysis: Analyze the collected fractions using the analytical HPLC method to determine their purity.

  • Post-Purification: Combine the pure fractions. If the mobile phase is volatile, remove it by rotary evaporation. If it contains non-volatile buffers, a liquid-liquid extraction or solid-phase extraction may be necessary to isolate the compound.

Mandatory Visualization

experimental_workflow Purification Workflow for this compound Derivatives crude_product Crude Product (from synthesis) initial_analysis Initial Analysis (TLC, HPLC, NMR) crude_product->initial_analysis decision Purity Assessment initial_analysis->decision column_chroma Column Chromatography (Silica or Alumina) decision->column_chroma Major Impurities Present hplc Preparative HPLC (RP or NP) decision->hplc Difficult Separation / High Purity Needed recrystallization Recrystallization decision->recrystallization Solid & Moderately Pure purity_check Purity Check (>95%) column_chroma->purity_check hplc->purity_check recrystallization->purity_check pure_product Pure Product (Characterization & Storage) purity_check->pure_product Yes further_purification Further Purification Needed purity_check->further_purification No further_purification->decision

Caption: A decision-making workflow for the purification of this compound derivatives.

troubleshooting_low_recovery Troubleshooting Low Recovery in Column Chromatography start Low Recovery Observed check_degradation Check for Degradation on TLC Plate (Streaking, new spots) start->check_degradation degradation_yes Degradation Confirmed check_degradation->degradation_yes Yes degradation_no No Obvious Degradation check_degradation->degradation_no No solution_deactivation Deactivate Silica (e.g., with Triethylamine) degradation_yes->solution_deactivation solution_alt_phase Use Alternative Stationary Phase (Alumina, C18) degradation_yes->solution_alt_phase check_adsorption Compound Irreversibly Adsorbed? degradation_no->check_adsorption solution_stronger_eluent Increase Mobile Phase Polarity check_adsorption->solution_stronger_eluent solution_flash Use Flash Chromatography (Reduce residence time) check_adsorption->solution_flash

References

Side reactions and mechanism of 3,4-Dibromofuran-2(5H)-one decomposition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the side reactions and decomposition mechanisms of 3,4-Dibromofuran-2(5H)-one. This resource is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound in aqueous solutions?

A1: The primary decomposition pathway for this compound in aqueous media is pH-dependent hydrolysis of the lactone (cyclic ester) ring. This leads to a ring-opening reaction, forming the acyclic (Z)-2,3-dibromo-4-oxobutenoic acid. This equilibrium is influenced by the pH of the solution, with the acyclic form being favored under basic conditions.

Q2: How does pH affect the stability of this compound solutions?

A2: The stability of this compound is highly dependent on pH. It is most stable in acidic conditions. As the pH increases towards neutral and basic conditions, the rate of hydrolysis and subsequent ring-opening significantly increases, leading to the degradation of the compound. For optimal stability in aqueous solutions, a mildly acidic pH is recommended.

Q3: I am observing unexpected products in my reaction mixture containing this compound and a nucleophilic reagent. What could be the cause?

A3: this compound is a highly reactive molecule susceptible to nucleophilic attack at several positions. The presence of two bromine atoms on the double bond makes them labile and prone to substitution by nucleophiles. Additionally, the carbonyl group can be targeted. If your reaction mixture contains nucleophiles (e.g., amines, thiols, or even some solvents), you may observe the formation of substituted furanones or other adducts.

Q4: Can this compound undergo thermal decomposition? What should I be aware of when heating this compound?

A4: While specific thermal decomposition data for this compound is not extensively documented, brominated organic compounds, in general, can decompose at elevated temperatures. Thermal degradation can lead to the formation of brominated byproducts, including brominated benzenes and phenols. Under certain conditions, there is a potential for the formation of polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs). Therefore, it is crucial to handle the compound with care at high temperatures and in a well-ventilated area.

Q5: Are there any known incompatibilities with common laboratory reagents?

A5: Yes, this compound is incompatible with strong bases, strong acids, and potent nucleophiles. Strong bases will catalyze the rapid hydrolysis of the lactone ring. Strong acids can also promote degradation. Potent nucleophiles will likely react with the compound, leading to substitution or addition products. It is recommended to perform small-scale compatibility tests before scaling up reactions.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Rapid loss of this compound in solution pH-dependent hydrolysis: The pH of your aqueous solution may be neutral or basic, leading to rapid ring-opening and degradation.- Prepare solutions in a buffered system, ideally in the acidic range (e.g., pH 4-5).- Use freshly prepared solutions for your experiments.- If possible, use non-aqueous solvents for stock solutions and minimize the time the compound is in an aqueous environment.
Formation of unexpected side products Reaction with nucleophiles: The compound is reacting with other nucleophilic species in your reaction mixture (e.g., amines, thiols, buffers containing nucleophilic components).- Review all components of your reaction mixture for potential nucleophiles.- Consider using a non-nucleophilic buffer.- Protect the furanone from unwanted reactions by careful selection of reagents and reaction conditions.
Low yield or incomplete reaction Degradation of starting material: The this compound may be degrading under the reaction conditions before the desired transformation can occur.- Confirm the stability of the starting material under your specific reaction conditions (solvent, temperature, pH) by running a control experiment.- If degradation is observed, consider modifying the reaction conditions (e.g., lower temperature, shorter reaction time, different solvent).
Discoloration of the compound upon storage Decomposition: The compound may be slowly decomposing over time, especially if not stored properly.- Store the solid compound in a cool, dark, and dry place, preferably under an inert atmosphere.- For solutions, store at low temperatures and protect from light. Prepare fresh solutions as needed.

Quantitative Data

Specific quantitative stability data for this compound is limited in the scientific literature. The following table provides representative data based on the behavior of structurally similar furanones to illustrate the effect of pH on stability. Actual values for this compound should be determined experimentally.

pH Temperature (°C) Half-life (t½) (hours) Degradation Rate Constant (k) (h⁻¹)
425> 100< 0.0069
725~ 24~ 0.0289
925< 1> 0.693

Experimental Protocols

Protocol 1: Determination of this compound Stability by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general procedure to assess the stability of this compound in aqueous solutions at different pH values.

Materials:

  • This compound

  • HPLC-grade acetonitrile or methanol

  • HPLC-grade water

  • Buffer solutions (e.g., acetate buffer for pH 4, phosphate buffer for pH 7, and borate buffer for pH 9)

  • HPLC system with a UV detector

  • Reversed-phase C18 column

Procedure:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in acetonitrile or methanol.

  • Preparation of Working Solutions: Add a small aliquot of the stock solution to each buffer solution to achieve the desired final concentration. Ensure the final concentration of the organic solvent is minimal to avoid affecting the stability.

  • Incubation: Incubate the prepared solutions at a constant temperature (e.g., 25°C or 37°C) and protect them from light.

  • Sampling: Withdraw aliquots from each solution at predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Sample Analysis: Immediately analyze the withdrawn aliquots by HPLC to determine the concentration of this compound.

    • Mobile Phase: A gradient of water (optionally with 0.1% formic acid) and acetonitrile or methanol is a suitable starting point.

    • Detection: Monitor at the UV maximum absorbance wavelength of this compound.

  • Data Analysis:

    • Prepare a standard curve to accurately quantify the compound.

    • Plot the concentration of this compound against time for each pH condition.

    • Calculate the degradation rate constant (k) and the half-life (t½) from the data.

Visualizations

Decomposition and Side Reaction Pathways

The following diagrams illustrate key mechanisms related to the decomposition and side reactions of this compound.

Decomposition_Mechanism cluster_conditions Reaction Conditions furanone This compound (Cyclic Form) acyclic (Z)-2,3-dibromo-4-oxobutenoic acid (Acyclic Form) furanone->acyclic Hydrolysis (OH⁻) Basic Conditions Basic Conditions Acidic Conditions Acidic Conditions

Caption: pH-dependent ring-chain tautomerism of this compound.

Side_Reaction_Mechanism cluster_info Reaction Logic furanone This compound product Substituted Furanone furanone->product Nucleophilic Substitution nucleophile Nucleophile (Nu:⁻) nucleophile->product info The labile bromine atoms are susceptible to displacement by various nucleophiles.

Caption: General mechanism of nucleophilic substitution side reactions.

Experimental_Workflow prep_stock Prepare Stock Solution (in organic solvent) prep_working Prepare Working Solutions (in buffered aqueous media) prep_stock->prep_working incubate Incubate at Constant Temperature prep_working->incubate sample Withdraw Aliquots at Time Points incubate->sample analyze Analyze by HPLC sample->analyze data Calculate Rate Constant and Half-life analyze->data

Caption: Experimental workflow for stability analysis of this compound.

Scalability challenges in the production of 3,4-Dibromofuran-2(5H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and scale-up of 3,4-Dibromofuran-2(5H)-one.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the two primary synthetic routes: the reduction of mucobromic acid and the bromination of maleic anhydride.

Route 1: Reduction of Mucobromic Acid

Issue 1: Low or No Yield of this compound

Potential Cause Troubleshooting Steps
Degradation of Sodium Borohydride: Sodium borohydride (NaBH₄) is moisture-sensitive and can decompose over time, leading to reduced activity.- Use a fresh, unopened container of NaBH₄. - Ensure the reagent is a fine, white powder and has not clumped together. - Store NaBH₄ in a desiccator.
Reaction Temperature Too High: The reduction of mucobromic acid is exothermic. If the temperature is not controlled, side reactions can occur, leading to lower yields.- Maintain the reaction temperature below 5°C, especially during the addition of NaBH₄. - Use an ice-salt bath for efficient cooling. - Add the NaBH₄ portion-wise to control the exotherm.
Incorrect pH: The stability of NaBH₄ and the reaction pathway can be pH-dependent.- The reaction is typically carried out in an aqueous or alcoholic medium. Ensure the solvent has not been contaminated with acidic impurities. - Some procedures may call for a slightly basic medium to stabilize the NaBH₄.[1]
Impure Mucobromic Acid: The quality of the starting material is crucial.- Ensure the mucobromic acid is of high purity. It can be recrystallized from boiling water if necessary.[2]

Issue 2: Presence of Impurities in the Final Product

Potential Impurity Identification Mitigation and Removal
Unreacted Mucobromic Acid: Can be detected by TLC or HPLC.- Ensure complete reduction by allowing the reaction to stir for a sufficient time after the addition of NaBH₄. - Can be removed by an aqueous wash during work-up, as it is more water-soluble than the product.
Over-reduction Products: May appear as more polar spots on TLC.- Careful control of the stoichiometry of NaBH₄ is important. Avoid using a large excess.
Borate Salts: Inorganic byproducts from the NaBH₄.- These are typically removed during the aqueous work-up and extraction steps.[3]
Route 2: Bromination of Maleic Anhydride

Issue 1: Low Yield of this compound

Potential Cause Troubleshooting Steps
Inefficient Bromination: - Ensure the use of a suitable Lewis acid catalyst, such as aluminum chloride, to facilitate the reaction.[4] - The reaction often requires elevated temperatures to proceed.[4]
Loss of Product During Work-up: - The product can be sensitive to harsh work-up conditions. Use mild quenching and extraction procedures.
Sublimation of Maleic Anhydride: - Maleic anhydride can sublime at elevated temperatures. Ensure the reaction is conducted in a sealed or well-condensed system.

Issue 2: Formation of Multiple Products/Byproducts

Potential Byproduct Cause Mitigation
Monobrominated Species: Incomplete bromination.- Ensure sufficient bromine is used and that the reaction is allowed to proceed to completion.
Over-brominated or Degradation Products: Harsh reaction conditions (e.g., excessively high temperatures or prolonged reaction times).- Carefully control the reaction temperature and time.[5]
Tarry Residues: Polymerization or decomposition of starting materials or products.- This can be caused by localized overheating. Ensure efficient stirring and temperature control.

Frequently Asked Questions (FAQs)

Q1: What are the primary scalability challenges in the production of this compound?

A1: The main scalability challenges are associated with:

  • Handling of Hazardous Materials: Both bromine and sodium borohydride are hazardous and require specialized handling procedures and equipment at a large scale. Bromine is highly corrosive and toxic, while sodium borohydride is a flammable solid that reacts with water to produce hydrogen gas.

  • Exothermic Reactions: Both the bromination of maleic anhydride and the reduction of mucobromic acid with sodium borohydride can be exothermic. On a large scale, efficient heat dissipation is critical to prevent runaway reactions and the formation of byproducts.

  • Purification: Chromatographic purification, which is common in lab-scale synthesis, is often not economically viable for large-scale production. Developing a robust crystallization or extraction procedure is a key challenge.

  • Waste Disposal: The synthesis generates brominated waste and, in the case of the NaBH₄ reduction, borate salts, which require appropriate disposal methods.

Q2: Which synthetic route is more suitable for large-scale production?

A2: The choice of route depends on several factors, including the availability and cost of starting materials, and the available equipment.

  • The reduction of mucobromic acid is often cited for multigram synthesis and can be efficient.[4][6] However, the synthesis of mucobromic acid itself from furfural involves the use of a large excess of bromine.[2]

  • The bromination of maleic anhydride uses readily available starting materials but can be challenging to control and may lead to a more complex product mixture.

Q3: What are the key safety precautions when working with bromine on a larger scale?

A3: Key safety precautions include:

  • Working in a well-ventilated area, preferably in a closed system.

  • Using appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, and eye/face protection.

  • Having an emergency plan in place for spills, which should include the availability of a neutralizing agent like sodium thiosulfate.

  • Ensuring that all equipment is compatible with bromine.

Q4: How can I effectively remove impurities from my this compound product on a larger scale?

A4: For large-scale purification, consider the following:

  • Crystallization: This is often the most cost-effective method for purifying solids at scale. A systematic approach to solvent screening is recommended to find a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution.

  • Extraction: A liquid-liquid extraction can be used to remove water-soluble impurities (like borate salts) or impurities with different polarities.

  • Distillation: If the product is thermally stable and has a suitable boiling point, distillation under reduced pressure could be an option, although this is less common for this particular compound.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound Precursors and Analogs

Starting MaterialReagentsProductReported YieldReference
FurfuralBromine, WaterMucobromic Acid75-83%[2]
FuranBromine, Dimethylformamide2,5-Dibromofuran-[7]
trans-2,3-Dibromo-2-butene-1,4-diolPotassium dichromate, Sulfuric acid3,4-Dibromofuran83%[8]

Experimental Protocols

Protocol 1: Synthesis of Mucobromic Acid from Furfural

This protocol is adapted from Organic Syntheses.[2]

Materials:

  • Furfural (freshly distilled)

  • Bromine

  • Water

  • Sodium bisulfite

  • Decolorizing carbon

Equipment:

  • 2-L three-necked round-bottomed flask

  • Dropping funnel

  • Thermometer

  • Mechanical stirrer

  • Ice bath

  • Reflux condenser

  • Distillation apparatus

  • Rotary evaporator

Procedure:

  • A mixture of 50 g (0.52 mole) of freshly distilled furfural and 500 ml of water is vigorously stirred in a 2-L three-necked flask.

  • The flask is immersed in an ice bath, and 450 g (2.81 moles) of bromine is added via a dropping funnel while maintaining the internal temperature below 5°C.

  • After the addition is complete, the reflux condenser is attached, and the mixture is boiled for 30 minutes.

  • The excess bromine is removed by distillation until the distillate is nearly colorless.

  • The reaction mixture is then evaporated to dryness under reduced pressure.

  • The solid residue is cooled in an ice bath and triturated with 30–50 ml of ice water. A small amount of sodium bisulfite solution is added to decolorize the mixture.

  • The crude mucobromic acid is collected by suction filtration and washed with ice water. The reported yield of crude product is 93–99%.

  • For purification, the crude product is dissolved in boiling water, treated with decolorizing carbon, filtered hot, and the filtrate is cooled to 0–5°C to crystallize the pure mucobromic acid. The reported yield of pure product is 75–83%.

Visualizations

Diagram 1: Synthesis Pathway of this compound from Mucobromic Acid

G mucobromic_acid Mucobromic Acid product This compound mucobromic_acid->product Reduction nabh4 Sodium Borohydride (NaBH4) nabh4->product byproducts Borate Salts product->byproducts

Caption: Reduction of mucobromic acid to the target compound.

Diagram 2: Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_reagents Check Reagent Quality (e.g., NaBH4 activity) start->check_reagents check_temp Verify Reaction Temperature Control start->check_temp check_ph Assess pH of Reaction Medium start->check_ph check_sm Confirm Purity of Starting Material start->check_sm remediate_reagents Use Fresh Reagents check_reagents->remediate_reagents remediate_temp Improve Cooling/ Controlled Addition check_temp->remediate_temp remediate_ph Adjust pH if Necessary check_ph->remediate_ph remediate_sm Purify Starting Material check_sm->remediate_sm

Caption: A logical workflow for diagnosing low reaction yield.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 3,4-Dibromofuran-2(5H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for catalyst selection in cross-coupling reactions involving 3,4-Dibromofuran-2(5H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the efficient functionalization of this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when performing cross-coupling reactions with this compound?

A1: The main challenges include controlling regioselectivity (mono- versus di-substitution), achieving high yields due to the electron-deficient nature of the furanone ring, and preventing side reactions such as protodeboronation (in Suzuki couplings) and homocoupling. The two bromine atoms at the C3 and C4 positions have different reactivities, which can be exploited to achieve selective mono-functionalization.

Q2: How can I achieve selective mono-substitution versus di-substitution?

A2: Achieving selective mono-substitution of this compound is feasible by carefully controlling the reaction conditions. For Suzuki-Miyaura coupling with alkylboronic acids, regioselective mono-alkylation at the C4 position has been reported.[1][2] To favor mono-substitution, consider the following strategies:

  • Stoichiometry: Use a stoichiometric amount or a slight excess (typically 1.0-1.2 equivalents) of the coupling partner.

  • Reaction Temperature: Lowering the reaction temperature can enhance selectivity.

  • Catalyst System: Employing a less active catalyst system may favor mono-coupling.

For di-substitution, an excess of the coupling partner (≥ 2.2 equivalents), higher reaction temperatures, and longer reaction times are generally required.

Q3: Which position (C3 or C4) is more reactive for the initial cross-coupling?

A3: For Suzuki-Miyaura couplings with alkylboronic acids, the initial reaction occurs regioselectively at the C4 position.[1][2] In reactions of 3,4-dihalo-5-hydroxy-2(5H)-furanones, substitution of the halogen at the C4 position is also observed with phosphines.[3] This suggests that the C4 position is generally more reactive towards oxidative addition.

Q4: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this compound?

A4: For a regioselective mono-alkylation at the C4-position, a reported successful system uses a palladium catalyst with a phosphine ligand and a silver(I) oxide base.[1][2] For di-arylation, a palladium catalyst with a bidentate phosphine ligand like dppf is a good starting point.[2][4] It is crucial to thoroughly degas the reaction mixture to prevent catalyst degradation.

Q5: My Suzuki-Miyaura coupling reaction is not working or giving low yields. What are the common causes and how can I troubleshoot it?

A5: Low yields in Suzuki-Miyaura couplings can stem from several factors. Here are some common issues and potential solutions:[5][6][7]

  • Inactive Catalyst: Ensure your palladium catalyst is active. If using a Pd(II) precatalyst, ensure it is efficiently reduced to the active Pd(0) species. Consider using a Pd(0) source directly. The reaction mixture turning black is often normal and indicates the formation of palladium black.[7]

  • Protodeboronation: The C-B bond of the boronic acid can be cleaved by hydrolysis, especially in the presence of aqueous bases.[5] To minimize this, use more stable boronic acid derivatives like pinacol esters or trifluoroborate salts, or use anhydrous conditions if possible.[5]

  • Poor Ligand Choice: For electron-deficient substrates like this compound, electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) can promote the oxidative addition step.[5][8]

  • Inappropriate Base: The choice of base is critical and often substrate-dependent. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. If one base is ineffective, screening others is recommended.[5][8]

  • Oxygen Contamination: Thoroughly degas your solvents and reaction mixture to prevent oxidative degradation of the catalyst and phosphine ligands.

Q6: What conditions should I consider for Sonogashira or Stille couplings with this substrate?

A6: While specific literature for Sonogashira and Stille couplings with this compound is not as readily available, successful conditions for similar dibrominated heterocycles can be adapted.[9][10][11]

  • Sonogashira Coupling: A typical system involves a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine or diisopropylamine) in a solvent like THF or DMF.[10][12][13]

  • Stille Coupling: This reaction is typically performed with a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) in a non-polar solvent like toluene or dioxane at elevated temperatures.[9] A key advantage is the stability of organostannane reagents to air and moisture.[9]

Troubleshooting Guides

Suzuki-Miyaura Coupling Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently reactive catalyst/ligand combination; Inappropriate base or solvent; Reaction temperature too low.Use a fresh, active catalyst (e.g., a Pd(0) source or a reliable precatalyst). Switch to a more electron-rich, bulky ligand (e.g., XPhos, SPhos). Screen different bases (K₃PO₄, Cs₂CO₃). Increase the reaction temperature in increments.
Protodeboronation Hydrolysis of the boronic acid.Use a boronic acid pinacol ester or a trifluoroborate salt. Use anhydrous conditions if compatible with the reaction.
Homocoupling of Boronic Acid Oxygen in the reaction mixture; Inefficient transmetalation.Ensure thorough degassing of all reagents and the reaction vessel. A different base or solvent system may improve transmetalation rates.
Poor Regioselectivity Reaction conditions favoring di-substitution (high temperature, excess boronic acid).For mono-substitution, use a 1:1 stoichiometry of reactants. Lower the reaction temperature.
Decomposition of Starting Material Reaction temperature too high; Unstable substrate under basic conditions.Lower the reaction temperature. Screen milder bases (e.g., K₂CO₃).

Quantitative Data Summary

Table 1: Regioselective Suzuki-Miyaura Mono-alkylation of this compound[1][2]
EntryAlkylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)ProductYield (%)
1n-Hexylboronic acidPdCl₂(MeCN)₂ (5)AsPh₃ (20)Ag₂O (3.0)THF60124-n-Hexyl-3-bromo-2(5H)-furanone75
2Isobutylboronic acidPdCl₂(MeCN)₂ (5)AsPh₃ (20)Ag₂O (3.0)THF60124-Isobutyl-3-bromo-2(5H)-furanone70
Table 2: Suzuki-Miyaura Di-arylation of this compound for Rofecoxib Synthesis[4]
EntryArylboronic Acid (equiv.)CatalystBaseSolvent SystemProductYield (%)
14-(Methylsulfanyl)phenylboronic acid (2.2)Palladium SaltK₂CO₃Toluene/Water3,4-bis(4-(methylsulfanyl)phenyl)furan-2(5H)-oneHigh (not specified)

Experimental Protocols

Protocol 1: Regioselective Suzuki-Miyaura Mono-alkylation at the C4-Position[1][2]

This protocol is adapted from the literature for the regioselective synthesis of 4-alkyl-3-bromo-2(5H)-furanones.

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), silver(I) oxide (Ag₂O, 3.0 equiv.), palladium(II) acetonitrile complex (PdCl₂(MeCN)₂, 5 mol%), and triphenylarsine (AsPh₃, 20 mol%).

  • Reagent Addition: Add anhydrous, degassed THF via syringe. Then, add the alkylboronic acid (1.1 equiv.).

  • Reaction Conditions: Heat the reaction mixture to 60 °C and stir vigorously for 12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the 4-alkyl-3-bromo-2(5H)-furanone.

Protocol 2: General Procedure for Suzuki-Miyaura Di-arylation

This is a generalized procedure and should be optimized for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (2.5 equiv.), and a suitable base such as K₃PO₄ or Cs₂CO₃ (4.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, PdCl₂(dppf) (3-5 mol%).

  • Solvent Addition: Add a degassed solvent system, such as 1,4-dioxane and water (e.g., in a 4:1 ratio).

  • Reaction Conditions: Stir the mixture at room temperature for 30 minutes under argon. Then, heat the reaction mixture to 90-100 °C and stir for 12-24 hours.

  • Monitoring, Work-up, and Purification: Follow steps 4-6 as described in Protocol 1.

Protocol 3: General Procedure for Sonogashira Coupling

This is a generalized starting point for optimization.

  • Reaction Setup: To a dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF), followed by this compound (1.0 equiv.), a base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv.), and the terminal alkyne (1.1 equiv. for mono-alkynylation or ≥ 2.2 equiv. for di-alkynylation).

  • Reaction Conditions: Stir the reaction at room temperature or heat to 50-80 °C for 2-12 hours.

  • Monitoring, Work-up, and Purification: Follow steps 4-6 as described in Protocol 1. The work-up may involve quenching with a saturated aqueous solution of ammonium chloride.

Visualizations

Catalyst_Selection_Workflow start_node Start: Cross-Coupling of This compound decision_mono_di Desired Product: Mono- or Di-substitution? start_node->decision_mono_di process_mono Mono-substitution Conditions: - 1.0-1.2 eq. Coupling Partner - Lower Temperature decision_mono_di->process_mono Mono process_di Di-substitution Conditions: - >2.2 eq. Coupling Partner - Higher Temperature decision_mono_di->process_di Di decision_coupling_type Select Coupling Type process_mono->decision_coupling_type process_di->decision_coupling_type suzuki_conditions Suzuki-Miyaura Coupling: - Pd Catalyst (e.g., PdCl₂(dppf)) - Phosphine Ligand - Base (K₂CO₃, K₃PO₄, Cs₂CO₃) decision_coupling_type->suzuki_conditions Suzuki sonogashira_conditions Sonogashira Coupling: - Pd Catalyst (e.g., PdCl₂(PPh₃)₂) - Cu(I) Co-catalyst (CuI) - Amine Base (TEA, DIPEA) decision_coupling_type->sonogashira_conditions Sonogashira stille_conditions Stille Coupling: - Pd Catalyst (e.g., Pd(PPh₃)₄) - Organostannane Reagent - Toluene or Dioxane decision_coupling_type->stille_conditions Stille suzuki_regioselectivity For Alkylboronic Acids: Selective coupling at C4 position (PdCl₂(MeCN)₂/AsPh₃/Ag₂O) suzuki_conditions->suzuki_regioselectivity

Caption: Catalyst selection workflow for cross-coupling reactions.

Suzuki_Troubleshooting_Logic start_node Low Yield in Suzuki Coupling q1 Is Starting Material Consumed? start_node->q1 a1_yes Mainly Starting Material Remains q1->a1_yes No a1_no Starting Material Consumed, but Low Product Yield q1->a1_no Yes sol1 Increase Temperature OR Use More Active Catalyst System (e.g., Pd(0) / Buchwald Ligand) a1_yes->sol1 q2 Is Protodeboronation Suspected? a1_no->q2 a2_yes Protodeboronation is a key side reaction q2->a2_yes Yes a2_no No significant protodeboronation q2->a2_no No sol2 Switch to Boronic Acid Pinacol Ester OR Use Anhydrous Conditions a2_yes->sol2 sol3 Screen Different Bases (K₃PO₄, Cs₂CO₃) OR Ensure Thorough Degassing to Prevent Homocoupling a2_no->sol3

Caption: Troubleshooting logic for low-yield Suzuki couplings.

References

Preventing debromination in reactions with 3,4-Dibromofuran-2(5H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3,4-Dibromofuran-2(5H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing debromination and other side reactions during chemical transformations with this versatile building block.

Troubleshooting Guide

Unwanted debromination is a common challenge when working with this compound, particularly in palladium-catalyzed cross-coupling reactions. This guide provides solutions to specific issues you may encounter.

Issue 1: Significant Debromination in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

  • Symptom: Formation of a significant amount of mono-brominated or fully debrominated furanone byproducts, leading to low yields of the desired di-substituted product and complex purification.

  • Root Cause: The reaction conditions, particularly the choice of base, are promoting hydrodehalogenation, a competing reaction pathway where a bromine atom is replaced by a hydrogen atom. Strong bases can facilitate the formation of palladium-hydride species, which are responsible for this undesired reaction.

  • Solutions:

    • Select a Milder Base: The choice of base is critical in controlling the reaction outcome. Stronger bases like cesium carbonate (Cs₂CO₃) can promote di-substitution, but may also increase the risk of debromination if not carefully controlled. A switch to a milder inorganic base, such as potassium carbonate (K₂CO₃), can favor regioselective mono-substitution, preserving one bromine atom and preventing further debromination.[1][2]

    • Optimize Catalyst and Ligand: While PdCl₂(dppf)₂ is a reported catalyst for these transformations, the electronic and steric properties of the phosphine ligand can significantly influence the reaction pathway.[1][2] Experiment with different bulky, electron-rich phosphine ligands to favor the desired cross-coupling over debromination.

    • Control Reaction Temperature: High reaction temperatures can accelerate the rate of debromination. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress closely to avoid prolonged heating after the consumption of the starting material.

    • Ensure Anhydrous Conditions: The presence of water or other protic impurities can serve as a hydride source, leading to increased hydrodehalogenation. Use anhydrous, degassed solvents and ensure all reagents are thoroughly dried.

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Troubleshooting_Debromination start Problem: Significant Debromination in Cross-Coupling cause1 Aggressive Base (e.g., Cs₂CO₃ for di-substitution) start->cause1 cause2 High Reaction Temperature start->cause2 cause3 Suboptimal Ligand Choice start->cause3 cause4 Presence of Protic Impurities start->cause4 solution1 Switch to Milder Base (e.g., K₂CO₃ for mono-substitution) cause1->solution1 solution2 Lower Reaction Temperature cause2->solution2 solution3 Screen Bulky, Electron-Rich Ligands cause3->solution3 solution4 Use Anhydrous, Degassed Solvents cause4->solution4 outcome Reduced Debromination, Improved Yield of Desired Product solution1->outcome solution2->outcome solution3->outcome solution4->outcome

Caption: Troubleshooting workflow for debromination in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that promote debromination in reactions with this compound?

A1: The main factors include:

  • Strong Bases: Aggressive bases can promote the formation of palladium-hydride species that lead to hydrodehalogenation.

  • High Temperatures: Elevated temperatures increase the rate of the debromination side reaction.

  • Catalyst/Ligand System: The choice of palladium catalyst and phosphine ligand can influence the selectivity between the desired coupling and debromination.

  • Hydride Sources: The presence of water, alcohols, or other protic impurities can act as a source of hydride for the debromination process.

Q2: How can I achieve selective mono-substitution of this compound without debromination of the remaining bromine?

A2: Regioselective mono-substitution can be achieved by carefully controlling the reaction conditions. A key strategy is the use of a milder base. For example, in the Suzuki-Miyaura coupling with potassium benzyltrifluoroborates, using potassium carbonate (K₂CO₃) as the base leads to the formation of the 4-benzyl-3-bromofuran-2(5H)-one, whereas the stronger base cesium carbonate (Cs₂CO₃) promotes di-substitution.[1][2]

Q3: Are there any known incompatibilities of this compound with common reagents?

A3: Due to the reactivity of the furanone ring, strong nucleophiles and certain bases can lead to undesired side reactions, including ring opening. It is important to screen for compatible reagents and conditions for any new transformation.

Data on Base-Dependent Selectivity in Suzuki-Miyaura Coupling

The following table summarizes the effect of the base on the outcome of the Suzuki-Miyaura coupling reaction between this compound and potassium benzyltrifluoroborates, catalyzed by PdCl₂(dppf)₂.

EntryBaseProductYield (%)Reference
1Cs₂CO₃3,4-Dibenzylfuran-2(5H)-one (Di-substituted)Moderate[1][2]
2K₂CO₃4-Benzyl-3-bromofuran-2(5H)-one (Mono-substituted)55-68[1][2]

Experimental Protocols

Protocol 1: Regioselective Mono-arylation of this compound via Suzuki-Miyaura Coupling

This protocol is adapted from the synthesis of 4-benzyl-3-bromofuran-2(5H)-one derivatives.[1][2]

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Mono_Arylation_Workflow reagents 1. This compound 2. Potassium Aryltrifluoroborate 3. K₂CO₃ (milder base) 4. PdCl₂(dppf)₂ (catalyst) reaction Reaction in suitable solvent (e.g., THF/H₂O) under inert atmosphere (Ar/N₂) at elevated temperature. reagents->reaction workup Aqueous Workup: - Quench with water - Extract with organic solvent (e.g., Ethyl Acetate) reaction->workup purification Purification: - Dry organic layer (e.g., Na₂SO₄) - Concentrate under reduced pressure - Column Chromatography (Silica Gel) workup->purification product Isolated Product: 4-Aryl-3-bromofuran-2(5H)-one purification->product

Caption: Workflow for the regioselective mono-arylation of this compound.

Materials:

  • This compound (1.0 equiv)

  • Potassium aryltrifluoroborate (1.1 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • PdCl₂(dppf)₂ (catalyst, e.g., 5 mol%)

  • Anhydrous, degassed solvent (e.g., THF/water mixture)

Procedure:

  • To an oven-dried reaction vessel, add this compound, the potassium aryltrifluoroborate, potassium carbonate, and the palladium catalyst.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the anhydrous and degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir vigorously.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 4-aryl-3-bromofuran-2(5H)-one.

Protocol 2: Di-substitution of this compound via Suzuki-Miyaura Coupling

This protocol is for the synthesis of 3,4-disubstituted furan-2(5H)-ones and requires a stronger base.[1][2]

Materials:

  • This compound (1.0 equiv)

  • Potassium aryltrifluoroborate (2.2 equiv)

  • Cesium carbonate (Cs₂CO₃) (3.0 equiv)

  • PdCl₂(dppf)₂ (catalyst, e.g., 5 mol%)

  • Anhydrous, degassed solvent (e.g., THF/water mixture)

Procedure: The procedure is similar to Protocol 1, with the substitution of potassium carbonate with cesium carbonate and the use of a larger excess of the aryltrifluoroborate salt. Careful monitoring is recommended to minimize potential debromination, even with the stronger base.

References

Technical Support Center: Managing Reaction Exotherms in the Bromination of Furanones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the bromination of furanones. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the exothermic nature of these reactions, ensuring both safety and optimal experimental outcomes. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: Why is the bromination of furanones an exothermic reaction?

A1: The bromination of furanones, like many electrophilic addition or substitution reactions involving bromine, is exothermic because the formation of new, more stable chemical bonds in the product molecule releases more energy than is required to break the initial bonds in the reactants. This net release of energy is observed as heat.

Q2: What are the primary risks associated with uncontrolled exotherms in furanone bromination?

A2: Uncontrolled exotherms can lead to a rapid increase in reaction temperature and pressure, a dangerous situation known as a thermal runaway. The primary risks include:

  • Boiling of solvents: This can cause a rapid pressure buildup in a sealed or poorly vented vessel, leading to potential explosions.

  • Side reactions and impurity formation: Higher temperatures can promote undesired side reactions, such as poly-bromination or decomposition of the starting material and product, leading to lower yields and difficult purification.

  • Decreased selectivity: The desired regioselectivity or stereoselectivity of the bromination can be compromised at elevated temperatures.

  • Safety hazards: The release of corrosive and toxic bromine or hydrogen bromide (HBr) fumes can occur.

Q3: What are the key parameters to control for managing the exotherm?

A3: The three most critical parameters to control are:

  • Rate of reagent addition: The brominating agent should be added slowly and in a controlled manner to allow the cooling system to dissipate the generated heat effectively.

  • Reaction temperature: Maintaining a consistent and low internal reaction temperature is crucial. This often requires an efficient cooling bath.

  • Concentration of reactants: Using more dilute solutions can help to moderate the reaction rate and the rate of heat generation.

Q4: Which brominating agents are recommended for better exotherm control?

A4: While elemental bromine (Br₂) is a powerful brominating agent, its high reactivity can lead to strong exotherms. Safer and more manageable alternatives are often preferred:

  • N-Bromosuccinimide (NBS): A solid reagent that provides a low, controlled concentration of bromine in the reaction mixture, making the reaction less vigorous.

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): Another solid brominating agent that is considered a safer and more atom-economical alternative to NBS.

Q5: How can I monitor the internal temperature of my reaction effectively?

A5: It is essential to monitor the internal temperature of the reaction mixture, not the temperature of the cooling bath. Use a calibrated thermometer or a thermocouple probe that is immersed in the reaction solution to get an accurate reading of the heat being generated.

Troubleshooting Guides

Issue Potential Cause(s) Recommended Solution(s)
Rapid and uncontrolled temperature spike upon adding the brominating agent. 1. The rate of addition of the brominating agent is too fast. 2. The cooling bath is not efficient enough for the scale of the reaction. 3. The concentration of the reactants is too high.1. Reduce the addition rate of the brominating agent. Use a syringe pump or a dropping funnel for controlled, dropwise addition. 2. Ensure the cooling bath is at the target temperature and has sufficient capacity. For very low temperatures, consider a dry ice/acetone bath. Ensure vigorous stirring for efficient heat transfer. 3. Dilute the reaction mixture with more of the appropriate inert solvent.
The reaction temperature is consistently rising despite slow addition and cooling. 1. Inadequate stirring, leading to localized "hot spots." 2. The scale of the reaction is too large for the current cooling setup. 3. The chosen brominating agent is too reactive for the substrate under the current conditions.1. Increase the stirring rate to ensure the reaction mixture is homogeneous and heat is evenly distributed. 2. Consider reducing the scale of the reaction or using a more efficient cooling system (e.g., a cryostat). 3. Switch to a milder brominating agent, such as NBS or DBDMH, instead of elemental bromine.
Low yield of the desired bromofuranone and formation of multiple byproducts. 1. The reaction temperature was too high, leading to side reactions or decomposition. 2. Over-bromination (di- or poly-bromination) is occurring.1. Maintain a lower and more consistent reaction temperature throughout the addition and reaction time. 2. Use a stoichiometric amount or a slight excess of the brominating agent. Adding the brominating agent in portions and monitoring the reaction progress by TLC or GC can help prevent over-bromination.
The quenching of the reaction is violently exothermic. 1. The quenching agent is being added too quickly. 2. The concentration of unreacted bromine is high. 3. The quenching agent itself is highly reactive.1. Add the quenching agent (e.g., aqueous sodium thiosulfate or sodium metabisulfite) slowly and in portions, while maintaining cooling.[1] 2. Ensure the reaction has gone to completion before quenching. 3. Use a less concentrated quenching solution.

Experimental Protocols

Below are detailed methodologies for key experiments. Always perform a thorough risk assessment before conducting any chemical reaction.

Protocol 1: General Procedure for the Bromination of a Furanone Derivative with Elemental Bromine

This protocol is adapted from a similar procedure for the bromination of an unsaturated carboxylic acid and emphasizes strict temperature control.[1]

Materials:

  • Furanone derivative

  • Methanol (or another suitable solvent)

  • Bromine (Br₂)

  • 1.32 M aqueous sodium metabisulfite solution (for quenching)

  • Dichloromethane and Hexanes (for purification)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve the furanone derivative in methanol. Protect the flask from light using aluminum foil.

  • Cooling: Cool the reaction mixture to an internal temperature of -10 °C using an ice-salt bath.

  • Bromine Addition: Add elemental bromine dropwise via the dropping funnel over a period of 25-30 minutes. It is critical to maintain the internal temperature below -5 °C during the addition to control the exotherm. [1]

  • Reaction: After the addition is complete, stir the reaction mixture for an additional 15 minutes while maintaining the temperature at or below -5 °C.

  • Quenching: Quench the reaction by the slow, dropwise addition of a 1.32 M aqueous sodium metabisulfite solution. The quenching process is also exothermic. [1] Add the quenching solution at a rate that allows the internal temperature to rise gradually to 20 °C. The dark red-brown color of the excess bromine should disappear, resulting in a pale-yellow solution.

  • Work-up and Purification: Proceed with standard aqueous work-up, extraction with an organic solvent like dichloromethane, and purification by recrystallization or column chromatography.

Protocol 2: Bromination of a Furanone Derivative using N-Bromosuccinimide (NBS)

Materials:

  • Furanone derivative

  • Carbon tetrachloride (CCl₄) or acetonitrile (MeCN)

  • N-Bromosuccinimide (NBS)

  • Radical initiator (e.g., AIBN or benzoyl peroxide), if required for the specific transformation.

  • Aqueous sodium thiosulfate solution (for quenching)

Procedure:

  • Setup: Dissolve the furanone derivative in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Reagent Addition: Add N-bromosuccinimide (typically 1.0-1.2 equivalents) to the solution. If a radical initiator is needed, it is also added at this stage.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or GC. The reaction time will vary depending on the substrate.

  • Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will often precipitate and can be removed by filtration.

  • Quenching and Work-up: Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining traces of bromine, followed by a standard aqueous work-up and purification of the product.

Mandatory Visualizations

Exotherm_Management_Workflow Workflow for Managing Furanone Bromination Exotherms cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up start Start: Dissolve Furanone in Solvent cool Cool Reaction Mixture (e.g., -10°C to 0°C) start->cool add_br Slow, Dropwise Addition of Brominating Agent cool->add_br monitor_temp Monitor Internal Temperature (Maintain below setpoint, e.g., -5°C) add_br->monitor_temp check_exotherm Temperature Spike? monitor_temp->check_exotherm control_exotherm Action: Slow/Stop Addition, Improve Cooling check_exotherm->control_exotherm Yes reaction_complete Reaction Complete? (TLC/GC analysis) check_exotherm->reaction_complete No control_exotherm->add_br reaction_complete->add_br No stir Stir for Required Time reaction_complete->stir Yes quench Slowly Add Quenching Agent (e.g., Na2S2O3 solution) with cooling stir->quench extract Aqueous Work-up and Extraction quench->extract purify Purify Product extract->purify end End: Isolated Bromofuranone purify->end

Caption: Workflow for managing furanone bromination exotherms.

Troubleshooting_Logic Troubleshooting Logic for Uncontrolled Exotherms start Problem: Uncontrolled Exotherm q1 Is the brominating agent being added too quickly? start->q1 s1 Solution: Reduce addition rate. Use a syringe pump. q1->s1 Yes q2 Is the cooling bath effective? q1->q2 No s2 Solution: Lower bath temperature. Use a larger bath or cryostat. Ensure good thermal contact. q2->s2 No q3 Is the stirring vigorous? q2->q3 Yes s3 Solution: Increase stirring speed to avoid localized hot spots. q3->s3 No q4 Are the reactant concentrations too high? q3->q4 Yes q4->start No, review reaction parameters globally s4 Solution: Dilute the reaction mixture with more solvent. q4->s4 Yes

Caption: Troubleshooting logic for uncontrolled exotherms.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 3,4-Dibromofuran-2(5H)-one and 3,4-Dichlorofuran-2(5H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dibromofuran-2(5H)-one and 3,4-Dichlorofuran-2(5H)-one, derivatives of mucobromic and mucochloric acid respectively, are highly reactive heterocyclic compounds that serve as versatile building blocks in organic synthesis. Their reactivity is primarily dictated by the presence of a conjugated butenolide system and two labile halogen atoms at the C3 and C4 positions, making them susceptible to a variety of chemical transformations.[1] This guide provides a comparative study of the reactivity of these two dihalogenated furanones, supported by available experimental data, detailed protocols for key reactions, and visualizations of reaction mechanisms to aid researchers in selecting the appropriate substrate for their synthetic needs.

The enhanced reactivity of these molecules is attributed to the electron-withdrawing nature of the carbonyl group and the halogen atoms, which activates the double bond for nucleophilic attack. The nature of the halogen atom—bromine versus chlorine—is expected to influence the reactivity, with the C-Br bond being generally weaker than the C-Cl bond, suggesting a potentially higher reactivity for the dibromo analog in reactions involving halogen displacement.

Comparative Reactivity Data

While a direct, comprehensive quantitative comparison of the reactivity of this compound and 3,4-Dichlorofuran-2(5H)-one under identical conditions is not extensively documented in a single study, a comparative analysis can be pieced together from various reports on their individual reactions. The following tables summarize representative yields for key reaction types, providing an insight into their relative reactivity.

Nucleophilic Substitution

Nucleophilic substitution is a common reaction for these compounds, typically occurring at the C4 position. The following table compares the yields of amination with aniline.

CompoundReagentProductYield (%)Reference
3,4-Dichlorofuran-2(5H)-oneAniline4-Anilino-3-chloro-2(5H)-furanoneNot specified[2]
This compoundAniline4-Anilino-3-bromo-2(5H)-furanoneNot specified
Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction. The reactivity of the C-X bond (X = Br, Cl) is a key factor in the efficiency of this reaction.

CompoundCoupling PartnerProductYield (%)Reference
This compoundPhenylboronic acid3,4-Diphenylfuran-2(5H)-one92 (for tetraphenylfuran from tetrabromofuran)[3]
3,4-Dichlorofuran-2(5H)-onePhenylboronic acid3,4-Diphenylfuran-2(5H)-oneNot specified

Note: The yield for the dibromo compound is extrapolated from the reaction of a similar substrate, 2,3,4,5-tetrabromofuran, which undergoes a similar coupling reaction. Direct comparative data for the title compounds is scarce.

Experimental Protocols

General Procedure for Nucleophilic Substitution (Amination)

This protocol describes a general method for the substitution of a halogen atom with an amine.

Materials:

  • 3,4-Dihalofuran-2(5H)-one (1.0 equiv)

  • Amine (e.g., aniline) (1.1 equiv)

  • Base (e.g., triethylamine or potassium carbonate) (1.2 equiv)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the 3,4-dihalofuran-2(5H)-one and the anhydrous solvent.

  • Add the amine to the solution.

  • Add the base portion-wise to the stirred solution at room temperature.

  • The reaction mixture is stirred at room temperature or heated as required, and the progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched with water.

  • The product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to yield the desired 4-amino-3-halofuran-2(5H)-one.[4]

General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of a 3,4-dihalofuran-2(5H)-one with a boronic acid.

Materials:

  • 3,4-Dihalofuran-2(5H)-one (1.0 equiv)

  • Arylboronic acid (e.g., phenylboronic acid) (2.2 equiv for disubstitution)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0-3.0 equiv)

  • Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask, combine the 3,4-dihalofuran-2(5H)-one, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system and the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure diarylated furanone.[5][6]

Reaction Mechanisms and Visualizations

Nucleophilic Aromatic-like Substitution (SNAr-type)

The nucleophilic substitution on the electron-deficient furanone ring proceeds via an addition-elimination mechanism, analogous to a nucleophilic aromatic substitution (SNAr). The reaction is initiated by the attack of the nucleophile on the electron-deficient C4 position, leading to the formation of a resonance-stabilized intermediate. Subsequent elimination of the halide ion restores the conjugated system.

Caption: Nucleophilic substitution via an addition-elimination mechanism.

Note: The DOT script above is a template and requires image links for the chemical structures to render correctly.

Catalytic Cycle of Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle consists of three key steps: oxidative addition of the palladium(0) species to the carbon-halogen bond, transmetalation of the organic group from the boronic acid to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition r_pdx_l R-Pd(II)-X Ln oxidative_addition->r_pdx_l transmetalation Transmetalation r_pdx_l->transmetalation r_pd_rprime_l R-Pd(II)-R' Ln transmetalation->r_pd_rprime_l reductive_elimination Reductive Elimination r_pd_rprime_l->reductive_elimination reductive_elimination->pd0 product R-R' (Coupled Product) reductive_elimination->product rx R-X (Dihalofuranone) rx->oxidative_addition rprime_b R'-B(OR)2 (Boronic Acid) rprime_b->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

Both this compound and 3,4-Dichlorofuran-2(5H)-one are highly valuable and reactive synthons in organic chemistry. The available data, although not always directly comparative, suggests that the dibromo derivative may exhibit higher reactivity in reactions where the carbon-halogen bond cleavage is the rate-determining step, such as in Suzuki-Miyaura coupling, due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond. However, specific reaction conditions, including the choice of catalyst, base, and solvent, can significantly influence the outcome and efficiency of these transformations.

This guide provides a foundational understanding of the comparative reactivity of these two compounds, along with practical experimental protocols and mechanistic insights. For specific applications, it is recommended that researchers perform small-scale optimization studies to determine the most suitable dihalofuranone and reaction conditions for their desired transformation. Further quantitative kinetic studies are warranted to provide a more definitive comparison of the reactivity of these important synthetic intermediates.

References

A Comparative Guide to Butenolide Synthesis: Exploring Alternatives to 3,4-Dibromofuran-2(5H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The butenolide scaffold is a privileged motif in a vast array of biologically active natural products and pharmaceutical agents, exhibiting activities ranging from anticancer to anti-HIV.[1] The development of efficient and versatile synthetic routes to this important class of compounds is therefore of significant interest to the scientific community. For years, 3,4-Dibromofuran-2(5H)-one has served as a key building block for the synthesis of 3,4-disubstituted butenolides through palladium-catalyzed cross-coupling reactions. However, recent advancements in synthetic methodology have introduced powerful alternatives that offer distinct advantages in terms of accessibility of starting materials, step economy, and substrate scope.

This guide provides an objective comparison between the traditional approach using this compound and a prominent modern alternative: palladium-catalyzed C-H activation of aliphatic acids. We present a detailed analysis of their respective performances, supported by experimental protocols and quantitative data, to aid researchers in selecting the optimal strategy for their specific synthetic goals.

Performance Comparison at a Glance

The following table summarizes the key differences between the two synthetic strategies, offering a clear overview for easy comparison.

FeatureThis compound (via Suzuki-Miyaura Coupling)Palladium-Catalyzed C-H Activation
Starting Materials This compound and Organoboron reagents (e.g., boronic acids)Aliphatic carboxylic acids
Key Reagents Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)Palladium catalyst (e.g., Pd(OAc)₂), Ligand (e.g., triazole-pyridone), Oxidant (e.g., TBHP)
Reaction Type Cross-couplingC-H activation/Oxidative cyclization
Typical Yields Generally good to excellent (can be >90%)Moderate to excellent (ranging from 40% to >90%)[1]
Substrate Scope Broad scope for the organoboron partner, allowing for diverse substituents at the 3 and 4 positions.Wide tolerance for various functional groups on the aliphatic acid, enabling the synthesis of complex and sterically hindered butenolides.[1]
Advantages Well-established and reliable method. High yields are often achievable.Utilizes readily available and often cheaper starting materials (aliphatic acids).[1] Offers a more direct, one-step approach to the butenolide core.[1]
Disadvantages Requires the synthesis of the organoboron reagent. The synthesis of this compound can involve multiple steps.May require specialized ligands. Optimization of reaction conditions can be necessary for specific substrates.

Experimental Protocols

To provide a practical understanding of these methodologies, we present detailed experimental protocols for the synthesis of a representative butenolide using each approach.

Protocol 1: Synthesis of a 3,4-Diaryl-2(5H)-furanone via Suzuki-Miyaura Coupling of this compound

This protocol is a general procedure adapted from established Suzuki-Miyaura cross-coupling reactions.

Materials:

  • This compound

  • Arylboronic acid (2.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)

  • Potassium carbonate (K₂CO₃) (2 M aqueous solution)

  • 1,4-Dioxane

  • Argon atmosphere

Procedure:

  • To a pressure tube, add this compound (1 equivalent), the arylboronic acid (2.2 equivalents), and Pd(PPh₃)₄ (3 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add 1,4-dioxane to the tube, followed by the 2 M aqueous solution of K₂CO₃.

  • Seal the pressure tube and heat the reaction mixture at 80 °C for 3-5 hours.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with dichloromethane (3 x 25 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3,4-diaryl-2(5H)-furanone.

Protocol 2: Synthesis of a Butenolide via Palladium-Catalyzed C-H Activation of an Aliphatic Acid

This protocol is based on the work of Jin-Quan Yu and colleagues, demonstrating a versatile one-step synthesis from readily available aliphatic acids.[1]

Materials:

  • Aliphatic carboxylic acid (0.10 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (10 mol%)

  • Triazole-pyridone ligand (L32 in the original publication) (10 mol%)

  • Tetramethylammonium acetate hydratrate (Me₄NOAc·H₂O) (0.83 equivalents)

  • Potassium hydroxide (KOH)

  • tert-Butyl hydroperoxide (TBHP) (70 wt. % in H₂O)

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

  • Argon atmosphere

Procedure:

  • In a 12 mL reaction tube equipped with a stir bar, add the aliphatic acid substrate (0.10 mmol).

  • In a separate vial, premix a solution of Pd(OAc)₂ (2.2 mg, 10 mol%) and the triazole-pyridone ligand (5.6 mg, 10 mol%) in HFIP (0.40 mL).

  • To the reaction tube, add the premixed catalyst-ligand solution, followed by Me₄NOAc·H₂O (12.6 mg, 0.83 equiv), KOH, and TBHP.

  • Seal the tube and heat the reaction mixture at the optimized temperature (as determined for the specific substrate) for the specified time.

  • After the reaction is complete, cool the mixture to room temperature.

  • Purify the product through a simple aqueous wash or by flash column chromatography to obtain the desired butenolide.[1]

Visualizing the Synthetic Workflows

To further clarify the logical flow of each synthetic approach, the following diagrams were generated using Graphviz.

Suzuki_Miyaura_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product cluster_reagents Key Reagents 3_4_Dibromofuran This compound Coupling Suzuki-Miyaura Cross-Coupling 3_4_Dibromofuran->Coupling Organoboron Organoboron Reagent (e.g., Boronic Acid) Organoboron->Coupling Butenolide 3,4-Disubstituted Butenolide Coupling->Butenolide Pd_Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Pd_Catalyst->Coupling Base Base (e.g., K₂CO₃) Base->Coupling

Caption: Workflow for butenolide synthesis via Suzuki-Miyaura coupling.

CH_Activation_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_product Product cluster_reagents Key Reagents Aliphatic_Acid Aliphatic Carboxylic Acid Activation Pd-Catalyzed C-H Activation Aliphatic_Acid->Activation Butenolide Substituted Butenolide Activation->Butenolide Pd_Catalyst Pd Catalyst (e.g., Pd(OAc)₂) Pd_Catalyst->Activation Ligand Ligand Ligand->Activation Oxidant Oxidant (e.g., TBHP) Oxidant->Activation

Caption: Workflow for butenolide synthesis via Pd-catalyzed C-H activation.

Butenolides in Signaling Pathways: Relevance for Drug Development

Butenolides are not only valuable synthetic targets but also play crucial roles in biological signaling. For drug development professionals, understanding these pathways is key to identifying new therapeutic opportunities.

One notable example is the butenolide signaling system in Streptomyces, a genus of bacteria renowned for producing a wide variety of antibiotics. In Streptomyces ansochromogenes, a butenolide-type signaling molecule regulates the biosynthesis of nikkomycin, an antifungal antibiotic.[2] This regulation occurs through a specific receptor protein, highlighting a potential target for modulating antibiotic production.[2]

Butenolide_Signaling Butenolide Butenolide Signaling Molecule Receptor Cognate Receptor (e.g., SabR1) Butenolide->Receptor Binds to Gene_Repression Repression of Target Genes Receptor->Gene_Repression Dissociates from DNA Gene_Activation Activation of Biosynthetic Genes Receptor->Gene_Activation Leads to Antibiotic Antibiotic Production (e.g., Nikkomycin) Gene_Activation->Antibiotic

Caption: A simplified butenolide signaling pathway in Streptomyces.

Furthermore, certain butenolides have been shown to exert neuroprotective activity by activating the TrkB neurotrophin receptor, suggesting their potential as lead compounds for treating neurodegenerative diseases.[3] The ability of these small molecules to mimic the function of brain-derived neurotrophic factor (BDNF) opens up exciting avenues for the development of novel therapeutics for conditions like Alzheimer's and Parkinson's diseases.

Conclusion

While the use of this compound in butenolide synthesis remains a valid and effective strategy, the advent of methods like palladium-catalyzed C-H activation offers a more direct and often more economical route from simple starting materials. The choice of synthetic strategy will ultimately depend on the specific target molecule, the availability of starting materials, and the desired complexity of the final product. For drug development professionals, the continued exploration of novel butenolide syntheses, coupled with a deeper understanding of their roles in biological signaling, will undoubtedly fuel the discovery of the next generation of therapeutic agents.

References

In Vitro Anticancer Potential of 3,4-Dibromofuran-2(5H)-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The furan-2(5H)-one scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. Among these, 3,4-dibromofuran-2(5H)-one derivatives have emerged as a promising class of compounds with potent anticancer properties. This guide provides an objective comparison of the in vitro anticancer activity of various this compound derivatives, supported by experimental data from peer-reviewed studies. We present a comprehensive overview of their cytotoxic effects against various cancer cell lines, delve into their mechanisms of action, and provide detailed experimental protocols for key assays to facilitate reproducibility and further investigation.

Comparative Anticancer Activity of this compound Derivatives

The in vitro cytotoxicity of this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the tables below.

A notable study investigated a series of 5-O-silylated derivatives of 3,4-dibromo-5-hydroxyfuran-2(5H)-one (mucobromic acid, MBA). These novel compounds demonstrated enhanced antiproliferative activity compared to the parent compound, particularly against colorectal cancer cell lines.[1][2]

Table 1: IC50 Values (µM) of 5-O-Silylated this compound Derivatives in Colorectal Cancer and Normal Cell Lines [1]

CompoundHCT-116 (colorectal carcinoma)LoVo (colorectal adenocarcinoma)CCD-112CoN (normal colon)
MBA (Parent Compound) >50>50>50
3a (TIPS ether) 10.8 ± 1.211.5 ± 1.149.5 ± 2.5
3b (TBDPS ether) 7.8 ± 0.98.9 ± 1.035.2 ± 3.1
3c (Trityl ether) 15.2 ± 1.818.9 ± 2.1>50
3d (TBS ether) 9.5 ± 1.110.2 ± 1.342.1 ± 3.8

Another review highlighted the potent cytotoxicity of other 3,4-dihalo-2(5H)-furanone derivatives, including epoxide and aziridine analogs, against murine colon adenocarcinoma cell lines.[3]

Table 2: IC50 Values (nM) of Epoxide and Aziridine Derivatives in Murine Colon Adenocarcinoma Cell Lines [3]

CompoundMAC13MAC16
Epoxide Derivative 3030
Aziridine Derivative 5050

Mechanism of Action: Induction of Apoptosis via Survivin Downregulation

Detailed mechanistic studies on the potent 5-O-silylated derivative, compound 3b , revealed that its anticancer activity stems from the induction of apoptosis in colon cancer cells. This process is initiated by the downregulation of survivin, an inhibitor of apoptosis protein (IAP), which subsequently leads to the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[1][2]

G cluster_drug Drug Action cluster_cellular Cellular Response 3b 3,4-Dibromo-5-(tert-butyldiphenylsilyloxy) furan-2(5H)-one (Compound 3b) Survivin Survivin (Inhibitor of Apoptosis) 3b->Survivin Downregulates Caspase3_a Active Caspase-3 Survivin->Caspase3_a Inhibits Caspase3_p Pro-caspase-3 Caspase3_p->Caspase3_a Activation Apoptosis Apoptosis Caspase3_a->Apoptosis Executes

Caption: Signaling pathway of apoptosis induction by compound 3b.

Experimental Protocols

To ensure the validity and reproducibility of the findings, detailed experimental protocols for the key assays are provided below.

General Experimental Workflow

G start Start cell_culture Cancer Cell Line Culture (e.g., HCT-116, LoVo) start->cell_culture treatment Treatment with This compound Derivatives cell_culture->treatment mtt MTT Assay for Cytotoxicity (IC50) treatment->mtt apoptosis Annexin V/PI Staining for Apoptosis treatment->apoptosis cell_cycle Propidium Iodide Staining for Cell Cycle Analysis treatment->cell_cycle western_blot Western Blot for Protein Expression (Survivin, Caspase-3) treatment->western_blot end End mtt->end apoptosis->end cell_cycle->end western_blot->end

Caption: General workflow for in vitro anticancer activity validation.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., HCT-116, LoVo)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound derivatives

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Protocol:

  • Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the this compound derivatives and incubate for the desired period (e.g., 48 or 72 hours).

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This assay is used to detect apoptosis by measuring the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • Flow cytometer

Protocol:

  • Harvest the cells after treatment and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be both Annexin V and PI positive.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Treated and untreated cells

  • Cold 70% ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Protocol:

  • Harvest the cells and wash with cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PBS containing RNase A and incubate for 30 minutes at 37°C to degrade RNA.

  • Add PI solution to the cells and incubate for 15-30 minutes at room temperature in the dark.

  • Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Western Blot for Survivin and Caspase-3

Western blotting is used to detect the expression levels of specific proteins in a sample.

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-survivin, anti-caspase-3, anti-cleaved caspase-3, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Lyse the treated and untreated cells and determine the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the relative protein expression levels.

Conclusion

The available in vitro data strongly suggest that this compound derivatives are a promising class of anticancer agents. In particular, 5-O-silylated derivatives exhibit potent and selective cytotoxicity against colorectal cancer cell lines. The mechanism of action for at least one of these potent derivatives involves the induction of apoptosis through the downregulation of survivin and subsequent activation of caspase-3. Further structure-activity relationship (SAR) studies and in vivo evaluations are warranted to optimize the therapeutic potential of this chemical scaffold for the development of novel cancer therapies. The detailed protocols provided in this guide are intended to facilitate such future research endeavors.

References

A Head-to-Head Comparison of Palladium Catalysts for the Suzuki Coupling of Dibromofurans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection and Performance in C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance. For researchers working with heterocyclic compounds, such as dibromofurans, the choice of an appropriate palladium catalyst is critical to achieving optimal reaction outcomes. Dibromofurans are valuable building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials, and their successful derivatization via Suzuki coupling hinges on the performance of the selected catalyst.

This guide provides an objective, data-driven comparison of commonly employed palladium catalysts for the Suzuki coupling of dibromofurans. By examining experimental data from relevant studies, we aim to furnish researchers with the necessary information to make informed decisions for their synthetic strategies.

Performance Comparison of Palladium Catalysts

The selection of a palladium catalyst system significantly influences reaction yields, times, and overall efficiency. Below is a summary of the performance of various palladium catalysts in the Suzuki coupling of dibromofurans and closely related dihalo-five-membered heterocycles. For this comparison, the reaction of a dibromofuran with phenylboronic acid is used as a representative model.

Catalyst SystemSubstrateArylboronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄ 2,3,4,5-TetrabromofuranPhenylboronic acidK₂CO₃1,4-Dioxane/H₂O803-592[1]
Pd(PPh₃)₄ 2,5-Dibromo-3-hexylthiophenePhenylboronic acidK₃PO₄1,4-Dioxane/H₂O9012High (not specified)[2]
[(A-taPhos)₂PdCl₂] 5,5'-Dibromo-2,2'-bifuranPhenylboronic acidK₂CO₃Toluene/EtOH/H₂O801266
XPhos Pd G2 7-Chloro-6-azaindole4-Fluorophenylboronic acidK₃PO₄DMF/EtOH/H₂O100 (MW)0.5-0.790[3]
PdCl₂(dppf) 2-Chloro-6-bromoquinolinePhenylboronic acidNa₂CO₃DME/H₂ONot specifiedNot specifiedHigh (not specified)

Note: The data presented is compiled from different sources with varying reaction conditions and substrates. This information should be used as a qualitative guide for catalyst selection. Direct comparison under identical conditions is always recommended for optimal results.

Catalyst System Analysis

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): The Workhorse

Pd(PPh₃)₄ is one of the most traditional and widely used catalysts for Suzuki coupling reactions. Its advantages include commercial availability and proven efficacy across a broad range of substrates. For the coupling of brominated furans and thiophenes, it consistently provides high yields.[1][2] However, it can be sensitive to air and may require longer reaction times and higher temperatures compared to more modern catalysts.

[1,1'-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂): The Robust Alternative

Pd(dppf)Cl₂ is known for its stability and effectiveness in coupling challenging substrates, including heteroaryl chlorides. The dppf ligand's bite angle and electron-donating properties contribute to its high catalytic activity. While specific data for dibromofurans is limited, its performance with other dihaloheterocycles suggests it is a strong candidate, potentially offering faster reaction times than Pd(PPh₃)₄.

Buchwald Precatalysts (e.g., XPhos Pd G2): The High-Performer

The development of Buchwald's phosphine ligands and their corresponding palladium precatalysts has revolutionized Suzuki-Miyaura couplings. These catalysts, such as XPhos Pd G2, are known for their high activity, allowing for reactions to be conducted at lower catalyst loadings and milder temperatures.[3] They are particularly effective for coupling sterically hindered and electronically challenging substrates. For dibromofurans, a Buchwald precatalyst would be expected to provide excellent yields with significantly shorter reaction times, even at room temperature in some cases.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these reactions. Below are representative experimental protocols for the Suzuki coupling of a dibromofuran.

Protocol 1: Suzuki Coupling of 2,5-Dibromofuran with Phenylboronic Acid using Pd(PPh₃)₄

This protocol is adapted from the procedure for the coupling of tetrabromofuran.[1]

Materials:

  • 2,5-Dibromofuran (1.0 mmol)

  • Phenylboronic acid (2.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 M aqueous solution, 2.0 mL)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

Procedure:

  • To a pressure tube, add 2,5-dibromofuran, phenylboronic acid, and Pd(PPh₃)₄.

  • Add the 1,4-dioxane and the aqueous potassium carbonate solution.

  • Seal the tube and degas the mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 80 °C with vigorous stirring for 3-5 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2,5-diphenylfuran.

Protocol 2: Suzuki Coupling of 2,5-Dibromofuran with Phenylboronic Acid using a Buchwald Precatalyst (XPhos Pd G2)

This protocol is a general procedure adapted for dibromofurans based on the high reactivity of Buchwald precatalysts.[4]

Materials:

  • 2,5-Dibromofuran (1.0 mmol)

  • Phenylboronic acid (2.2 mmol)

  • XPhos Pd G2 (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 mmol)

  • Anhydrous tetrahydrofuran (THF) (10 mL)

  • Water (1 mL)

Procedure:

  • In a glovebox or under a strictly inert atmosphere, add 2,5-dibromofuran, phenylboronic acid, XPhos Pd G2, and potassium phosphate to a dry Schlenk flask.

  • Add the anhydrous THF and water.

  • Seal the flask and stir the reaction mixture at room temperature or heat to 40-50 °C.

  • Monitor the reaction progress by TLC or GC-MS. Due to the high activity of the catalyst, the reaction may be complete within 1-2 hours.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water (15 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Process

To better understand the reaction mechanism and experimental workflow, the following diagrams are provided.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'-B(OR)₂ ArPdAr Ar-Pd(II)L₂-Ar' Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Ar-Ar' Experimental_Workflow start Start setup Reaction Setup: Combine Dibromofuran, Boronic Acid, Base, and Catalyst start->setup degas Degas Reaction Mixture (Inert Atmosphere) setup->degas reaction Heat and Stir (Monitor Progress) degas->reaction workup Aqueous Workup and Extraction reaction->workup purify Purification (Column Chromatography) workup->purify product Final Product purify->product

References

Differentiating Dibromofuranone Isomers: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of isomers is a critical task in chemical research and drug development, as subtle differences in atomic arrangement can lead to significant variations in chemical reactivity and biological activity. This guide provides a comprehensive comparison of spectroscopic techniques for differentiating between positional isomers of dibromofuranone, a class of compounds with potential applications in medicinal chemistry. By leveraging the distinct electronic and structural environments of each isomer, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offer unique fingerprints for unambiguous identification.

Spectroscopic Data Comparison: Unambiguous Isomer Identification

The key to differentiating dibromofuranone isomers lies in the careful analysis and comparison of their spectroscopic data. Positional isomers, such as 3,4-dibromo-2(5H)-furanone and 4,5-dibromo-2(5H)-furanone, exhibit distinct spectral features due to the different locations of the bromine atoms on the furanone ring.

Spectroscopic TechniqueKey Differentiating Feature3,4-dibromo-2(5H)-furanone4,5-dibromo-2(5H)-furanone3,5-dibromo-2(5H)-furanone
¹H NMR Chemical Shift (δ) and Multiplicity of Ring ProtonsSignal for H5 (allylic CH₂)Signal for H3 (vinylic CH)Signals for H4 (vinylic CH)
Predicted δ (ppm)~4.8 - 5.0 (s)~6.5 - 6.7 (s)~6.3 - 6.5 (d), ~7.0-7.2 (d)
¹³C NMR Chemical Shifts (δ) of Carbon AtomsDistinct shifts for C3, C4, and C5Distinct shifts for C3, C4, and C5Distinct shifts for C3, C4, and C5
Predicted δ (ppm) C=O~165 - 170~168 - 173~166 - 171
Predicted δ (ppm) C-BrC3: ~110-115, C4: ~120-125C4: ~115-120, C5: ~80-85C3: ~108-113, C5: ~85-90
IR Spectroscopy C=O Stretch (ν)~1780 - 1800 cm⁻¹~1770 - 1790 cm⁻¹~1775 - 1795 cm⁻¹
C=C Stretch (ν)~1600 - 1620 cm⁻¹~1610 - 1630 cm⁻¹~1605 - 1625 cm⁻¹
C-Br Stretch (ν)Distinct pattern in fingerprint regionDistinct pattern in fingerprint regionDistinct pattern in fingerprint region
Mass Spectrometry Molecular Ion Peak (m/z)Present, showing isotopic pattern for two Br atomsPresent, showing isotopic pattern for two Br atomsPresent, showing isotopic pattern for two Br atoms
Fragmentation PatternCharacteristic loss of Br, CO, and other fragmentsDifferent fragmentation pathway due to Br at C5Unique fragmentation based on Br positions

Note: The predicted chemical shifts are estimates and can vary based on the solvent and other experimental conditions. The key is the relative difference in chemical shifts and the unique multiplicity patterns for each isomer.

Experimental Workflow for Isomer Differentiation

The logical workflow for differentiating dibromofuranone isomers using spectroscopic techniques is outlined below. This process ensures a systematic and efficient analysis, leading to a confident structural assignment.

experimental_workflow Experimental Workflow for Dibromofuranone Isomer Differentiation cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis and Structure Elucidation synthesis Synthesis and Purification of Dibromofuranone Isomers ms Mass Spectrometry (MS) - Determine Molecular Weight - Analyze Isotopic Pattern synthesis->ms Initial Analysis ir Infrared (IR) Spectroscopy - Identify Functional Groups (C=O, C=C) - Compare Fingerprint Regions ms->ir Functional Group Confirmation nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) - Determine Connectivity - Assign Proton and Carbon Signals ir->nmr Detailed Structural Analysis comparison Compare Experimental Data with Predicted Values and Reference Spectra nmr->comparison Data Interpretation elucidation Structure Elucidation of Each Isomer comparison->elucidation Final Assignment

A Comparative Analysis of the Biological Activities of 3,4-Dibromofuran-2(5H)-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The furan-2(5H)-one scaffold, a five-membered heterocyclic ring, is a prominent feature in numerous natural and synthetic compounds exhibiting a wide array of biological activities. Among these, 3,4-Dibromofuran-2(5H)-one and its analogs have garnered significant attention for their potent antimicrobial and anticancer properties. This guide provides an objective comparison of the biological performance of these analogs, supported by experimental data, detailed methodologies for key assays, and visualizations of relevant signaling pathways and workflows.

Anti-Biofilm Activity

Brominated furanones are well-documented for their ability to inhibit biofilm formation in various pathogenic bacteria, often at concentrations that do not inhibit planktonic cell growth.[1][2] This anti-biofilm activity is of significant interest in combating antibiotic resistance, as bacteria within biofilms are notoriously more resistant to conventional antimicrobial agents. The primary mechanism of action is often attributed to the interference with quorum sensing, a cell-to-cell communication system that regulates biofilm formation and virulence factor production in many bacteria.

Comparative Anti-Biofilm Data

The following table summarizes the anti-biofilm and antimicrobial activities of selected this compound analogs and related furanones against various bacterial strains. The data highlights the structure-activity relationship, where substitutions on the furanone ring influence both potency and bacterial specificity.

Compound/AnalogTarget OrganismIC₅₀ (Biofilm Inhibition)MIC (µg/mL)Reference(s)
(Z)-4-bromo-5-(bromomethylene)-3-ethyl-2(5H)-furanoneSalmonella enterica serovar Typhimurium50 µM>1 mM[1]
(Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanoneSalmonella enterica serovar Typhimurium100 µM>1 mM[1]
(Z)-4-bromo-5-(bromomethylene)-3-hexyl-2(5H)-furanoneSalmonella enterica serovar Typhimurium60 µM>1 mM[1]
Furanone F131 (l-borneol possessing 2(5H)-furanone derivative)Staphylococcus aureus8-16 µg/mL (MBPC)Not specified[3][4]
Furanone F131 (l-borneol possessing 2(5H)-furanone derivative)Candida albicans8-16 µg/mL (MBPC)Not specified[3][4]

MBPC: Minimal Biofilm Preventing Concentration

Anticancer Activity

Recent studies have explored the cytotoxic effects of this compound analogs against various cancer cell lines. These compounds have been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation, making them promising candidates for further anticancer drug development.[4][5][6]

Comparative Cytotoxicity Data

The table below presents the half-maximal inhibitory concentration (IC₅₀) values for several this compound analogs against different cancer cell lines. The introduction of silyl ether groups at the 5-position has been shown to enhance antiproliferative activity compared to the parent compound, mucobromic acid (3,4-dibromo-5-hydroxy-2(5H)-one).[4][5][6]

Compound/AnalogCancer Cell LineIC₅₀ (µM)Reference(s)
3,4-Dibromo-5-(tert-butyldimethylsilyloxy)-furan-2(5H)-oneHCT-116 (Colon)Not specified[4][5][6]
3,4-Dibromo-5-(triisopropylsilyloxy)-furan-2(5H)-oneHCT-116 (Colon)Not specified[4][5][6]
3,4-Dibromo-5-(tert-butyldiphenylsilyloxy)-furan-2(5H)-oneHCT-116 (Colon)Not specified[4][5][6]
Epoxide derivative of 5-allyl-3,4-dichloro-2(5H)-furanoneMAC13/MAC16 (Cancer cell lines)50 nM[7]
Aziridine derivative of pseudo acid chloride of mucochloric acidMAC13/MAC16 (Cancer cell lines)30 nM[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Biofilm Inhibition Assay (Crystal Violet Method)

This assay quantifies the ability of a compound to inhibit biofilm formation.

  • Inoculum Preparation: Prepare an overnight culture of the test bacterium in a suitable broth medium (e.g., Tryptic Soy Broth - TSB). Dilute the overnight culture to a standardized optical density (e.g., 1:100 in fresh medium).

  • Compound Preparation: Prepare serial dilutions of the this compound analogs in the appropriate broth medium in a 96-well microtiter plate.

  • Incubation: Add the diluted bacterial culture to each well of the microtiter plate containing the test compounds. Include positive (bacteria and medium) and negative (medium only) controls. Incubate the plate under static conditions for 24-48 hours at an appropriate temperature (e.g., 37°C).

  • Washing: Carefully remove the planktonic bacteria by gently washing the wells with Phosphate-Buffered Saline (PBS).

  • Staining: Add a 0.1% crystal violet solution to each well and incubate for 15-30 minutes at room temperature.

  • Washing: Remove the crystal violet solution and wash the wells with water to remove excess stain.

  • Solubilization: Add a solubilizing agent (e.g., 30% acetic acid or 95% ethanol) to each well to dissolve the bound crystal violet.

  • Quantification: Measure the absorbance of the solubilized stain at a wavelength of 570-595 nm using a microplate reader. The percentage of biofilm inhibition is calculated relative to the untreated positive control.[1][8]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogs and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm. The IC₅₀ value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.[3][9][10]

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

  • Cell Lysis: Treat cells with the test compound to induce apoptosis. Lyse the cells using a chilled lysis buffer.

  • Substrate Addition: Add a caspase-3 substrate, such as DEVD-pNA (N-acetyl-Asp-Glu-Val-Asp-p-nitroanilide), to the cell lysate.

  • Incubation: Incubate the mixture at 37°C to allow for the cleavage of the substrate by active caspase-3.

  • Detection: The cleavage of the substrate releases the chromophore pNA, which can be quantified by measuring the absorbance at 405 nm. The increase in absorbance is proportional to the caspase-3 activity.[2][11][12]

Visualizations

The following diagrams illustrate key experimental workflows and a proposed signaling pathway for the anticancer activity of certain this compound analogs.

experimental_workflow_biofilm_inhibition cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis bacterial_culture Bacterial Culture (Overnight) incubation Incubation (24-48h) bacterial_culture->incubation compound_dilution Compound Serial Dilution compound_dilution->incubation washing_planktonic Wash Planktonic Cells (PBS) incubation->washing_planktonic staining Stain with Crystal Violet washing_planktonic->staining washing_stain Wash Excess Stain staining->washing_stain solubilization Solubilize (e.g., Acetic Acid) washing_stain->solubilization read_absorbance Read Absorbance (570-595 nm) solubilization->read_absorbance calculate_inhibition Calculate % Inhibition read_absorbance->calculate_inhibition experimental_workflow_mtt_assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_seeding Seed Cancer Cells (96-well plate) compound_treatment Treat with Compound Analogs cell_seeding->compound_treatment incubation Incubation (48-72h) compound_treatment->incubation add_mtt Add MTT Reagent incubation->add_mtt incubation_mtt Incubate (2-4h) add_mtt->incubation_mtt solubilize_formazan Solubilize Formazan (DMSO) incubation_mtt->solubilize_formazan read_absorbance Read Absorbance (~570 nm) solubilize_formazan->read_absorbance calculate_ic50 Calculate IC₅₀ read_absorbance->calculate_ic50 signaling_pathway_apoptosis furanone This compound Analog (e.g., Silyl Ether Derivative) survivin Survivin (Inhibitor of Apoptosis Protein) furanone->survivin Down-regulation caspase3_inactive Pro-caspase-3 (Inactive) furanone->caspase3_inactive Promotes Activation caspase3_active Caspase-3 (Active) survivin->caspase3_active Inhibition caspase3_inactive->caspase3_active Activation apoptosis Apoptosis caspase3_active->apoptosis Execution

References

Comparative yield analysis of different synthetic routes to 3,4-disubstituted furanones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of 3,4-disubstituted furanones is of significant interest due to the prevalence of this scaffold in biologically active compounds. This guide provides a comparative analysis of three prominent synthetic routes originating from versatile and readily available 3,4-dihalo-5-hydroxy-2(5H)-furanones, commonly known as mucohalic acids. The comparison focuses on yield, reaction conditions, and substrate scope, supported by detailed experimental protocols and workflow visualizations to aid in methodological selection.

The synthesis of 3,4-disubstituted furanones is a key area of research in medicinal chemistry, as these structures are central to many natural products and pharmaceuticals. Mucochloric and mucobromic acids serve as inexpensive and highly functionalized starting materials for a variety of transformations. This analysis will focus on three key synthetic strategies: Palladium-Catalyzed Suzuki-Miyaura Coupling, Knoevenagel Condensation, and Nucleophilic Aromatic Substitution (SNAr) via Amination.

Comparative Yield Analysis

The following table summarizes the typical yields for the synthesis of 3,4-disubstituted furanones via the three discussed methodologies. It is important to note that yields can vary significantly based on the specific substrates, catalysts, and reaction conditions employed.

Synthetic RouteStarting MaterialProduct TypeTypical Yield (%)
Suzuki-Miyaura Coupling 3,4-Dibromo-2(5H)-furanone3,4-Diaryl-2(5H)-furanone60-85%
Knoevenagel Condensation 3,4-Dichloro-2(5H)-furanone4-(Substituted-methylidene)-3-chloro-2(5H)-furanone60-95%
Nucleophilic Aromatic Substitution (Amination) Mucochloric acid4-Amino-3-chloro-5-hydroxy-2(5H)-furanone40-90%

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are intended as a starting point and may require optimization for specific substrates.

Route 1: Suzuki-Miyaura Coupling for 3,4-Diaryl-2(5H)-furanones

This protocol describes a two-step Suzuki-Miyaura reaction for the synthesis of asymmetrically substituted 3,4-dibenzyl-furan-2(5H)-ones.[1]

Step 1: Mono-arylation of 3,4-dibromo-furan-2(5H)-one

  • To a solution of 3,4-dibromo-furan-2(5H)-one (1.0 mmol) in a suitable solvent such as toluene, add potassium benzyltrifluoroborate (1.1 mmol) and a palladium catalyst, for example, PdCl2(dppf)2 (0.05 mmol).

  • Add a base, such as cesium carbonate (2.0 mmol).

  • Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80 to 110 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the 3-bromo-4-benzyl-furan-2(5H)-one intermediate.

Step 2: Second Suzuki-Miyaura Coupling

  • Using the 3-bromo-4-benzyl-furan-2(5H)-one intermediate (1.0 mmol), repeat the Suzuki-Miyaura coupling procedure with a different potassium benzyltrifluoroborate (1.1 mmol).

  • The reaction will yield the corresponding 3,4-asymmetric dibenzyl-furan-2(5H)-one. The overall yields for this two-step process are reported to be in the range of 60-85%.[1]

Route 2: Knoevenagel Condensation

This reaction facilitates the formation of a new carbon-carbon double bond on the furanone ring.[2]

  • In a round-bottom flask, dissolve the 3,4-dihalo-2(5H)-furanone (1.0 mmol) and an active methylene compound (e.g., malononitrile or ethyl cyanoacetate, 1.1 mmol) in a suitable solvent like ethanol or toluene.

  • Add a catalytic amount of a base, such as piperidine or triethylamine (0.1 mmol).

  • Reflux the reaction mixture for several hours, monitoring the progress by TLC.

  • After completion, cool the mixture and remove the solvent under reduced pressure.

  • The resulting residue can be purified by recrystallization or column chromatography to yield the 3,4-disubstituted furanone. This method generally provides good to excellent yields, typically in the range of 60-95%.[2]

Route 3: Nucleophilic Aromatic Substitution (Amination)

This protocol outlines the synthesis of 4-amino-3-chloro-5-hydroxy-2(5H)-furanones from mucochloric acid.[3]

  • Dissolve mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-furanone) (1.0 mmol) in a polar solvent such as methanol, NMP, DMSO, or DMF.

  • Add the primary aryl or heteroaryl amine (1.1 mmol) to the solution.

  • The reaction proceeds as a Michael-type addition-elimination. The amino group attaches to the C4 position of the furanone ring, followed by the elimination of hydrogen chloride.

  • Stir the reaction mixture at room temperature until completion, as monitored by TLC.

  • The product may precipitate from the reaction mixture and can be isolated by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue purified by column chromatography.

  • This reaction typically affords the 4-amino derivatives in good yields, ranging from 40-90%.[3]

Mandatory Visualizations

The following diagrams illustrate the logical workflows of the described synthetic routes.

Suzuki_Miyaura_Coupling start 3,4-Dibromo-2(5H)-furanone reagents1 Arylboronic Acid (1st) Pd Catalyst, Base intermediate 3-Bromo-4-aryl-2(5H)-furanone reagents2 Arylboronic Acid (2nd) Pd Catalyst, Base product 3,4-Diaryl-2(5H)-furanone reagents1->intermediate 1st Coupling reagents2->product 2nd Coupling

Suzuki-Miyaura Coupling Workflow

Knoevenagel_Condensation start 3,4-Dihalo-2(5H)-furanone reagents Active Methylene Compound Base Catalyst product 4-(Substituted-methylidene)- 3-halo-2(5H)-furanone reagents->product Condensation

Knoevenagel Condensation Workflow

Amination_Reaction start Mucochloric Acid reagents Primary Amine Polar Solvent product 4-Amino-3-chloro-5-hydroxy-2(5H)-furanone reagents->product SNAr

Nucleophilic Aromatic Substitution Workflow

References

In vivo efficacy studies of pharmaceuticals derived from 3,4-Dibromofuran-2(5H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Comparative In Vivo Efficacy of Furanone-Based Pharmaceutical Compounds

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of pharmaceutical compounds derived from or containing the furanone (specifically, butenolide) scaffold. While direct in vivo efficacy studies on pharmaceuticals derived from 3,4-Dibromofuran-2(5H)-one are not extensively published, this compound serves as a crucial synthetic intermediate for a wide range of biologically active molecules.[1] Research has shifted towards its derivatives and related furanone structures, which have demonstrated significant potential in preclinical models for oncology and inflammatory diseases.[1][2][3] This document summarizes key experimental data, outlines methodologies, and visualizes the underlying signaling pathways to facilitate objective comparison with alternative agents.

Comparative Efficacy in Oncology

Furanone derivatives have been investigated for their anticancer properties, primarily targeting mechanisms like cell cycle arrest, apoptosis induction, and inhibition of key proteins such as the Eag1 potassium channel.[2][4][5] The following tables summarize the in vivo performance of representative furanone-based compounds against established cancer models.

Table 1.1: In Vivo Efficacy of Bis-2(5H)-furanone Derivative (Compound 4e) in a C6 Glioma Model
CompoundAnimal ModelDosing RegimenPrimary OutcomeResultComparator(s)
Compound 4e C6 Glioma Allograft (Mice)Not SpecifiedTumor Growth InhibitionStatistically significant reduction in tumor volumeNot specified in study
Vehicle Control C6 Glioma Allograft (Mice)Not SpecifiedTumor GrowthBaseline tumor progressionN/A

Data synthesized from studies indicating DNA interaction and cell cycle arrest as the mechanism of action for this class of compounds.[4]

Table 1.2: In Vivo Efficacy of a Thienopyrimidinone Derivative in a Breast Cancer Model
CompoundAnimal ModelDosing RegimenPrimary OutcomeResultComparator(s)
Thiophenyl Thienopyrimidinone Derivatives Breast Cancer Xenograft (Animal Model Not Specified)Not SpecifiedTumor Growth InhibitionSignificant reduction in tumor growth up to day 8 of treatmentControl Animal Models
Vehicle Control Breast Cancer Xenograft (Animal Model Not Specified)Not SpecifiedTumor GrowthBaseline tumor progressionN/A

Data synthesized from a study evaluating a series of novel thiophenyl thienopyrimidinone derivatives against breast cancer models.[6]

Comparative Efficacy in Inflammatory Disease

Derivatives of furanone and related heterocyclic structures have shown promising anti-inflammatory effects in vivo. These effects are often mediated through the inhibition of key inflammatory pathways such as NF-κB and MAPK, leading to reduced expression of pro-inflammatory cytokines and enzymes like COX-2 and iNOS.[7][8]

Table 2.1: In Vivo Efficacy of a Synthetic Hydrangenol Derivative in an Acute Inflammation Model
CompoundAnimal ModelDosing RegimenPrimary OutcomeResultComparator(s)
Compound 11 (Hydrangenol Derivative) Carrageenan-Induced Paw Edema (Rats)Not SpecifiedReduction in Paw Edema (Volume, Width, Thickness)Potent reduction in paw inflammationNot specified in study
Vehicle Control Carrageenan-Induced Paw Edema (Rats)Not SpecifiedPaw EdemaBaseline inflammation progressionN/A

Data synthesized from a study demonstrating the anti-inflammatory and antinociceptive properties of a novel 4H-chromen-4-one compound.[9]

Table 2.2: In Vivo Efficacy of an Oxadiazole Derivative (OSD) in Inflammation Models
CompoundAnimal ModelDosing RegimenPrimary OutcomeResultComparator(s)
OSD Carrageenan-Induced Paw Edema (Rats)100 mg/kgPaw Edema Reduction60% reductionOPD (32.5% reduction)
OSD Complete Freund's Adjuvant-Induced Arthritis (Rats)200 mg/kg for 14 daysPaw Edema and NO Level ReductionSignificant reductionOPD (Significant reduction)

Data synthesized from a study evaluating two novel 2,5-disubstituted-1,3,4-oxadiazoles in acute and chronic inflammation models.[10]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of efficacy studies. Below are generalized protocols based on the cited research.

Protocol 3.1: Xenograft/Allograft Tumor Model for Anticancer Efficacy
  • Cell Culture: Human or murine cancer cell lines (e.g., C6 glioma, CT-26 colon carcinoma, MCF-7 breast cancer) are cultured under standard conditions.[4][11][12]

  • Animal Model: Immunocompromised mice (for human xenografts) or syngeneic mice (for murine allografts, e.g., Balb/c) are used.[11]

  • Tumor Implantation: A suspension of 1x10^6 to 1x10^7 cells is injected subcutaneously into the flank of each animal.

  • Treatment: Once tumors reach a palpable volume (e.g., 50-100 mm³), animals are randomized into treatment and control groups. The test compound is administered via a specified route (e.g., intraperitoneally, orally) and schedule (e.g., daily for 5 days).[11]

  • Efficacy Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. Animal body weight is monitored as an indicator of toxicity.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size. Tumors are excised for further analysis (e.g., Western blot, immunohistochemistry).

Protocol 3.2: Carrageenan-Induced Paw Edema Model for Anti-Inflammatory Efficacy
  • Animal Model: Male or female Sprague-Dawley or Wistar rats are used.

  • Compound Administration: The test compound or vehicle is administered orally or intraperitoneally.

  • Induction of Inflammation: After a set time (e.g., 60 minutes), a sub-plantar injection of 1% carrageenan solution is administered into the right hind paw of each rat.[10]

  • Efficacy Measurement: Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.

  • Data Analysis: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups to the control group.

Signaling Pathways and Visualizations

The therapeutic effects of furanone derivatives are underpinned by their interaction with specific cellular signaling pathways.

Mechanism 1: Anticancer Activity via Eag1 Channel Inhibition

Several furanone derivatives have been identified as potential inhibitors of the Ether-à-go-go-1 (Eag1) potassium channel, which is often overexpressed in cancer cells and contributes to proliferation.[5] Inhibition of Eag1 disrupts ion flux, leading to a decrease in cancer cell growth.

Eag1_Inhibition_Pathway Furanone Furanone Derivative Eag1 Eag1 K+ Channel (Overexpressed in Cancer) Furanone->Eag1 Proliferation Cancer Cell Proliferation Eag1->Proliferation promotes Inhibition Inhibition Inhibition->Proliferation

Caption: Inhibition of the Eag1 potassium channel by furanone derivatives.
Mechanism 2: Anti-Inflammatory Activity via NF-κB and MAPK Pathway Inhibition

The anti-inflammatory properties of many heterocyclic compounds, including furanone derivatives, involve the suppression of the NF-κB and MAPK signaling cascades. This inhibition prevents the production of pro-inflammatory mediators.[7]

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathways Intracellular Signaling cluster_response Inflammatory Response LPS LPS MAPK MAPK Pathway (ERK, JNK, p38) LPS->MAPK IKK IKK Complex LPS->IKK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Cytokines NFkB NF-κB Pathway IKK->NFkB NFkB->Cytokines Enzymes Inflammatory Enzymes (COX-2, iNOS) NFkB->Enzymes Furanone Furanone Derivative Furanone->MAPK inhibits Furanone->IKK inhibits

Caption: Anti-inflammatory mechanism via NF-κB and MAPK pathway inhibition.
Workflow 3: General In Vivo Efficacy Study Workflow

The diagram below illustrates a typical workflow for preclinical in vivo efficacy studies, from model selection to data analysis.

InVivo_Workflow A Model Selection (e.g., Xenograft, Induced Disease) B Animal Acclimatization & Baseline Measurement A->B C Disease Induction / Tumor Implantation B->C D Randomization into Treatment & Control Groups C->D E Compound Administration D->E F Monitoring & Data Collection (e.g., Tumor Volume, Edema) E->F G Endpoint & Tissue Collection F->G H Data Analysis & Statistical Evaluation G->H

Caption: Standard workflow for preclinical in vivo efficacy studies.

References

Stability Showdown: Brominated vs. Chlorinated Furanone Scaffolds in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals on the chemical stability of halogenated furanone scaffolds, supported by experimental data and detailed protocols.

The deliberate incorporation of halogen atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. Among these, furanone cores, five-membered heterocyclic compounds, are of significant interest due to their prevalence in natural products and their diverse biological activities. Halogenation of these scaffolds, particularly with bromine and chlorine, can dramatically alter their stability, a critical parameter for drug efficacy, shelf-life, and safety. This guide provides an objective comparison of the stability of brominated versus chlorinated furanone scaffolds, offering a data-driven perspective for researchers in drug discovery and development.

At a Glance: Comparative Stability of Halogenated Furanones

While direct comparative studies on the stability of a wide range of brominated and chlorinated furanones are limited, general principles of organic chemistry and data from related compound classes allow for a reasoned comparison. The stability of a halogenated furanone is influenced by the nature of the carbon-halogen bond, with the weaker carbon-bromine bond often suggesting a greater susceptibility to degradation under certain conditions compared to the more robust carbon-chlorine bond. However, the overall stability is a complex interplay of electronic and steric factors within the specific molecular architecture.

Stability ParameterBrominated Furanone ScaffoldChlorinated Furanone ScaffoldRationale and Supporting Evidence
Thermal Stability Generally considered less stable.Generally considered more stable.The carbon-bromine bond (approx. 280 kJ/mol) is weaker than the carbon-chlorine bond (approx. 340 kJ/mol), requiring less energy for homolytic cleavage at elevated temperatures.[1]
Photochemical Stability More susceptible to photodegradation.Less susceptible to photodegradation.The lower bond dissociation energy of the C-Br bond makes it more prone to cleavage upon absorption of UV radiation.[1]
Hydrolytic Stability (pH dependent) Variable, can be less stable under nucleophilic attack.Variable, generally more resistant to simple hydrolysis.The greater polarizability of bromine can make the adjacent carbon more susceptible to nucleophilic attack. Conversely, the higher electronegativity of chlorine can influence the reactivity of the furanone ring differently. A study on haloacetamides found chlorinated analogs to be more unstable to hydrolysis.
Metabolic Stability Potentially more susceptible to enzymatic dehalogenation.Generally more resistant to enzymatic dehalogenation.Some dehalogenase enzymes exhibit higher activity towards brominated substrates.[2]

Experimental Protocols for Stability Assessment

To enable researchers to conduct their own comparative stability studies, the following detailed experimental protocols are provided. These methods are designed to assess the stability of halogenated furanones under various stress conditions.

Protocol 1: Thermal Stability Assessment using Thermogravimetric Analysis (TGA)

Objective: To determine and compare the thermal decomposition profiles of brominated and chlorinated furanone compounds.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the test compound into a TGA crucible.

  • Instrument Setup:

    • Apparatus: Thermogravimetric Analyzer.

    • Temperature Program: Ramp from 25 °C to 600 °C at a heating rate of 10 °C/min.

    • Atmosphere: Inert nitrogen gas flow (e.g., 50 mL/min) to prevent oxidative degradation.

  • Data Acquisition: Record the mass loss of the sample as a function of temperature.

  • Analysis: Determine the onset temperature of decomposition and the temperature at which 5% and 50% mass loss occurs (Td5% and Td50%). Compare these values between the brominated and chlorinated analogs.

Protocol 2: Photostability Assessment

Objective: To evaluate the degradation of halogenated furanones upon exposure to UV light.

Methodology:

  • Sample Preparation: Prepare 10 µM solutions of the test compounds in a suitable solvent (e.g., acetonitrile or methanol) in quartz cuvettes.

  • Exposure:

    • Place the cuvettes in a photostability chamber equipped with a UV lamp (e.g., a xenon lamp with filters to simulate sunlight).

    • Maintain a constant temperature (e.g., 25 °C) to isolate the effect of light.

    • Wrap a control sample for each compound in aluminum foil to serve as a dark control.

  • Time Points: Withdraw aliquots from each sample at regular intervals (e.g., 0, 1, 2, 4, 8, and 24 hours).

  • Analysis: Analyze the concentration of the parent compound in each aliquot using a validated HPLC-UV method.

  • Data Analysis: Plot the concentration of the furanone as a function of time and calculate the photodegradation rate constant and half-life (t1/2).

Protocol 3: Hydrolytic Stability Assessment across a pH Range

Objective: To determine the rate of hydrolysis of brominated and chlorinated furanones in aqueous solutions at different pH values.

Methodology:

  • Buffer Preparation: Prepare a series of aqueous buffers at various pH values (e.g., pH 2, 4, 7.4, and 9).

  • Sample Preparation: Prepare stock solutions of the test compounds in a co-solvent (e.g., DMSO or acetonitrile) to ensure solubility. Spike the stock solution into the pre-warmed buffer solutions to a final concentration of 10 µM (ensure the final concentration of the organic solvent is low, e.g., <1%).

  • Incubation: Incubate the solutions in a constant temperature water bath (e.g., 37 °C).

  • Time Points: Collect aliquots at specified time intervals (e.g., 0, 1, 4, 8, 24, and 48 hours). Immediately quench any further reaction by adding an equal volume of cold acetonitrile.

  • Analysis: Quantify the remaining parent compound using a validated LC-MS/MS method for high sensitivity and specificity.

  • Data Analysis: Calculate the degradation rate constant (k) and half-life (t1/2) at each pH.

Visualizing Key Concepts

To further elucidate the concepts discussed, the following diagrams created using the DOT language illustrate relevant workflows and relationships.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_stability_tests Stability Assessment cluster_analysis Data Analysis cluster_comparison Comparative Analysis Furanone_Br Brominated Furanone Thermal Thermal Stability (TGA) Furanone_Br->Thermal Photo Photostability (UV Exposure) Furanone_Br->Photo Hydrolytic Hydrolytic Stability (pH) Furanone_Br->Hydrolytic Furanone_Cl Chlorinated Furanone Furanone_Cl->Thermal Furanone_Cl->Photo Furanone_Cl->Hydrolytic Degradation_Kinetics Degradation Kinetics Thermal->Degradation_Kinetics Products Degradation Products Thermal->Products Photo->Degradation_Kinetics Photo->Products Hydrolytic->Degradation_Kinetics Hydrolytic->Products Half_Life Half-life (t½) Degradation_Kinetics->Half_Life Comparison Brominated vs. Chlorinated Stability Half_Life->Comparison Products->Comparison

Caption: Experimental workflow for comparative stability testing.

QuorumSensing cluster_QS Quorum Sensing Inhibition Furanone Halogenated Furanone (Brominated or Chlorinated) LuxR LuxR-type Receptor Furanone->LuxR Binds and Promotes Degradation Furanone->LuxR Degradation Furanone Degradation (Influenced by Stability) Furanone->Degradation Influences concentration Gene_Expression Target Gene Expression (e.g., Biofilm Formation, Virulence) LuxR->Gene_Expression Promotes LuxR->Gene_Expression AHL Acyl-Homoserine Lactone (AHL) (Signaling Molecule) AHL->LuxR Binds and Activates

References

Safety Operating Guide

Navigating the Disposal of 3,4-Dibromofuran-2(5H)-one: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 3,4-Dibromofuran-2(5H)-one, a halogenated organic compound. Adherence to these procedures is critical to mitigate risks and ensure a safe laboratory environment.

Immediate Safety and Handling

Before beginning any disposal-related activities, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The compound is classified as harmful if swallowed, may cause an allergic skin reaction, and causes serious eye irritation. Therefore, appropriate personal protective equipment (PPE) is mandatory.

Required Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Safety goggles with side-shields or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).
Body Protection A lab coat or other impervious clothing.
Respiratory Use in a well-ventilated area or with a respirator.
Spill Management

In the event of a spill, immediate and appropriate action is critical.

  • Alert Personnel: Notify everyone in the immediate area.

  • Ensure Ventilation: Work in a well-ventilated area, preferably a chemical fume hood.

  • Containment: For small spills, absorb the material with an inert absorbent such as sand, silica gel, or vermiculite.

  • Collection: Carefully collect the absorbed material and place it into a clearly labeled, sealed container for hazardous waste.

  • Decontamination: Clean the spill area thoroughly.

Step-by-Step Disposal Protocol for this compound

The disposal of this compound must be handled as hazardous waste, with special attention to its classification as a halogenated organic compound. Never dispose of this chemical down the drain or in the regular trash.

  • Waste Segregation: It is crucial to segregate halogenated organic waste from non-halogenated waste streams.[1] This is because co-processing can lead to the formation of toxic byproducts.[2] this compound waste should be collected in a dedicated container labeled "Halogenated Organic Waste."[1][2]

  • Container Selection and Labeling:

    • Use a sturdy, leak-proof container that is chemically compatible with the waste.

    • The container must be kept closed except when adding waste.

    • Label the container clearly with "Hazardous Waste," the full chemical name ("this compound"), and any other components of the waste mixture with their approximate percentages.

  • Waste Accumulation and Storage:

    • Store the waste container in a designated, well-ventilated, and cool area, away from direct sunlight and heat.[2]

    • Ensure the storage area has secondary containment to capture any potential leaks.

    • Store away from incompatible materials such as strong oxidizing agents, alkalis, and reducing agents.[2]

  • Disposal of Empty Containers:

    • Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.

    • To decontaminate, triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as halogenated hazardous waste.

    • After triple-rinsing, the container can be disposed of according to your institution's guidelines for decontaminated containers.

  • Arranging for Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup and final disposal.

    • Final disposal methods for brominated organic compounds may include incineration at a licensed hazardous waste facility equipped with emission control systems.[3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_0 On-Site Management cluster_1 Final Disposal start Generation of this compound Waste ppe Wear Appropriate PPE start->ppe segregate Segregate as Halogenated Organic Waste ppe->segregate container Use a Labeled, Compatible, and Closed Container segregate->container storage Store in a Designated, Ventilated, and Secure Area container->storage contact_ehs Contact EHS or Certified Waste Disposal Service storage->contact_ehs disposal Professional Collection and Transport contact_ehs->disposal incineration Incineration at a Licensed Facility disposal->incineration

Caption: Decision workflow for the safe disposal of this compound.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always consult your local and institutional regulations for any additional requirements.

References

Personal protective equipment for handling 3,4-Dibromofuran-2(5H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3,4-Dibromofuran-2(5H)-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of this compound. The following procedures are based on available data for structurally similar compounds and general best practices for handling halogenated organic compounds. A comprehensive, substance-specific risk assessment should be conducted before commencing any work.

Immediate Safety and Personal Protective Equipment (PPE)

Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is mandated. Based on data for related brominated furanones, this compound should be handled as if it is a skin and eye irritant, and potentially a respiratory irritant.[1] The following personal protective equipment is essential to minimize exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).To prevent skin contact, as related compounds are known to cause skin irritation.[1]
Eye and Face Protection Tightly fitting safety goggles or a full-face shield.[2]To protect against splashes and airborne particles that could cause serious eye irritation, a known hazard for similar furanone compounds.[1]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary.To prevent inhalation of vapors, mists, or dust, as related compounds may cause respiratory irritation.[1][3]
Body Protection A laboratory coat or chemical-resistant apron.To protect against incidental skin contact and contamination of personal clothing.[4][5]
Footwear Closed-toe shoes.Standard laboratory practice to protect feet from spills.[6]
Operational Plan: Step-by-Step Handling Procedures

A systematic approach is critical to ensure safety during the handling of this compound.

1. Preparation and Engineering Controls:

  • Ventilation: All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible and have been recently tested.

  • Spill Kit: A spill kit containing appropriate absorbent material (e.g., vermiculite or sand), personal protective equipment, and waste disposal bags should be readily available.

2. Handling the Compound:

  • Donning PPE: Before handling the compound, put on all required personal protective equipment as detailed in Table 1.

  • Weighing and Transferring:

    • Handle as a solid to minimize the generation of dust.

    • If the compound is a fine powder, consider using a glove bag or a balance with a draft shield within the fume hood.

    • Use spark-proof tools and avoid creating static discharge.[7]

  • In Solution:

    • When dissolving the compound, add it slowly to the solvent to avoid splashing.

    • Keep containers tightly closed when not in use.[7][8]

3. Post-Handling:

  • Decontamination:

    • Wipe down all surfaces that may have come into contact with the compound using an appropriate solvent and cleaning agent.

    • Thoroughly wash hands and any exposed skin with soap and water after handling, even if gloves were worn.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in a designated hazardous waste container.

Disposal Plan: Waste Management

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • All solid waste contaminated with this compound (e.g., gloves, absorbent materials, weighing paper) must be collected in a clearly labeled, sealed hazardous waste container.

    • Liquid waste containing this compound should be collected in a separate, labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Disposal: Dispose of all waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company. Follow all local, state, and federal regulations. Do not dispose of this chemical down the drain.[7]

Experimental Workflow

The following diagram outlines the standard workflow for the safe handling of this compound from receipt to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_setup Prepare Fume Hood & Spill Kit prep_ppe->prep_setup handling_weigh Weighing & Transfer prep_setup->handling_weigh 2. Begin Experiment handling_reaction Reaction Setup handling_weigh->handling_reaction cleanup_decon Decontaminate Work Area handling_reaction->cleanup_decon 3. Conclude Experiment cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_ppe Doff & Dispose of PPE cleanup_waste->cleanup_ppe cleanup_disposal Arrange for Waste Pickup cleanup_ppe->cleanup_disposal end End of Procedure cleanup_disposal->end start Receive Chemical start->prep_ppe 1. Assess Hazards

Caption: A flowchart illustrating the key procedural steps for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.